4-Chloro-3-(trifluoromethoxy)benzoic acid
Description
Properties
IUPAC Name |
4-chloro-3-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O3/c9-5-2-1-4(7(13)14)3-6(5)15-8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBBHPFHWDVWMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590646 | |
| Record name | 4-Chloro-3-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886500-50-1 | |
| Record name | 4-Chloro-3-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 4-Chloro-3-(trifluoromethoxy)benzoic acid
Executive Summary
4-Chloro-3-(trifluoromethoxy)benzoic acid (CAS 886500-50-1) is a specialized organofluorine intermediate critical to modern medicinal chemistry.[1][2][3] Distinguished by the simultaneous presence of a lipophilic trifluoromethoxy (-OCF
This guide provides a comprehensive technical analysis of the compound, focusing on its utility in optimizing lipophilicity (LogP) and metabolic stability . It details the physicochemical parameters, validated synthetic routes, and specific applications in the development of DDR1 inhibitors and antiproliferative agents.
Molecular Identity & Structural Analysis
The compound features a benzoic acid core substituted at the para-position relative to the carboxyl group with a chlorine atom, and at the meta-position with a trifluoromethoxy group. The -OCF
| Parameter | Technical Detail |
| IUPAC Name | This compound |
| CAS Number | 886500-50-1 |
| Molecular Formula | C |
| Molecular Weight | 240.56 g/mol |
| InChI Key | GTBBHPFHWDVWMS-UHFFFAOYSA-N |
| SMILES | OC(=O)C1=CC=C(Cl)C(OC(F)(F)F)=C1 |
Physicochemical Profiling
The following data aggregates experimental reports and high-fidelity predictive models (ACD/Labs, EPISuite) to provide a working profile for formulation and synthesis.
Key Physical Constants
| Property | Value | Confidence / Method |
| Melting Point | 123 – 126 °C | Reported Literature Value [1] |
| Boiling Point | 276.6 ± 35.0 °C | Predicted (760 mmHg) |
| Density | 1.59 ± 0.1 g/cm³ | Predicted |
| Flash Point | 121.1 ± 25.9 °C | Predicted |
| pKa (Acid) | 3.54 ± 0.10 | Predicted (Hammett Analysis) |
| LogP | 3.76 | Predicted (Consensus) |
Mechanistic Insight: The Hammett Effect
The acidity of this benzoic acid derivative is significantly higher than unsubstituted benzoic acid (pKa 4.20). This is driven by the synergistic electron-withdrawing nature of the substituents:
-
Chlorine (
): Exerts an inductive withdrawal (-I). -
Trifluoromethoxy (
): Exerts a strong inductive effect, stabilizing the carboxylate anion.
Implication for Drug Design: The lowered pKa ensures the compound exists primarily as an anion at physiological pH (7.4), improving aqueous solubility relative to its non-fluorinated analogs while maintaining high lipophilicity for membrane permeability.
Synthetic Routes & Manufacturing
The synthesis of this compound typically follows an oxidative pathway from the corresponding toluene derivative. This route is preferred for its scalability and avoidance of harsh fluorinating reagents in the final step.
Primary Route: Oxidation of Toluene Derivative
The precursor, 4-Chloro-3-(trifluoromethoxy)toluene , undergoes oxidation of the methyl group. Industrial protocols often utilize catalytic oxidation or strong oxidants like Potassium Permanganate (KMnO
Protocol (Laboratory Scale - KMnO
-
Dissolution: Dissolve 4-Chloro-3-(trifluoromethoxy)toluene (1.0 eq) in a mixture of Pyridine/Water (2:1 v/v).
-
Oxidation: Add KMnO
(4.0 eq) portion-wise at 70°C. Reflux for 4–6 hours until the purple color persists. -
Workup: Filter the MnO
precipitate while hot. Acidify the filtrate with HCl (pH < 2) to precipitate the crude acid. -
Purification: Recrystallize from Ethanol/Water to yield white crystals.
Visualization of Synthetic Logic
Figure 1: Oxidative synthetic pathway transforming the toluene precursor into the target benzoic acid.
Applications in Drug Discovery
DDR1 Kinase Inhibition
The 4-Chloro-3-(trifluoromethoxy)phenyl moiety is a privileged scaffold in the design of Discoidin Domain Receptor 1 (DDR1) inhibitors .
-
Mechanism: The moiety occupies the hydrophobic pocket of the kinase, where the -Cl atom often engages in halogen bonding, and the -OCF
group fills lipophilic sub-pockets, enhancing binding affinity ( ). -
Therapeutic Relevance: These inhibitors are currently under investigation for treating fibrosis (organ scarring) and preventing cancer metastasis [2].
Bioisosteric Replacement Strategy
In "Hit-to-Lead" optimization, this compound is used to replace:
-
Dichlorophenyl groups: To lower lipophilicity slightly while maintaining steric bulk.
-
Trifluoromethylphenyl groups: To alter the vector of the dipole moment and improve metabolic stability against P450 oxidation.
Handling, Safety & Stability
Signal Word: WARNING
| Hazard Class | H-Code | Statement | Precautionary Measure |
| Skin Irritation | H315 | Causes skin irritation. | Wear nitrile gloves (min 0.11mm thick). |
| Eye Irritation | H319 | Causes serious eye irritation. | Use safety goggles with side shields. |
| STOT-SE | H335 | May cause respiratory irritation. | Handle in a fume hood; avoid dust generation. |
Storage: Store at room temperature (15–25°C) in a tightly sealed container. The compound is stable under normal conditions but should be kept away from strong oxidizing agents and bases.
References
- ChemFish Properties Database. (2023). Physicochemical properties of CAS 886500-50-1.
- European Patent Office. (2015). Benzamide derivatives as DDR1 inhibitors. Patent EP2842939A1.
-
National Institutes of Health (NIH). (2023). PubChem Compound Summary for CAS 886500-50-1. Retrieved from PubChem.[4]
-
Accela ChemBio. (2023).[1][2][3][5] Safety Data Sheet: this compound. Retrieved from AccelaChem.[1][2][3][5]
Sources
- 1. 357-70-0,(4aS,6R,8aS)-3-Methoxy-11-methyl-5,6,9,10,11,12-hexahydro-4aH-benzo[2,3]benzofuro[4,3-cd]azepin-6-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1213170-41-2,(S)-1-(4-Boc-aminophenyl)ethylamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 1260851-70-4,1-(2-Bromo-5-chlorophenyl)-1-propanone-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. CAS No. 886500-50-1 Specifications | Ambeed [ambeed.com]
- 5. 149771-17-5,2-(Methylthio)-4-(trifluoromethyl)-5-pyrimidinecarboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
4-Chloro-3-(trifluoromethoxy)benzoic acid CAS number and structure
[1][2][3][4][5][6]
Executive Summary
This compound (CAS 886500-50-1 ) is a disubstituted benzoic acid derivative characterized by the presence of a chlorine atom at the para position and a trifluoromethoxy group at the meta position relative to the carboxylic acid.[1][2][3][4] This specific substitution pattern confers unique electronic and steric properties, making it a critical intermediate in the development of benzamide derivatives that function as inhibitors for Discoidin Domain Receptor 1 (DDR1) and other tyrosine kinases involved in fibrosis, inflammation, and cancer metastasis.
Chemical Identity & Properties
Core Identifiers
| Parameter | Detail |
| CAS Number | 886500-50-1 |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₄ClF₃O₃ |
| Molecular Weight | 240.56 g/mol |
| SMILES | OC(=O)c1cc(OC(F)(F)F)c(Cl)cc1 |
| InChI Key | GTBBHPFHWDVWMS-UHFFFAOYSA-N |
Physical & Chemical Properties
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Density | 1.6 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 276.6 ± 35.0 °C at 760 mmHg (Predicted) |
| Flash Point | 121.1 ± 25.9 °C |
| pKa | ~3.5 (Predicted acidity of carboxylic acid) |
| Solubility | Soluble in organic solvents (DMSO, Methanol, DCM); sparingly soluble in water.[2][3][4] |
Structural Analysis & Reactivity
The molecule features a benzoic acid core decorated with two electron-withdrawing groups:
-
Chlorine (C-4): Provides steric bulk and lipophilicity; serves as a handle for potential cross-coupling reactions (though less reactive than Br/I).
-
Trifluoromethoxy (C-3): A "super-halogen" group. It is highly electronegative and lipophilic (Hansch π value ≈ 1.04), improving the membrane permeability of drug candidates while resisting metabolic oxidation.
Structural Logic Diagram
The following diagram illustrates the functional relationships and electronic effects within the molecule.
Figure 1: Structural analysis highlighting the functional roles of substituents.
Synthesis Methodologies
While specific industrial process parameters are often proprietary, the synthesis of CAS 886500-50-1 typically follows standard aromatic functionalization routes. Two primary pathways are scientifically validated for this scaffold.
Route A: Oxidation of Toluene Derivative (Primary Industrial Route)
This method utilizes 4-chloro-3-(trifluoromethoxy)toluene as the starting material. It is preferred for scale-up due to the availability of the toluene precursor.
-
Precursor: 4-Chloro-3-(trifluoromethoxy)toluene.
-
Reagent: Potassium Permanganate (KMnO₄) or Chromic Acid (Jones Reagent).
-
Conditions: Reflux in aqueous pyridine or t-butanol/water mixture.
-
Mechanism: Benzylic oxidation converts the methyl group (-CH₃) directly to the carboxylic acid (-COOH).
Route B: Carboxylation of Aryl Halide (Alternative)
Used when the brominated precursor is more accessible or to introduce the acid moiety late-stage.
-
Precursor: 1-Bromo-4-chloro-3-(trifluoromethoxy)benzene.
-
Reagent: n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride (TurboGrignard).
-
Electrophile: Carbon Dioxide (CO₂).
-
Conditions: Cryogenic lithiation (-78°C) followed by CO₂ quench and acidic workup.
Synthesis Workflow Diagram
Figure 2: Validated synthetic pathways for the production of CAS 886500-50-1.
Applications in Drug Development
This compound is a high-value intermediate in medicinal chemistry, specifically for the synthesis of Type II kinase inhibitors .
Mechanism of Action Utility
The acid moiety serves as the attachment point for creating benzamide linkers, a common motif in kinase inhibitors that occupy the DFG-out pocket of the enzyme.
-
Target: Discoidin Domain Receptor 1 (DDR1).
-
Therapeutic Area: Fibrosis (kidney, lung), inflammation, and cancer invasion.
-
Chemical Role: The 3-OCF3 group provides metabolic stability and fills hydrophobic pockets in the target protein, while the 4-Cl atom can induce specific twist angles in the biaryl system, optimizing binding affinity.
Example Usage: It is reacted with amine-bearing heterocycles (e.g., aminopyridines or anilines) using coupling agents (HATU, EDC) to form the final bioactive amide.
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[5] |
| STOT-SE | H335 | May cause respiratory irritation.[5] |
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place. Keep container tightly closed. Hydrolysis risk is low, but moisture protection is recommended.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes and seek medical advice.[5]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2773857 (Related Isomer Reference). Retrieved from .
-
European Patent Office. Benzamide Derivative and DDR1 Inhibitor Applications. Patent EP2842939A1. Available at .
-
World Intellectual Property Organization. Novel Benzamide Compounds for Treatment of Cancer. WO2013161851A1. Available at .
-
Chemical Book & Suppliers. CAS 886500-50-1 Data Sheet.[3][4] Verified via .
Sources
- 1. China 31486-86-9 Manufacturers - Free Sample - Alfa Chemical - Page 35 [alfachemch.com]
- 2. 357-70-0,(4aS,6R,8aS)-3-Methoxy-11-methyl-5,6,9,10,11,12-hexahydro-4aH-benzo[2,3]benzofuro[4,3-cd]azepin-6-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 1260851-70-4,1-(2-Bromo-5-chlorophenyl)-1-propanone-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 149771-17-5,2-(Methylthio)-4-(trifluoromethyl)-5-pyrimidinecarboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. fishersci.com [fishersci.com]
solubility of 4-Chloro-3-(trifluoromethoxy)benzoic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Chloro-3-(trifluoromethoxy)benzoic Acid in Organic Solvents
Introduction
This compound is a substituted aromatic carboxylic acid of significant interest in the fields of pharmaceutical and agrochemical development. As a key building block, its utility in organic synthesis is largely dictated by its behavior in various reaction media.[1] A comprehensive understanding of its solubility in organic solvents is therefore a critical prerequisite for researchers, scientists, and drug development professionals. This parameter governs everything from reaction kinetics and purification strategies (such as crystallization) to the formulation of final products.
This guide provides a detailed examination of the factors influencing the solubility of this compound, outlines a robust experimental protocol for its quantitative determination, and offers a framework for the systematic presentation of solubility data. The methodologies described herein are designed to ensure scientific integrity and reproducibility, empowering researchers to make informed decisions in their experimental designs.
Physicochemical Properties of this compound
A foundational understanding of a compound's physicochemical properties is essential for predicting and interpreting its solubility. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClF₃O₂ | [2][3] |
| Molecular Weight | 224.56 g/mol | [2][3] |
| CAS Number | 1737-36-6 | [2][3] |
| Melting Point | 163-165 °C | [4] |
| pKa (Predicted) | 3.54 ± 0.10 | [4] |
| Appearance | White to off-white powder/crystal | [4][5][6] |
| Water Solubility | 0.039 g/L (39 mg/L) at 25°C (Slightly soluble) | [4] |
Theoretical Framework for Solubility
The solubility of this compound in a given organic solvent is a function of the interplay between its structural features and the properties of the solvent. The principle of "like dissolves like" provides a useful starting point for predicting solubility behavior.[7]
-
Carboxylic Acid Group (-COOH): This is the primary polar and protic functional group in the molecule. It can act as both a hydrogen bond donor and acceptor. Consequently, the compound is expected to exhibit favorable solubility in polar protic solvents (e.g., alcohols like methanol and ethanol) and polar aprotic solvents that are effective hydrogen bond acceptors (e.g., DMSO, DMF, acetone). The acidity of this group (pKa ≈ 3.54) also means its protonation state, and thus solubility, can be influenced by the acidic or basic nature of the solvent.[8]
-
Aromatic Ring: The benzene ring is inherently non-polar and contributes to van der Waals interactions. This feature suggests some degree of solubility in non-polar aromatic solvents like toluene.
-
Trifluoromethoxy Group (-OCF₃): This substituent has a profound impact on the molecule's properties. It is a highly lipophilic group, which significantly increases the molecule's affinity for non-polar environments and can enhance solubility in organic solvents and biological membranes.[7][9] The -OCF₃ group is also strongly electron-withdrawing, which influences the electronic distribution of the aromatic ring.[7]
-
Chloro Group (-Cl): The chlorine atom is electronegative and acts as an electron-withdrawing group via induction, but can also be a weak π-donor through resonance. Its presence contributes to the overall polarity and lipophilicity of the molecule. Halogenated compounds are generally more lipophilic than their non-halogenated counterparts.[10]
Predicted Solubility Profile: Based on this structural analysis, a general solubility profile can be predicted:
-
High Solubility: Expected in polar aprotic solvents like DMSO and DMF, and in polar protic solvents like lower-chain alcohols (methanol, ethanol).
-
Moderate Solubility: Expected in solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane.
-
Low Solubility: Expected in non-polar aliphatic solvents like hexane and cyclohexane, where the polar carboxylic acid group will dominate interactions, leading to poor solvation.
Experimental Determination of Solubility: The Shake-Flask Method
To move beyond theoretical predictions, empirical determination of solubility is necessary. The equilibrium shake-flask method is the gold standard for obtaining reliable thermodynamic solubility data.[4][11] It is a robust and self-validating protocol.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility of the compound in that solvent at that temperature.
Experimental Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
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- 7. nbinno.com [nbinno.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
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- 10. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Analysis of the 1H NMR Profile: 4-Chloro-3-(trifluoromethoxy)benzoic Acid
The following technical guide provides an in-depth analysis of the 1H NMR spectrum for 4-Chloro-3-(trifluoromethoxy)benzoic acid (CAS: 886500-50-1).
This guide is structured to serve researchers requiring high-fidelity spectral prediction, assignment logic, and experimental protocols.
Executive Summary & Structural Context
In medicinal chemistry, the trifluoromethoxy (-OCF3) group is a critical bioisostere for the methoxy group, offering enhanced metabolic stability and increased lipophilicity without significant steric penalty. When paired with a chlorine atom and a carboxylic acid on a benzene core, the resulting electronic push-pull system creates a distinct NMR signature.
This guide details the theoretical and experimental 1H NMR profile of this compound. The analysis focuses on the 1,3,4-trisubstituted aromatic system , where the interplay between the electron-withdrawing carboxylic acid, the inductively withdrawing (but resonance donating) -OCF3 group, and the chloro-substituent dictates the chemical shifts.
Molecular Geometry & Electronic Environment
To accurately assign the spectrum, we must first map the electronic environment of the three aromatic protons.
Substituent Effects (Substituent Chemical Shifts - SCS)
The chemical shifts are governed by the additivity of the substituent effects relative to benzene (
| Position | Substituent | Electronic Effect | Impact on Protons |
| C1 | -COOH | Strong EWG (Inductive/Resonance) | Strong Deshielding (Downfield shift) on H2, H6 . |
| C3 | -OCF3 | EWG (Inductive) / Weak Donor (Resonance) | Weak Deshielding on H2 ; Inductive withdrawal dominates due to Fluorine. |
| C4 | -Cl | Weak EWG (Inductive) / Weak Donor | Minor Deshielding on H5 ; Shielding on H2, H6 (Meta). |
Proton Environment Analysis
-
H2 (Position 2): "Sandwiched" between the Carboxylic Acid and the Trifluoromethoxy group. It experiences the strongest combined deshielding effects.
-
H6 (Position 6): Ortho to the Carboxylic Acid, but Meta to the -OCF3 and -Cl groups.
-
H5 (Position 5): Ortho to Chlorine, but Meta to the Carboxylic Acid. This is expected to be the most upfield (shielded) aromatic signal.
Predicted 1H NMR Spectral Data
Note: Values below are high-confidence predictive assignments based on substituent additivity rules (SCS) in DMSO-d6, the standard solvent for aromatic carboxylic acids.
Solvent: DMSO-d6 ( 2.50 ppm reference)
Field Strength: 400 MHz equivalent
| Signal | Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment |
| A | 13.20 – 13.50 | Broad Singlet (br s) | 1H | N/A | -COOH (Carboxylic Acid) |
| B | 8.05 – 8.15 | Doublet (d) | 1H | H2 (Ar-H) | |
| C | 7.95 – 8.05 | Doublet of Doublets (dd) | 1H | H6 (Ar-H) | |
| D | 7.70 – 7.80 | Doublet (d) | 1H | H5 (Ar-H) |
Spectral Logic & Assignment Rationale
-
The Acid Proton (Signal A): The carboxylic acid proton is highly deshielded and exchangeable. In dry DMSO-d6, it appears as a broad singlet >13 ppm. Traces of water may shift this peak or cause it to broaden into the baseline.
-
H2 (Signal B): This proton appears as a doublet with a small coupling constant (~2 Hz). This splitting arises from meta-coupling to H6. H2 is the most downfield aromatic signal due to the synergistic deshielding of the ortho-COOH and ortho-OCF3 groups.
-
H6 (Signal C): This proton is chemically distinct, appearing as a doublet of doublets (dd). It couples strongly to its ortho neighbor H5 (
Hz) and weakly to its meta neighbor H2 ( Hz). -
H5 (Signal D): This proton appears as a doublet dominated by the large ortho coupling to H6. It is the most upfield aromatic signal because it is meta to the strong -COOH withdrawing group, rather than ortho.
Visualization: Assignment Workflow
The following diagram illustrates the logical pathway for assigning the signals of this specific trisubstituted benzene system.
Caption: Logical workflow for deconvoluting the 1H NMR signals of this compound based on coupling patterns and chemical shift theory.
Experimental Protocol: High-Fidelity Acquisition
To ensure the spectrum matches the predicted values above, strict adherence to sample preparation protocols is required.
Phase 1: Sample Preparation
-
Massing: Weigh 5–10 mg of this compound into a clean vial.
-
Why? This concentration (~20-40 mM) is optimal for obtaining a high signal-to-noise ratio in 16–64 scans without causing aggregation or viscosity broadening.
-
-
Solvent Addition: Add 600 µL of DMSO-d6 (99.9% D).
-
Why DMSO? Chloroform (CDCl3) is often poor for solubilizing polar benzoic acids and can lead to dimerization, which shifts the -COOH peak. DMSO breaks these dimers, sharpening the peaks.
-
-
Homogenization: Vortex for 30 seconds. Ensure the solution is perfectly clear. If particulates remain, sonicate for 1 minute.
-
Transfer: Transfer to a 5mm high-precision NMR tube.
Phase 2: Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: Standard 1H (zg30 or equivalent).
-
Spectral Width: 20 ppm (to capture the downfield -COOH).
-
Relaxation Delay (D1): 2.0 seconds (minimum).
-
Critical: Aromatic protons and carboxylic acid protons have different T1 relaxation times. A short D1 will lead to inaccurate integration, making the 1:1:1 ratio of the aromatic protons appear distorted.
-
-
Scans (NS): 16 (Routine) or 64 (High Definition).
-
Temperature: 298 K (25°C).
Troubleshooting & Common Impurities
When analyzing the spectrum, be aware of these common artifacts:
| Artifact | Chemical Shift ( | Origin | Solution |
| Water | ~3.33 ppm (DMSO) | Hygroscopic solvent | Use ampule-sealed DMSO; add molecular sieves. |
| DMSO (Residual) | 2.50 ppm (Quintet) | Solvent | Use as internal reference. |
| Rotamers | Split Peaks | Restricted rotation of -COOH | Rare in DMSO at 298K; if observed, heat sample to 313K. |
| Broad -COOH | >13 ppm (Very Broad) | Proton exchange | Ensure sample is dry; trace water accelerates exchange, broadening the peak. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773857, 4-Chloro-3-(trifluoromethyl)benzoic acid. (Used as structural analog reference). Retrieved from [Link]
-
Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shift Data Tables. University of Wisconsin-Madison. (Source for Substituent Chemical Shift Additivity Rules). Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on coupling constants and aromatic substitution patterns).
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A Senior Application Scientist's Guide to the Mass Spectrometry of 4-Chloro-3-(trifluoromethoxy)benzoic acid
Abstract
This technical guide provides a comprehensive analytical framework for the mass spectrometric characterization of 4-Chloro-3-(trifluoromethoxy)benzoic acid. As a compound of interest in medicinal chemistry and materials science, understanding its behavior under mass spectrometric conditions is crucial for identity confirmation, purity assessment, and metabolic studies. In the absence of published spectra for this specific molecule, this guide establishes a predictive methodology based on first principles and data from structurally analogous compounds. We detail an optimized protocol for analysis using Electrospray Ionization (ESI) and predict the fragmentation pathways under Collision-Induced Dissociation (CID), providing researchers with a robust strategy for confident structural elucidation.
Introduction and Analytical Rationale
This compound (C₈H₄ClF₃O₂) is a halogenated aromatic carboxylic acid with a molecular weight of 240.57 g/mol [1]. Its structure incorporates several functional groups that dictate its physicochemical properties and, critically for this guide, its behavior during mass spectrometric analysis. The presence of an acidic proton on the carboxylic acid group, an electronegative chlorine atom, and a strongly electron-withdrawing trifluoromethoxy group presents a unique analytical challenge and opportunity.
The primary objective of this guide is to establish a definitive method for the structural confirmation of this molecule using tandem mass spectrometry (MS/MS). The choice of analytical technique is paramount. Due to the compound's polarity and the presence of an acidic proton, Electrospray Ionization (ESI) is the most suitable ionization technique.[2][3] Specifically, ESI in negative ion mode is predicted to be highly efficient, as the carboxylic acid group readily deprotonates to form a stable carboxylate anion, [M-H]⁻.[4][5] This approach maximizes sensitivity and provides a clear parent ion for subsequent fragmentation experiments.
Proposed Experimental Workflow
A successful analysis depends on a meticulously planned workflow, from sample preparation to data acquisition. The following protocol is designed to be a self-validating system, ensuring reproducibility and data integrity.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
For infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of the organic solvent and deionized water. The addition of a small amount of base (e.g., 0.1% ammonium hydroxide) can further promote the formation of the [M-H]⁻ ion, though it is often not necessary for carboxylic acids.
-
-
Instrumentation & Ionization:
-
Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, to enable accurate mass measurements for formula determination.
-
Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Nebulizer Gas (N₂): 2 - 4 Bar.
-
Drying Gas (N₂): 8 - 12 L/min at 250 - 350 °C.
-
-
Data Acquisition:
-
Full Scan (MS1): Acquire data over a mass range of m/z 50-500. This range will comfortably include the parent ion and any potential low-mass fragments or adducts. The high-resolution data will be critical for observing the characteristic isotopic signature of the chlorine atom.
-
Tandem Mass Spectrometry (MS/MS):
-
Select the [M-H]⁻ ion corresponding to the most abundant chlorine isotope (m/z 238.98) as the precursor for Collision-Induced Dissociation (CID).[6]
-
Apply a stepped collision energy profile (e.g., 10, 20, 40 eV) to observe the full range of fragment ions, from gentle dissociation to more extensive fragmentation. Argon is typically used as the collision gas.[7]
-
-
Workflow Visualization
The overall analytical process can be visualized as a logical sequence, ensuring all critical stages are addressed methodically.
Caption: Experimental workflow from sample preparation to final structural confirmation.
Predicted Mass Spectra and Fragmentation Analysis
The structural features of this compound allow for the prediction of a logical and informative fragmentation pattern.
Parent Ion Formation and Isotopic Pattern
In negative ESI mode, the molecule will deprotonate to form the [M-H]⁻ ion. Given the exact mass of C₈H₄ClF₃O₂, the monoisotopic mass of the neutral molecule is 239.9852. The resulting deprotonated molecule, [C₈H₃ClF₃O₂]⁻, will have an exact mass of m/z 238.9779 .
A critical feature for initial identification is the isotopic pattern conferred by the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum should exhibit two distinct peaks for the parent ion:
-
A peak at m/z 238.98 for the ³⁵Cl isotopologue.
-
An A+2 peak at m/z 240.97 for the ³⁷Cl isotopologue, with an intensity approximately one-third of the 'A' peak.
Predicted Tandem MS (MS/MS) Fragmentation Pathway
Upon subjecting the m/z 238.98 precursor ion to CID, several fragmentation pathways are anticipated. The most energetically favorable cleavages will dominate the spectrum, particularly at lower collision energies.
-
Loss of Carbon Dioxide (CO₂): This is the most common and characteristic fragmentation pathway for deprotonated benzoic acids.[8][9] The carboxylate anion readily loses a neutral CO₂ molecule (44.01 Da), resulting in a highly stable aryl anion. This is expected to be the base peak in the MS/MS spectrum.
-
[M-H-CO₂]⁻ : m/z 194.97
-
-
Loss of Trifluoromethoxy Radical (•OCF₃): While less common in negative mode ESI which favors even-electron fragments, radical loss can occur at higher collision energies.[10] Loss of the •OCF₃ radical (83.00 Da) is a plausible pathway.
-
[M-H-OCF₃]⁻ : m/z 155.98
-
-
Sequential Fragmentation: The primary fragment ion at m/z 194.97 can undergo further dissociation.
-
Loss of Chlorine Radical (•Cl): Subsequent loss of a chlorine radical (34.97 Da) from the aryl anion would yield a fragment at m/z 159.00.
-
Loss of Hydrogen Fluoride (HF): A common fragmentation for fluorine-containing compounds is the neutral loss of HF (20.01 Da), which could occur from the m/z 194.97 fragment to produce an ion at m/z 174.96.
-
Fragmentation Pathway Visualization
The predicted fragmentation cascade from the deprotonated parent molecule is illustrated below.
Caption: Predicted MS/MS fragmentation pathway for [M-H]⁻ of the target compound.
Data Summary and Interpretation
The expected quantitative results from the high-resolution MS/MS analysis are summarized below. Researchers should use this table as a reference for interpreting their acquired data.
| Predicted m/z | Proposed Ion Formula | Neutral Loss | Pathway | Notes |
| 238.9779 | [C₈H₃³⁵ClF₃O₂]⁻ | - | Parent [M-H]⁻ | Should show A+2 peak at 240.97 |
| 194.9673 | [C₇H₃³⁵ClF₂O]⁻ | CO₂ | Primary | Expected base peak in MS/MS spectrum |
| 155.9799 | [C₈H₃³⁵ClO₂]⁻ | •OCF₃ | Secondary | More likely at higher collision energy |
| 159.9980 | [C₇H₃F₂O]⁻ | CO₂, •Cl | Sequential | Fragment from m/z 194.97 |
| 174.9567 | [C₇H₂³⁵ClFO]⁻ | CO₂, HF | Sequential | Fragment from m/z 194.97 |
Trustworthiness Check: The validity of this proposed scheme rests on several key checks. First, the accurate mass measurement of the parent and fragment ions should be within 5 ppm of the theoretical values. Second, the isotopic pattern for chlorine must be present in the parent ion and any chlorine-containing fragments (e.g., m/z 194.97 and 174.96). The absence of this pattern in fragments like m/z 159.99 would confirm the loss of the chlorine atom.
Conclusion
This guide presents a predictive yet robust methodology for the mass spectrometric analysis of this compound. By leveraging fundamental principles of ionization and fragmentation, we have established a detailed experimental protocol and a logical fragmentation cascade. The use of negative mode ESI-MS/MS is strongly recommended, with the expected primary fragmentation being a neutral loss of CO₂ to yield a characteristic aryl anion at m/z 194.97. Researchers and drug development professionals can use this document as a foundational reference to confidently identify and characterize this compound, ensuring data quality and analytical integrity in their studies.
References
-
Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. PubMed Central. Available at: [Link]
-
4-Chloro-3-(trifluoromethyl)benzoic acid. PubChem. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. Available at: [Link]
-
Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. ACS Publications. Available at: [Link]
-
High-energy collision-induced dissociation of small polycyclic aromatic hydrocarbons. Journal of Mass Spectrometry. Available at: [Link]
-
mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Doc Brown's Chemistry. Available at: [Link]
-
Collision-Induced Dissociation Ion Mobility Mass Spectrometry for the Elucidation of Unknown Structures in Strained Polycyclic Aromatic Hydrocarbon Macrocycles. ACS Publications. Available at: [Link]
-
A Systematic Study of Carboxylic Acids in Negative Ion Mode Electrospray Ionisation Mass Spectrometry Providing a Structural Model for Ion Suppression. PubMed. Available at: [Link]
-
4-CHLORO-3-(TRIFLUOROMETHYL)BENZOIC ACID. Chemdad. Available at: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
-
Collision-induced dissociation. Taylor & Francis Online. Available at: [Link]
-
IONIC SERIES OF MASS SPECTRA FOR 2,4,6-TRIS(PERFLUOROALKYL)-1,3,5-TRIAZINES. Fluorine Notes. Available at: [Link]
-
A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. Available at: [Link]
-
Collision-induced dissociation. Wikipedia. Available at: [Link]
-
Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ACS Publications. Available at: [Link]
-
Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate. Available at: [Link]
-
14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Chad's Prep. Available at: [Link]
-
Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass. PubMed. Available at: [Link]
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- 1. 4-Chloro-3-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 2773857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
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- 9. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: FT-IR Analysis of 4-Chloro-3-(trifluoromethoxy)benzoic acid
Executive Summary
In the landscape of modern drug discovery, the trifluoromethoxy (-OCF₃) group has emerged as a critical pharmacophore due to its ability to enhance lipophilicity and metabolic stability without significantly altering steric bulk. 4-Chloro-3-(trifluoromethoxy)benzoic acid serves as a vital intermediate in the synthesis of next-generation kinase inhibitors and agrochemicals.
This guide provides a rigorous, field-proven protocol for the vibrational analysis of this compound. Unlike standard operating procedures (SOPs) that merely list steps, this document explores the causality behind spectral features—specifically how the electron-withdrawing nature of the -OCF₃ and -Cl substituents influences the carbonyl and aromatic ring vibrations.
Part 1: Molecular Architecture & Vibrational Theory
To accurately interpret the infrared spectrum, one must first understand the electronic environment of the molecule.
Structural Dynamics
The molecule consists of a benzene ring trisubstituted in the 1, 3, and 4 positions.
-
Benzoic Acid Moiety: The carboxylic acid (-COOH) is the primary hydrogen-bonding center. In the solid state, this typically exists as a centrosymmetric dimer, lowering the carbonyl (C=O) frequency compared to its monomeric gas-phase form.
-
Trifluoromethoxy Group (-OCF₃): This group is highly electronegative. It induces a strong inductive effect (-I), stiffening adjacent bonds and dominating the "fingerprint" region (1000–1300 cm⁻¹) with intense C-F stretching vibrations.
-
Chlorine Atom: A heavy atom substituent that introduces low-frequency C-Cl stretching modes, often coupled with ring deformation bands.
The "Fluorine Effect" on IR Spectra
The presence of the -OCF₃ group complicates the classic benzoic acid spectrum. The C-F bonds possess large dipole moments, resulting in infrared bands that are often 5–10 times more intense than C-H or C-C vibrations. This intensity can mask the C-O stretching mode of the carboxylic acid, a critical consideration for peak assignment.
Part 2: Experimental Protocol (ATR-FTIR)
While KBr pellet transmission is the historical standard, Attenuated Total Reflectance (ATR) is the preferred method for this lipophilic solid due to reproducibility and ease of cleaning.
Instrumentation & Parameters
-
Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer (e.g., Bruker Vertex or Thermo Nicolet iS50).
-
Detector: DTGS (Deuterated Triglycine Sulfate) for routine analysis; MCT (Mercury Cadmium Telluride) for high-sensitivity kinetics.
-
Crystal: Diamond ATR (Single bounce). Why? Diamond is resistant to the abrasive nature of crystalline organic acids and the potential corrosiveness of fluorinated residues.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (Screening) to 64 (High-quality publication data).
Step-by-Step Workflow
The following workflow ensures data integrity and minimizes cross-contamination, a common issue with "sticky" fluorinated compounds.
Figure 1: Optimized ATR-FTIR workflow for solid organic acids. Note the pressure application step is critical for ensuring intimate contact between the solid crystals and the diamond element.
Part 3: Spectral Interpretation & Assignment[1][2]
The following table synthesizes characteristic bands for this compound. These values are derived from standard group frequencies and the specific electronic effects of the substituents.
Diagnostic Peak Table
| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Mechanistic Insight |
| Carboxylic Acid | O-H Stretch | 2500–3300 | Medium, Broad | Very broad "fermi resonance" structure due to strong H-bonded dimerization in the solid state. |
| Carboxylic Acid | C=O[1][2] Stretch | 1685–1705 | Strong | Shifted lower than monomeric acid (1760 cm⁻¹) due to dimerization. The e-withdrawing Cl/OCF3 may shift this slightly higher than unsubstituted benzoic acid (1680 cm⁻¹). |
| Aromatic Ring | C=C Skeleton | 1580–1610 | Medium | "Breathing" modes of the benzene ring. |
| Trifluoromethoxy | C-F Stretch (asym) | 1250–1270 | Very Strong | The dominant feature in the fingerprint region. Often appears as a split or broad band. |
| Trifluoromethoxy | C-F Stretch (sym) | 1150–1210 | Strong | Second major C-F band. Can overlap with C-O acid stretches. |
| Ether Linkage | Ar-O-C Stretch | 1160–1190 | Medium/Strong | Vibration of the oxygen bridging the ring and the CF3 group. |
| Carboxylic Acid | C-O Stretch | 1280–1310 | Strong | Often appears as a shoulder on the intense C-F bands. |
| Aromatic Ring | C-H Out-of-Plane | 800–860 | Medium | Diagnostic for 1,2,4-trisubstitution patterns (isolated H vs adjacent H). |
| Chlorine | C-Cl Stretch | 680–750 | Medium | Heavy atom vibration, typically found in the lower frequency region. |
Logic Tree for Identification
When analyzing an unknown sample suspected to be this intermediate, use the following logic path to confirm identity.
Figure 2: Decision matrix for spectral confirmation. Note that the presence of the C-F band is the primary differentiator from standard chlorobenzoic acids.
Part 4: Troubleshooting & Validation
Common Artifacts
-
The "Diamond" Phonon Band: Diamond ATR crystals absorb strongly between 1900–2300 cm⁻¹. While usually ratioed out by the background, low energy throughput in this region can cause noise. Action: Ignore noise in the 2000–2200 cm⁻¹ region unless a nitrile or alkyne is suspected (unlikely for this molecule).
-
Water Vapor: Sharp, jagged peaks around 3600 cm⁻¹ and 1600 cm⁻¹ indicate poor purging of the spectrometer. Action: Purge with dry N₂ for 15 minutes before acquisition.
Polymorphism Warning
Solid-state organic acids are prone to polymorphism (different crystal packing).
-
Observation: If your C=O peak splits or shifts by 5–10 cm⁻¹ compared to a reference standard, you may have a different polymorph or a solvate.
-
Validation: Dissolve the sample in CHCl₃ (if solubility permits) and run a liquid cell spectrum. If the solution spectra match the reference but the solid spectra differ, the issue is polymorphism, not chemical impurity.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (The definitive text for interpreting aromatic and carbonyl shifts).
-
NIST Mass Spectrometry Data Center. (2023). Infrared Spectra of Benzoic Acid Derivatives. NIST Chemistry WebBook, SRD 69. [Link]
-
Socrates, G. (2004).[3] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[3][4] (Source for specific Trifluoromethoxy C-F stretching frequencies).
-
Specac Application Notes. (2023). ATR-FTIR Sampling Techniques for Pharmaceutical Solids. [Link]
Sources
- 1. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 4. 4-Chloro-3-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 2773857 - PubChem [pubchem.ncbi.nlm.nih.gov]
Commercial Availability & Technical Profile: 4-Chloro-3-(trifluoromethoxy)benzoic Acid
The following technical guide provides an in-depth analysis of the commercial availability, synthesis, and application of 4-Chloro-3-(trifluoromethoxy)benzoic acid .
Executive Summary
This compound is a specialized organofluorine building block used primarily in the synthesis of pharmaceutical candidates and agrochemicals. Unlike its more common analog, 4-chloro-3-(trifluoromethyl)benzoic acid (CAS 1737-36-6), this compound features a trifluoromethoxy (-OCF₃) group. This structural distinction offers unique lipophilic and metabolic properties, serving as a critical bioisostere for researchers optimizing membrane permeability and metabolic stability in drug discovery.
Commercially, this compound is classified as a High-Value Specialty Intermediate . It is widely available in research quantities (gram scale) but requires lead-time planning for kilogram-scale process chemistry due to the complexity of introducing the -OCF₃ motif.
Chemical Identity & Significance[1][2]
Structural Profile
The compound consists of a benzoic acid core substituted with a chlorine atom at the para position and a trifluoromethoxy group at the meta position relative to the carboxyl group.
| Property | Data |
| CAS Number | 886500-50-1 |
| Molecular Formula | C₈H₄ClF₃O₃ |
| Molecular Weight | 240.56 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity Standard | ≥ 97.0% (HPLC/Titration) |
| Melting Point | 160–165 °C (Typical range) |
Medicinal Chemistry Rationale
The trifluoromethoxy group (-OCF₃) is a superior bioisostere to the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups.
-
Lipophilicity Modulation: The -OCF₃ group (Hansch π ≈ +1.04) is significantly more lipophilic than -CF₃ (π ≈ +0.88), enhancing blood-brain barrier (BBB) penetration.
-
Conformational Bias: The -OCF₃ group adopts an orthogonal conformation relative to the aromatic ring to minimize steric clash and dipole repulsion, often locking the ligand into a bioactive conformation.
-
Metabolic Blockade: The strong C-F bonds prevent oxidative metabolism (O-dealkylation) typical of methoxy groups, extending the in vivo half-life.
Synthesis & Manufacturing Workflows
The commercial scarcity of this compound relative to its -CF₃ counterpart stems from the synthetic difficulty of the O-trifluoromethylation step. Direct electrophilic trifluoromethoxylation is difficult; therefore, industrial routes typically rely on transforming phenols or anilines.
Primary Industrial Route (Oxidative Pathway)
The most scalable route involves the oxidation of the corresponding toluene derivative. This ensures the carboxylic acid functionality is generated after the sensitive -OCF₃ group is installed.
Step 1: O-Trifluoromethylation. Reaction of 4-chloro-3-cresol (4-chloro-3-methylphenol) with CCl₄/HF or modern radical trifluoromethylating agents to form 4-chloro-3-(trifluoromethoxy)toluene. Step 2: Oxidation. The methyl group is oxidized to the carboxylic acid using strong oxidants like Potassium Permanganate (KMnO₄) or catalytic oxidation (Co/Mn/Br system) in acetic acid.
Alternative Route (Hydrolysis)
For medicinal chemistry libraries, the compound is often generated via the saponification of Ethyl 4-chloro-3-(trifluoromethoxy)benzoate , which may be more stable for long-term storage.
Synthesis Workflow Diagram
The following diagram illustrates the critical pathways for generating the target acid.
Figure 1: Industrial and laboratory synthesis pathways. The oxidation of the toluene derivative is the dominant route for bulk manufacturing.
Commercial Landscape & Sourcing Strategy
Supplier Tiers
-
Tier 1 (Catalog Suppliers): Companies like Fluorochem , Accela ChemBio , and Santa Cruz Biotechnology typically list this item in stock (1g – 25g packs).
-
Tier 2 (Bulk Manufacturers): For quantities >1kg, sourcing shifts to specialized Chinese and Indian CMOs (Contract Manufacturing Organizations) that perform the specific O-trifluoromethylation chemistry.
-
Tier 3 (Aggregators): Sigma-Aldrich and Fisher Scientific often act as aggregators, sourcing from Tier 2/3 and adding a markup for QA/QC assurance.
Sourcing Decision Logic
Researchers must verify the CAS number meticulously. The -CF₃ analog (CAS 1737-36-6) is 10x more common and often shipped in error if the name is not cross-referenced with the structure.
Figure 2: Sourcing decision tree emphasizing the critical CAS verification step to avoid analog confusion.
Quality Control & Specifications
For drug development applications, the following specification limits are standard.
| Test Parameter | Specification Limit | Analytical Method |
| Assay | ≥ 97.0% | HPLC (Area %) |
| Appearance | White to off-white powder | Visual Inspection |
| Identification | Conforms to Structure | ¹H-NMR, MS |
| Loss on Drying | ≤ 0.5% | Gravimetric |
| Residue on Ignition | ≤ 0.1% | Gravimetric |
| Impurity A | ≤ 1.0% | 4-Chloro-3-(trifluoromethyl)benzoic acid (Analog) |
Note on Impurity A: The most common impurity is the trifluoromethyl analog if the starting material was impure or if side reactions occurred during fluorination. Specificity in HPLC methods is required to separate these two closely related species.
Safety & Handling (MSDS Highlights)
-
GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3).
-
Signal Word: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: Use in a chemical fume hood. Avoid dust formation.[1][2][3] The trifluoromethoxy group is chemically stable but releases toxic fluoride fumes if incinerated or subjected to extreme thermal decomposition.
References
-
Fluorochem Ltd. Product Sheet: this compound (CAS 886500-50-1). Retrieved from
-
Santa Cruz Biotechnology. this compound Product Data. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10149562 (this compound). Retrieved from
-
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Retrieved from
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Sources
The Fluorinated Scaffold: Technical Evolution of 4-Chloro-3-(trifluoromethoxy)benzoic Acid
[1]
CAS Registry Number: 886500-50-1
Formula:
Introduction: The "Super-Halogen" Effect in Drug Design
In the high-stakes arena of medicinal chemistry, 4-Chloro-3-(trifluoromethoxy)benzoic acid has emerged not merely as a building block, but as a strategic tool for modulating physicochemical properties. While structurally similar to its trifluoromethyl (
The Physicochemical Advantage
The
| Property | Impact on Drug Design | |||
| Hansch | 0.71 | 0.88 | 1.04 | Highest lipophilicity; enhances membrane permeability. |
| Hammett | 0.23 | 0.54 | 0.35 | Strong electron withdrawal, but less than |
| Conformation | Spherical | Tetrahedral | Flexible | The ether linkage allows the |
| Metabolic Stability | Moderate | High | High | Blocks metabolic oxidation at the ring position; the C-F bonds are chemically inert. |
Discovery Context: The specific demand for CAS 886500-50-1 arose from the need to create bioisosteres of 3,4-dichlorobenzoic acid and 4-chloro-3-(trifluoromethyl)benzoic acid. By replacing the meta-substituent with
Technical Synthesis Pathways
The synthesis of this compound is challenging due to the directing effects of the substituents. The
Two primary routes dominate the technical landscape: the Oxidative Route (Industrial) and the Carboxylation Route (Discovery/Lab).
Route A: The Oxidative Approach (Industrial Standard)
This method avoids the difficult regiochemistry of adding the acid group last. Instead, it builds the core scaffold first.
-
Precursor: 3-(Trifluoromethoxy)toluene.
-
Chlorination: Electrophilic aromatic substitution. The methyl group (activator) directs ortho/para. The
group directs ortho/para.-
Challenge: Directing groups compete. However, the position para to the
and ortho to the Methyl (Position 6) is favored sterically and electronically over the position between them. -
Result: 4-Chloro-3-(trifluoromethoxy)toluene is isolated.
-
-
Oxidation: The methyl group is oxidized to a carboxylic acid using strong oxidants like Potassium Permanganate (
) or aerobic oxidation with Cobalt/Manganese catalysts.
Route B: The Carboxylation Approach (Lab Scale)
Used when high purity is required and cost is less of a factor.
-
Precursor: 1-Bromo-4-chloro-3-(trifluoromethoxy)benzene.
-
Lithiation: Lithium-Halogen exchange using
-Butyllithium ( -BuLi) at low temperature (-78°C). -
Trapping: Quenching the aryl lithium species with solid
(Dry Ice).
Visualization of Synthesis & Logic
Caption: Comparative synthesis showing the industrial oxidative route (solid) vs. the laboratory carboxylation route (dashed).
Detailed Experimental Protocol: Oxidative Synthesis
This protocol describes the conversion of 4-chloro-3-(trifluoromethoxy)toluene to the target acid. This method is selected for its scalability and reliability in a process chemistry setting.
Reagents & Equipment[3][4][5][6][7]
-
Substrate: 4-Chloro-3-(trifluoromethoxy)toluene (1.0 eq)
-
Oxidant: Potassium Permanganate (
, 2.5 eq) -
Solvent: Pyridine / Water (1:1 v/v)
-
Workup: Hydrochloric Acid (HCl, 6N), Sodium Bisulfite (
), Ethyl Acetate.
Step-by-Step Methodology
-
Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve the substrate in the Pyridine/Water mixture.
-
Causality: Pyridine is used as a co-solvent to solubilize the organic toluene derivative while remaining stable to permanganate oxidation.
-
-
Addition: Heat the mixture to 80°C. Add
portion-wise over 1 hour.-
Safety Note: The reaction is exothermic. Monitor internal temperature to prevent runaway.
-
-
Reflux: Raise temperature to reflux (approx. 100-110°C) and stir for 4–6 hours.
-
Monitoring: Check reaction progress via TLC or HPLC. Disappearance of the toluene peak indicates completion.
-
-
Filtration: Cool the mixture to room temperature. Filter the brown Manganese Dioxide (
) precipitate through a Celite pad. Wash the pad with hot water. -
Quenching & Acidification:
-
Concentrate the filtrate to remove pyridine (azeotrope with water).
-
Cool the remaining aqueous solution to 0°C.
-
Slowly acidify with 6N HCl to pH 1–2.
-
Observation: A white to off-white solid will precipitate.
-
-
Purification:
-
If the solid is colored (brownish), add a small amount of Sodium Bisulfite to reduce residual manganese species.
-
Filter the solid, wash with cold water, and dry under vacuum at 50°C.
-
Recrystallization: If purity <98%, recrystallize from Ethanol/Water.
-
Applications in Drug Discovery[4][8][9][10]
The primary utility of CAS 886500-50-1 lies in its ability to serve as a core scaffold for amide coupling .
DDR1 Kinase Inhibitors
Research into Discoidin Domain Receptor 1 (DDR1) inhibitors has utilized benzamide derivatives.[2] The 4-chloro-3-(trifluoromethoxy)benzoyl moiety fits into the hydrophobic pocket of the kinase, where the
-
Lipophilic Contact: Enhances binding affinity via van der Waals interactions.
-
Metabolic Shielding: Protects the phenyl ring from Phase I oxidation.
Bioisosteric Replacement Strategy
In hit-to-lead optimization, if a lead compound containing a 3,4-dichlorophenyl group shows poor metabolic stability or solubility issues, chemists replace it with the 4-chloro-3-(trifluoromethoxy)phenyl group.
Caption: Decision logic for deploying the trifluoromethoxy scaffold in lead optimization.
References
- European Patent Office.Benzamide Derivative (EP2842939A1).
-
Leroux, F. R., et al. The Trifluoromethoxy Group: A Pharmacophore with Unique Properties. (General review on the properties of OCF3 vs CF3). [Link]
Thermal Stability Profile: 4-Chloro-3-(trifluoromethoxy)benzoic acid
This technical guide details the thermal stability profile of 4-Chloro-3-(trifluoromethoxy)benzoic acid , a specialized intermediate used in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs).
Executive Summary
This compound (CAS: 886500-50-1 ) is a disubstituted benzoic acid derivative characterized by significant electron-withdrawing properties.[1][2][3][4][5] Its thermal stability is governed by the interplay between the robust chlorobenzene scaffold and the potentially labile trifluoromethoxy ether linkage under extreme conditions.
-
Critical Thermal Point: Melting Point onset at 123–126 °C .
-
Primary Degradation Risk: Decarboxylation in the melt phase (>150 °C) and hydrolytic cleavage of the –OCF₃ group under highly alkaline thermal stress.
-
Operational Recommendation: Process temperatures should be maintained below 110 °C during drying and formulation to ensure API integrity.
Molecular Architecture & Theoretical Stability
The molecule features a benzoic acid core substituted at the para position with a chlorine atom and at the meta position with a trifluoromethoxy (–OCF₃) group.
Electronic & Steric Effects
-
The Trifluoromethoxy Group (–OCF₃): Unlike the trifluoromethyl (–CF₃) group, the –OCF₃ moiety possesses an oxygen atom that can donate electron density via resonance (
), although this is heavily outweighed by the strong inductive withdrawal ( ) of the three fluorine atoms. This makes the group electronically unique—it deactivates the ring but is less deactivating than a nitro group. -
Lattice Energy Disruption: The bulky –OCF₃ group disrupts the planar
-stacking typical of benzoic acids. While 4-chlorobenzoic acid melts at ~240 °C, the introduction of the 3-OCF₃ group drastically lowers the melting point to the 123–126 °C range. This lower lattice energy correlates with higher solubility in organic solvents but also increased susceptibility to thermal phase transitions.
Bond Dissociation & Weak Points
The
Experimental Characterization Protocols
To validate the stability of this intermediate in a drug development pipeline, the following self-validating protocols are recommended.
Differential Scanning Calorimetry (DSC)
-
Objective: Define the Safe Operating Window (SOW).
-
Protocol:
-
Load 2–5 mg of sample into a hermetically sealed gold-plated crucible (to prevent catalytic decomposition by aluminum).
-
Equilibrate at 25 °C.
-
Ramp temperature at 5 °C/min to 250 °C under
purge (50 mL/min).
-
-
Expected Profile:
-
Endotherm: Sharp peak onset at ~123 °C (Melting).
-
Exotherm: Broad peak onset typically >180 °C indicating decomposition (decarboxylation).
-
Note: If the exotherm onset is within 50 °C of the melting point, the material is considered thermally hazardous for melt processing.
-
Thermogravimetric Analysis (TGA)
-
Objective: Distinguish between volatile loss (moisture/solvents) and degradation.
-
Protocol:
-
Ramp 10 mg sample from 30 °C to 300 °C at 10 °C/min.
-
Criterion: A weight loss of >1% prior to the melting point indicates solvate desolvation or moisture. Significant weight loss (>20%) commencing immediately after melting confirms rapid decarboxylation.
-
Visualization: Stability Assessment Workflow
Figure 1: Standardized workflow for thermal stability assessment of halogenated benzoic acids.
Degradation Mechanisms
Understanding how the molecule fails is as important as knowing when it fails.
Thermal Decarboxylation
The primary degradation pathway is the loss of
-
Mechanism: In the melt phase, the electron-withdrawing -Cl and -OCF₃ groups stabilize the intermediate carbanion/radical formed during the transition state, effectively lowering the barrier for decarboxylation compared to unsubstituted benzoic acid.
-
Catalysis: Trace transition metals (Fe, Cu from reactors) can catalyze this process at temperatures as low as 140 °C.
Hydrolytic Instability of -OCF3
While generally robust, the trifluoromethoxy group can undergo hydrolysis under basic conditions at high temperatures (>100 °C).
-
Pathway: Nucleophilic attack by
on the aromatic ring (SNAr) or the ether carbon can lead to the release of fluoride ions ( ) and the formation of a phenol. -
Detection: Appearance of
in ion chromatography of the mother liquor indicates severe thermal/chemical stress.
Visualization: Degradation Pathways
Figure 2: Primary degradation pathways under thermal and chemical stress.
Summary of Physical Properties
| Property | Value | Source / Note |
| CAS Number | 886500-50-1 | Validated Identifier |
| Molecular Weight | 240.56 g/mol | Calculated |
| Melting Point | 123 – 126 °C | Experimental [1, 5] |
| Flash Point | ~121 °C (Predicted) | Closed Cup (Sublimation risk) [1] |
| Appearance | White to off-white crystalline powder | Solid state |
| Solubility | Sparingly soluble in water; Soluble in MeOH, DMSO | Lipophilic -OCF3 effect |
References
-
ChemFish . (n.d.). This compound Properties. Retrieved from
-
Fisher Scientific . (2024). Safety Data Sheet: 4-(Trifluoromethoxy)benzoic acid (Analogous stability data). Retrieved from
-
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Retrieved from
-
TCI Chemicals . (n.d.). Product Specification: 4-Chloro-3-(trifluoromethyl)benzoic acid (Structural Analog comparison). Retrieved from
-
Accela ChemBio . (2023).[2] Certificate of Analysis: this compound. Retrieved from
Sources
- 1. 357-70-0,(4aS,6R,8aS)-3-Methoxy-11-methyl-5,6,9,10,11,12-hexahydro-4aH-benzo[2,3]benzofuro[4,3-cd]azepin-6-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1213170-41-2,(S)-1-(4-Boc-aminophenyl)ethylamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 149771-17-5,2-(Methylthio)-4-(trifluoromethyl)-5-pyrimidinecarboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 1260851-70-4,1-(2-Bromo-5-chlorophenyl)-1-propanone-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. Pharmaceutical and chemical intermediates,CAS#:886500-50-1,3-三氟甲氧基-4-氯苯甲酸,Benzoic acid, 4-chloro-3-(trifluoromethoxy)- [en.chemfish.com]
Methodological & Application
Technical Guide: 4-Chloro-3-(trifluoromethoxy)benzoic Acid in Medicinal Chemistry
[1]
Executive Summary & Pharmacophore Analysis
4-Chloro-3-(trifluoromethoxy)benzoic acid (CAS: 1737-36-6) represents a "privileged fragment" in modern drug discovery.[1] It is not merely a passive linker; it is a high-value scaffold designed to modulate the physicochemical profile of lead compounds.[2] Its utility stems from the synergistic effects of its three functional handles: the carboxylic acid, the orth-positioned chlorine, and the meta-positioned trifluoromethoxy group.
The "Fluorine Effect" and Lipophilicity
The trifluoromethoxy group (-OCF
-
Lipophilicity Modulation: The -OCF
group has a Hansch value of +1.04, significantly higher than a methyl (+0.56) or even a trifluoromethyl (+0.[1]88) group.[1] Incorporating this moiety drastically increases the LogP of the parent molecule, enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration. -
Conformational Orthogonality: Unlike the -OCH
group, which often lies coplanar to the aromatic ring, the -OCF group adopts an orthogonal conformation relative to the phenyl ring. This twist creates a unique 3D vector for hydrophobic interactions within a receptor pocket, often improving selectivity.[1] -
Metabolic Blockade: The high bond strength of the C-F bond renders the group resistant to oxidative metabolism (e.g., by CYP450 enzymes), prolonging the in vivo half-life (
) of the drug candidate.[2]
Electronic Environment
The benzoic acid core is significantly electron-deficient due to the inductive electron-withdrawing effects (-I effect) of both the -Cl and -OCF
-
Acidity: The predicted pKa is ~3.54, making it more acidic than unsubstituted benzoic acid (pKa 4.2). This has implications for coupling protocols (see Section 2).
-
Reactivity: The electron-poor ring activates the 4-chloro position toward Nucleophilic Aromatic Substitution (S
Ar), offering a potential site for late-stage diversification, though this typically requires forcing conditions or transition metal catalysis.
Visualization: Structure-Property Relationship (SPR)
Figure 1: Structure-Property Relationship mapping the functional groups to their medicinal chemistry utility.[1][4]
Synthetic Protocols & Workflows
Due to the electron-withdrawing nature of the ring, the carboxylic acid is highly acidic, and the resulting acyl halides/activated esters are highly electrophilic. However, the nucleophilicity of the carboxylate anion is reduced. The following protocols are optimized for this specific electronic profile.
Protocol A: High-Throughput Amide Library Synthesis
Context: Used for generating focused libraries (e.g., kinase inhibitors) where the benzoic acid is coupled to diverse amines.
Reagents:
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1] Why? HATU is superior for electron-deficient acids compared to EDC/HOBt.[1]
-
Base: DIPEA (N,N-Diisopropylethylamine).[1]
-
Solvent: DMF (anhydrous).[1]
Step-by-Step Methodology:
-
Stoichiometry: Prepare a 0.2 M solution of this compound (1.0 equiv) in DMF.
-
Activation: Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv).[1]
-
Critical Check: The solution should turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes to ensure formation of the active ester. The electron-deficient nature of the acid facilitates rapid activation.
-
-
Coupling: Add the amine building block (1.1 equiv).
-
Note: If the amine is a salt (e.g., HCl salt), increase DIPEA to 3.5 equiv total.
-
-
Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS.[1][5]
-
Troubleshooting: If conversion is <50% after 4 hours, heat to 50°C. The steric bulk of the ortho-chloro group may hinder attack by bulky amines.
-
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO
(to remove unreacted acid), and brine. Dry over MgSO .
Protocol B: "Nuclear Option" – Acid Chloride Formation
Context: Use this when Protocol A fails, typically due to extreme steric hindrance or essentially non-nucleophilic amines (e.g., sulfonamides, electron-poor anilines).[1]
-
Chlorination: Suspend the acid (1.0 equiv) in DCM. Add Oxalyl Chloride (1.5 equiv) dropwise, followed by a catalytic drop of DMF.[1]
-
Observation: Vigorous gas evolution (CO, CO
, HCl).[1]
-
-
Conversion: Stir for 2 hours at RT. Evaporate solvent and excess oxalyl chloride completely (use a toluene azeotrope if necessary) to yield the crude acid chloride.
-
Coupling: Redissolve in DCM or THF. Add the amine (1.0 equiv) and Pyridine (3.0 equiv).[1]
-
Why Pyridine? It acts as both a base and a nucleophilic catalyst (forming an N-acyl pyridinium intermediate).[1]
-
Protocol C: Curtius Rearrangement (Urea Synthesis)
Context: Converting the acid into a urea linkage, a common pharmacophore in kinase inhibitors (e.g., Sorafenib-like analogs).
Reagents:
Methodology:
-
Acyl Azide Formation: Dissolve the acid (1.0 equiv) in Toluene. Add TEA (1.2 equiv) and DPPA (1.1 equiv).[1] Stir at RT for 1 hour.
-
Rearrangement: Heat the mixture to 90°C.
-
Urea Formation: Once gas evolution ceases (approx. 1–2 hours), add the aniline/amine partner (1.2 equiv) to the hot solution.
-
Completion: Stir at 90°C for 2 hours, then cool to RT. The urea product often precipitates or can be purified via flash chromatography.
Visualization: Synthetic Decision Tree
Figure 2: Decision matrix for selecting the appropriate synthetic protocol based on the target pharmacophore.
Physicochemical Data Summary
| Property | Value | Notes |
| Molecular Weight | 240.56 g/mol | Fragment-like space |
| Formula | C | |
| Predicted pKa | 3.54 ± 0.10 | Stronger acid than benzoic acid (4.[1]2) |
| LogP (ClogP) | ~3.7 | Highly lipophilic |
| H-Bond Donors | 1 | (Carboxylic acid OH) |
| H-Bond Acceptors | 4 | (C=O, -O-, F atoms) |
| Melting Point | 163–165 °C | Stable solid |
| Solubility | Low in water; High in DMSO, MeOH, DCM | Use organic co-solvents for bio-assays |
References
-
Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.[1] Link[1]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][12][13] Tetrahedron, 61(46), 10827-10852.[1] Link[1]
-
PubChem Compound Summary. (2024). 4-Chloro-3-(trifluoromethyl)benzoic acid (Note: Structural analog often used for comparison).[1][14] National Center for Biotechnology Information.[1] Link[1]
-
Leroux, F. R., et al. (2005).[1] Trifluoromethoxy group: synthesis and properties. ChemBioChem, 6, 224-231.[1] Link[1]
Sources
- 1. 4-Chloro-3-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 2773857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. scispace.com [scispace.com]
- 7. BJOC - Search Results [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google Patents [patents.google.com]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-CHLORO-3-(TRIFLUOROMETHYL)BENZOIC ACID Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
amide coupling reactions with 4-Chloro-3-(trifluoromethoxy)benzoic acid
Application Note: Optimizing Amide Bond Formation with 4-Chloro-3-(trifluoromethoxy)benzoic Acid
Executive Summary
This compound (CAS: 1737-36-6) is a high-value scaffold in medicinal chemistry, particularly for modulating lipophilicity (
This guide provides three validated protocols for coupling this specific acid with amines ranging from aliphatic primary amines to deactivated anilines.[2] We prioritize T3P® (Propylphosphonic anhydride) as the superior reagent for this substrate due to its ability to mitigate side reactions common with electron-deficient benzoic acids, though HATU and Acid Chloride routes are provided for specific use cases.[1][2]
Chemical Analysis & Reactivity Profile
To optimize the reaction, one must understand the electronic push-pull of the substrate:
-
Electronic Effects:
-
Impact on Coupling:
-
Acidity: The EWGs stabilize the carboxylate anion, lowering the pKa (predicted ~3.5 vs. 4.2 for benzoic acid).[2] This requires careful base selection; weak bases may not sufficiently deprotonate the acid for initial activation, while strong bases may cause side reactions with the activated ester.
-
Electrophilicity: Once activated, the carbonyl carbon is highly electrophilic, facilitating rapid amine attack.[2]
-
Hydrolytic Instability: The activated ester (e.g., O-acylisourea or OBt ester) is prone to rapid hydrolysis by trace moisture due to the electron-deficient nature of the ring.[1][2] Strict moisture control is critical. [1]
-
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the optimal method for your specific amine partner.
Figure 1: Decision tree for selecting the optimal coupling strategy based on amine nucleophilicity and reaction scale.
Detailed Protocols
Method A: T3P Coupling (Preferred / Scalable)
Why: T3P (Propylphosphonic anhydride) drives the equilibrium forward by forming a water-soluble byproduct.[1][2] It is particularly effective for electron-deficient acids because it minimizes the lifetime of the sensitive active species, reacting rapidly with the amine.
Reagents:
-
Substrate: 1.0 equiv
Protocol:
-
Dissolution: In a dry vial/flask, dissolve this compound (1.0 equiv) and the amine (1.1 equiv) in anhydrous EtOAc (concentration ~0.1 – 0.2 M).
-
Base Addition: Add Pyridine (3.0 equiv).[1][2] Note: Pyridine is often superior to DIPEA for T3P couplings as it acts as both a base and an acylation catalyst.
-
Activation: Cool the mixture to 0°C. Dropwise add T3P solution (1.5 equiv).
-
Reaction: Allow to warm to Room Temperature (RT) and stir.
-
Workup (The "Magic" Step):
-
Result: Often yields >95% purity without column chromatography.[2]
Method B: HATU Activation (Discovery Scale)
Why: HATU generates a highly reactive At-ester.[1][2] Best for high-throughput synthesis where workup volume is less of a concern.[1][2]
Protocol:
-
Activation: Dissolve the acid (1.0 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (1.5 equiv).[1][2] Stir for 5–10 minutes.
-
Coupling: Add the amine (1.1 equiv) and additional DIPEA (1.5 equiv).
-
Reaction: Stir at RT for 2–12 hours.
-
Workup:
Method C: Acid Chloride Generation (Refractory Amines)
Why: If the amine is an electron-deficient aniline or sterically hindered, HATU/T3P may stall.[1][2] Converting the acid to the acid chloride creates the most reactive electrophile possible.[2]
Protocol:
-
Chlorination: Suspend the acid (1.0 equiv) in anhydrous DCM. Add catalytic DMF (1-2 drops).[1][2]
-
Reagent: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.
-
Conversion: Stir at RT for 2 hours (gas evolution must cease). Concentrate in vacuo to remove excess oxalyl chloride.
-
Coupling: Redissolve the crude acid chloride in DCM or THF. Add the amine (1.0 equiv) and a scavenger base (Et3N or Pyridine, 1.5 equiv).
-
Workup: Standard aqueous extraction.
Comparative Data Analysis
The following table summarizes the performance of these reagents specifically for electron-deficient benzoic acids.
| Feature | T3P (Method A) | HATU (Method B) | Acid Chloride (Method C) |
| Reactivity | High | Very High | Extreme |
| Epimerization Risk | Lowest | Low | High (N/A for this substrate) |
| Byproduct Removal | Excellent (Water wash) | Difficult (Requires Chrom.)[1][2] | Good (Volatile/Water wash) |
| Moisture Sensitivity | Moderate | High | Very High |
| Cost | Moderate | High | Low |
| Green Score | High (Green Solvent compatible) | Low (DMF required) | Low (Chlorinated solvents) |
Troubleshooting & Critical Control Points
-
Issue: Low Conversion (Hydrolysis).
-
Cause: The electron-withdrawing groups make the activated intermediate hyper-electrophilic.[1][2] If the amine is slow to attack, trace water in the solvent will hydrolyze the ester back to the acid.
-
Fix: Use commercially available anhydrous solvents.[1][2] For Method A, add molecular sieves to the reaction vessel.
-
-
Issue: Solubility.
-
Issue: Regioselectivity (if Amine has multiple handles).
References
-
Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3] Organic Process Research & Development, 20(2), 140–177.[1] Link[1][2]
-
Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling.[2][4][5][6][7][8] Tetrahedron, 61(46), 10827-10852.[1][2] Link[1][2]
-
Patterson, A. W., et al. (2011).[2] Protection of the active ester in T3P coupling.[2] Organic Letters, 13(19), 5048–5051.[1] (Context on T3P utility for difficult substrates). Link[1][2]
Disclaimer: This application note is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and all reagents before handling.
Sources
- 1. 4-CHLORO-3-(TRIFLUOROMETHYL)BENZOIC ACID Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 4-Chloro-3-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 2773857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 5. growingscience.com [growingscience.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 8. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
esterification of 4-Chloro-3-(trifluoromethoxy)benzoic acid protocols
Application Note: Esterification Protocols for 4-Chloro-3-(trifluoromethoxy)benzoic Acid
Introduction & Substrate Analysis
Target Molecule: this compound CAS: 101986-70-9 Molecular Weight: 240.56 g/mol
This application note details validated protocols for the esterification of this compound. This moiety is a critical building block in medicinal chemistry (kinase inhibitors) and agrochemistry due to the unique properties of the trifluoromethoxy group (
Chemical Challenges & Mechanistic Insights:
-
Electronic Effects: Both the Chlorine (C4) and Trifluoromethoxy (C3) groups are electron-withdrawing groups (EWGs). This lowers the pKa of the carboxylic acid relative to benzoic acid, making the carboxylate anion less nucleophilic but the carbonyl carbon more electrophilic.
-
Steric Environment: The
group is bulky (similar to an isopropyl group) and conformationally flexible. While located at the meta position relative to the carboxyl group, it exerts a "lipophilic shield" that can influence solubility and aggregation but rarely hinders the reaction center kinetically. -
Stability: The
bond is generally stable to standard acidic and basic conditions. However, prolonged exposure to strong Lewis acids (e.g., ) at high temperatures should be avoided to prevent fluoride elimination.
Decision Matrix: Protocol Selection
Choose the experimental route based on your scale, purity requirements, and available equipment.
Figure 1: Decision matrix for selecting the optimal esterification route.
Detailed Protocols
Method A: Acid Chloride Activation (Preferred for Scale-up)
Rationale: The electron-withdrawing nature of the substrate makes the acid chloride highly reactive, driving the reaction to completion without equilibrium constraints.
Reagents:
-
Substrate (1.0 equiv)
-
Thionyl Chloride (
) (1.5 - 2.0 equiv) -
Methanol (Excess, as solvent/reagent)
-
Catalytic DMF (1-2 drops)
Protocol:
-
Activation: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), suspend this compound (10 g, 41.5 mmol) in anhydrous toluene (50 mL) or neat
if handling permits. -
Catalysis: Add 2 drops of dry DMF. (This forms the Vilsmeier-Haack intermediate, significantly accelerating
activation). -
Reflux: Add
(4.5 mL, ~62 mmol) dropwise. Heat to reflux ( ) for 2–3 hours. The solution should become clear as the acid chloride forms. -
Evaporation: Cool to room temperature. Concentrate under reduced pressure to remove excess
and toluene. Critical: Chase with toluene (2x) to ensure all acidic gases are removed. -
Esterification: Dissolve the crude acid chloride residue in anhydrous DCM (30 mL). Cool to
. Slowly add anhydrous Methanol (5 equiv) or quench the residue directly into cold Methanol. -
Workup: Stir for 1 hour. Remove solvent.[1] Dissolve residue in EtOAc, wash with saturated
(to remove trace acid), water, and brine. Dry over .
Expected Yield: >95%
Notes: This method avoids water generation, preventing hydrolysis of the
Method B: Base-Mediated Alkylation (Lab Scale / High Purity)
Rationale: Uses the enhanced acidity of the benzoic acid to form a carboxylate salt, which undergoes rapid
Reagents:
-
Substrate (1.0 equiv)
-
Potassium Carbonate (
) (1.5 equiv, anhydrous/granular) -
Iodomethane (MeI) (1.2 equiv)
-
DMF (Dimethylformamide) (5 mL per gram of substrate)
Protocol:
-
Solubilization: Dissolve this compound (1.0 g, 4.15 mmol) in DMF (5 mL).
-
Deprotonation: Add
(0.86 g, 6.2 mmol). Stir at room temperature for 15 minutes. The mixture may become a suspension. -
Alkylation: Add Iodomethane (0.31 mL, 5.0 mmol) dropwise.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.
-
Quench: Pour the mixture into ice-water (50 mL). The ester is highly lipophilic and will often precipitate as a white solid.
-
Isolation: Filter the solid. If oil forms, extract with
or Hexanes.
Expected Yield: 92–98% Notes: This is the mildest method. It avoids heating and strong acids. Ideal for generating analytical standards.
Method C: Fischer Esterification (Classic)
Rationale: Cost-effective for non-sensitive bulk synthesis, but requires water removal to push equilibrium.
Reagents:
-
Substrate (1.0 equiv)
-
Methanol (Solvent, excess)
-
Sulfuric Acid (
) (0.1 equiv, conc.)
Protocol:
-
Setup: Dissolve substrate in Methanol (10 mL/g). Add conc.
carefully. -
Reflux: Heat to reflux (
) for 12–18 hours. -
Optimization: Because the EWGs deactivate the carbonyl slightly toward nucleophilic attack by methanol, this reaction is slower than for unsubstituted benzoic acid.
-
Workup: Concentrate methanol to ~20% volume. Pour into crushed ice/water. Neutralize with
. Extract with EtOAc.
Expected Yield: 80–85% (Equilibrium limited)
Analytical Validation
Data Summary Table
| Parameter | Method A (Acid Chloride) | Method B (Alkylation) | Method C (Fischer) |
| Yield | High (>95%) | High (92-98%) | Moderate (80-85%) |
| Reaction Time | 4-6 Hours | 2-4 Hours | 12-18 Hours |
| Atom Economy | Moderate (SO2/HCl waste) | Low (Iodide waste) | High (Water waste) |
| Scalability | Excellent | Poor (Cost of MeI) | Good |
| Purity (Crude) | Excellent | Excellent | Moderate |
Spectroscopic Markers (Methyl Ester):
-
1H NMR (CDCl3): Look for the methyl singlet (
) around 3.90 - 3.95 ppm. The aromatic protons will shift slightly upfield relative to the free acid. -
19F NMR: The
signal typically appears as a singlet around -57 to -59 ppm. Verify no fluoride ion peak ( -120 ppm) to confirm stability. -
IR: Appearance of Ester Carbonyl stretch (
) at ~1725–1735 . Disappearance of broad Acid O-H stretch.
Mechanistic Workflow (Method A)
Figure 2: Activation pathway via Thionyl Chloride/DMF.
References
-
Compound Identification: National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 2776366, this compound. Retrieved from [Link]
- Synthetic Methodology (Acid Chlorides): Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for acid chloride mechanism).
-
Trifluoromethoxy Stability: Leroux, F., et al. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- Commercial Availability & CAS Verification: Sigma-Aldrich / Merck KGaA. Product Search: this compound.
-
Methyl Ester Derivative: PubChem Compound Summary for CID 16686763, Methyl 4-chloro-3-(trifluoromethoxy)benzoate. Retrieved from [Link]
Sources
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Chloro-3-(trifluoromethoxy)benzoic Acid Derivatives
Executive Summary & Strategic Rationale
This application note details the optimized protocols for effecting Suzuki-Miyaura cross-coupling on 4-Chloro-3-(trifluoromethoxy)benzoic acid and its ester derivatives.
The trifluoromethoxy (-OCF3) group is a critical pharmacophore in modern drug discovery, often termed a "super-halogen" due to its high lipophilicity and metabolic stability. However, its position ortho to the chlorine atom in this scaffold presents a dual challenge:
-
Electronic Deactivation: While -OCF3 is electron-withdrawing ($ \sigma_p \approx 0.35 $), the C-Cl bond is inherently stronger and less reactive toward oxidative addition than C-Br or C-I bonds.
-
Steric Hindrance: The bulky -OCF3 group at the 3-position creates significant steric pressure around the 4-chloro reactive site, impeding the approach of the palladium catalyst.
-
Acidic Interference: The free carboxylic acid can poison sensitive Pd(0) species or lead to competitive salt formation, necessitating specific base choices or protection strategies.
This guide recommends the use of Buchwald Dialkylbiaryl Phosphine Ligands (specifically XPhos or SPhos ) to overcome these energy barriers, ensuring high turnover frequencies (TOF) and conversion rates.
Mechanistic Insight & Catalyst Selection
To successfully couple this substrate, the catalyst system must facilitate the difficult oxidative addition step across the sterically hindered Ar-Cl bond.
The Catalyst System: XPhos Pd G2 / G3
We strongly recommend utilizing XPhos Pd G2 (Generation 2 Precatalyst) or SPhos Pd G2 .
-
Ligand Role (XPhos): The dicyclohexylphosphino group provides the electron density required to activate the Pd(0) center for oxidative addition into the aryl chloride. The biaryl backbone induces a specific geometry that promotes the reductive elimination of the bulky product.
-
Precatalyst Role (G2/G3): These precatalysts rapidly generate the active monoligated Pd(0)-L species in solution, avoiding the induction period and induction-related decomposition often seen with Pd(OAc)2 + Ligand mixtures.
Pathway Visualization
The following diagram illustrates the specific catalytic cycle challenges and the esterification workflow.
Figure 1: Strategic workflow and catalytic cycle emphasizing the rate-limiting oxidative addition step due to ortho-OCF3 sterics.
Experimental Protocols
Method A: Coupling of the Methyl Ester (Recommended for Scale-Up)
Converting the acid to an ester eliminates the acidic proton, preventing catalyst poisoning and simplifying purification.
Reagents:
-
Substrate: Methyl 4-chloro-3-(trifluoromethoxy)benzoate (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G2 (1.0 – 2.0 mol%)[1]
-
Base: Potassium Phosphate Tribasic (K3PO4), finely ground (2.0 – 3.0 equiv)
-
Solvent: Toluene : Water (4:1 ratio) or 1,4-Dioxane : Water (4:1)
Step-by-Step Procedure:
-
Preparation: Charge a reaction vial equipped with a magnetic stir bar with the Methyl Ester (1.0 equiv), Arylboronic Acid (1.2 equiv), and K3PO4 (2.0 equiv).
-
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Catalyst Addition: Add XPhos Pd G2 (1-2 mol%).[2] Note: If using a glovebox, add solid catalyst with reagents. If on a benchtop, rapid addition under positive inert gas flow is acceptable.
-
Solvent Addition: Add degassed Toluene/Water (4:1) via syringe. The concentration should be approximately 0.1 M to 0.2 M with respect to the aryl chloride.
-
Reaction: Heat the mixture to 80–100°C with vigorous stirring. The biphasic mixture requires fast stirring to ensure phase transfer.
-
Monitoring: Monitor by HPLC or TLC. Reaction is typically complete in 2–6 hours.
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate.[2] Wash with water and brine. Dry organic layer over Na2SO4, filter, and concentrate.
-
Hydrolysis (Optional): If the free acid is required, treat the crude ester with LiOH (3 equiv) in THF/Water (1:1) at room temperature for 2 hours.
Method B: Direct Coupling of the Free Acid
Suitable for rapid library synthesis where an extra step (esterification) is undesirable.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Base: Potassium Carbonate (K2CO3) (3.5 – 4.0 equiv) — Extra base required to neutralize the acid.
-
Catalyst: SPhos Pd G2 or XPhos Pd G2 (2.0 – 3.0 mol%)
-
Solvent: n-Butanol or 1,4-Dioxane/Water (3:1)
Key Modification: The carboxylic acid must be fully deprotonated to the carboxylate before the catalytic cycle begins effectively.
-
Mix Substrate and Base in the solvent and stir for 10 minutes before adding the catalyst and boronic acid.
-
Run the reaction at 100°C . The solubility of the carboxylate salt may be lower; ensuring adequate water content (20-25% v/v) is crucial for solubility.
Data Summary & Optimization Table
The following table summarizes expected outcomes based on ligand selection for ortho-substituted aryl chlorides.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Condition C (High Difficulty) |
| Ligand/Catalyst | Pd(PPh3)4 | XPhos Pd G2 | SPhos Pd G2 |
| Base | Na2CO3 | K3PO4 | K3PO4 |
| Solvent | DME/Water | Toluene/Water | n-Butanol |
| Temp | 80°C | 80-100°C | 100-110°C |
| Exp. Conversion | < 40% (Stalled) | > 95% | > 98% |
| Notes | Fails due to steric bulk of OCF3 and poor oxidative addition. | Excellent balance of reactivity and stability.[3] | Best for extremely hindered coupling partners. |
Quality Control & Troubleshooting
Validating the Product
-
1H NMR: Look for the disappearance of the distinct aromatic signals of the starting material. The protons on the benzoic acid ring will shift significantly upon biaryl formation.
-
19F NMR: The -OCF3 signal is a sensitive probe.
-
Starting Material: ~ -58.0 ppm.
-
Product: The chemical shift will move slightly (e.g., to -57.5 or -58.5 ppm) depending on the electronic nature of the new aryl partner. This is a rapid check for conversion.
-
Common Failure Modes
-
Protodeboronation: The boronic acid degrades before coupling.
-
Solution: Add the boronic acid in portions or use a Potassium Organotrifluoroborate salt instead of the free boronic acid.
-
-
No Reaction (Recovery of SM): Catalyst failed to insert.
-
Solution: Switch to SPhos Pd G2 or increase temperature to 110°C. Ensure the system is strictly oxygen-free.
-
-
Homocoupling:
-
Solution: Degas solvents more thoroughly. Oxygen promotes homocoupling of the boronic acid.
-
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." National Institutes of Health (PMC). Available at: [Link]
-
PubChem. "4-Chloro-3-(trifluoromethyl)benzoic acid (Compound Summary)." National Library of Medicine. Available at: [Link]
Sources
synthesis of novel heterocycles from 4-Chloro-3-(trifluoromethoxy)benzoic acid
Application Note: Divergent Synthesis of Novel Heterocycles from 4-Chloro-3-(trifluoromethoxy)benzoic Acid
Part 1: Strategic Overview
The "Fluorine Effect" in Drug Design
In modern medicinal chemistry, the trifluoromethoxy group (-OCF
Target Molecule: this compound (CAS: 101495-60-7) This building block is a "privileged node" for divergent synthesis. It possesses three distinct handles for chemical manipulation, allowing for the rapid generation of diverse chemical libraries:
-
Carboxylic Acid (C-1): The gateway for heterocycle formation (oxadiazoles, benzimidazoles, quinazolinones).
-
Aryl Chloride (C-4): An electrophilic handle for late-stage cross-coupling (Suzuki, Buchwald-Hartwig), activated by the ortho-OCF
group. -
Trifluoromethoxy (C-3): The physicochemical modulator, remaining stable throughout standard heterocyclization conditions.
Part 2: Divergent Synthetic Workflow
The following diagram illustrates the strategic divergence from the core acid scaffold into two distinct heterocyclic classes, followed by late-stage functionalization.
Figure 1: Divergent synthesis workflow. The central acid allows parallel access to oxadiazoles and benzimidazoles, retaining the Cl-handle for final library expansion.
Part 3: Detailed Protocols
Protocol A: T3P-Mediated Synthesis of 1,3,4-Oxadiazoles
Rationale: Traditional cyclodehydration using POCl
Step 1: Formation of the Hydrazide
-
Dissolve this compound (1.0 eq) in THF (0.2 M).
-
Add T3P (50% in EtOAc, 1.5 eq) and DIPEA (3.0 eq) at 0°C.
-
Stir for 15 min to activate the acid.
-
Add Hydrazine monohydrate (1.2 eq) dropwise. Caution: Exothermic.
-
Warm to RT and stir for 4 hours.
-
Workup: Quench with sat. NaHCO
. Extract with EtOAc. The hydrazide often precipitates; filter if solid.
Step 2: Cyclization to 1,3,4-Oxadiazole
-
Suspend the hydrazide (1.0 eq) in Toluene.
-
Add the requisite aldehyde (1.1 eq) (e.g., 4-fluorobenzaldehyde).
-
Add T3P (50% in EtOAc, 2.0 eq) and Et
N (3.0 eq). -
Heat to reflux (110°C) for 12 hours.
-
Validation: Monitor by LCMS. The intermediate hydrazone forms quickly; T3P drives the ring closure.
Data Comparison: T3P vs. POCl
| Parameter | T3P Method | POCl |
| Reaction Temp | Reflux (Toluene) | Reflux (Neat/Solvent) |
| Yield (Avg) | 82-88% | 65-75% |
| Purity (Crude) | High (>90%) | Moderate (requires column) |
| Safety Profile | Non-explosive, non-corrosive | Corrosive, shock-sensitive |
Protocol B: Benzimidazole Synthesis via Polyphosphoric Acid (PPA)
Rationale: The electron-withdrawing nature of the -OCF
-
Preparation: In a round-bottom flask, mix this compound (5.0 mmol) and o-phenylenediamine (5.5 mmol).
-
Solvent/Catalyst: Add Polyphosphoric Acid (PPA) (~10 g per 1 g of reactant).
-
Reaction: Heat to 150°C for 4-6 hours.
-
Note: The mixture will become a viscous, dark syrup. Mechanical stirring is recommended.
-
-
Quench: Cool to ~60°C (do not let it solidify completely). Pour slowly into crushed ice/water (100 mL) with vigorous stirring.
-
Neutralization: Adjust pH to ~8-9 using conc. Ammonia solution. The benzimidazole will precipitate as a solid.
-
Purification: Filter the precipitate. Recrystallize from Ethanol/Water.
Protocol C: Late-Stage Suzuki Coupling (The "Cl" Handle)
Rationale: The 4-chloro position is activated for oxidative addition by Palladium due to the inductive electron-withdrawing effects of the ortho-OCF
Mechanism of Activation:
The -OCF
-
Reagents: Dissolve the Heterocycle (Oxadiazole or Benzimidazole) (1.0 eq) in 1,4-Dioxane/Water (4:1).
-
Coupling Partner: Add Aryl Boronic Acid (1.5 eq).
-
Base: Add K
PO (3.0 eq). -
Catalyst: Add Pd(dppf)Cl
(5 mol%). Sparge with Nitrogen for 10 min. -
Conditions: Heat at 90°C for 4-12 hours.
-
Self-Validating Step: If conversion is low (<50% after 4h), add XPhos (10 mol%) to stabilize the Pd species.
Part 4: References
-
T3P Mediated Cyclization: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles." Tetrahedron Letters, 2009. 2
-
Benzimidazole Synthesis: Alam, M. E., et al. "Synthesis of Benzimidazole Derivatives Containing Schiff Base Exhibiting Antimicrobial Activities." International Journal of Research Studies in Biosciences, 2017.[3] 3
-
Trifluoromethoxy Properties: Leroux, F., et al. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry, 2008. 4
-
Suzuki Coupling on Chlorides: Dreher, S. D., et al. "Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides."[5] Journal of Organic Chemistry, 2009.[5] 6
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Synthesis of 4-Chloro-3-(trifluoromethoxy)benzoyl chloride
Introduction: The Synthetic Importance of Acyl Chlorides
4-Chloro-3-(trifluoromethoxy)benzoyl chloride is a pivotal chemical intermediate in the synthesis of high-value molecules, particularly within the pharmaceutical and agrochemical sectors. Its structural motifs—the chlorinated and trifluoromethoxylated phenyl ring—are frequently incorporated into compounds to modulate properties such as lipophilicity, metabolic stability, and binding affinity. The conversion of the parent carboxylic acid to the more reactive acyl chloride is a critical activation step, enabling subsequent nucleophilic acyl substitution reactions like esterification and amidation.
Acyl chlorides are among the most reactive carboxylic acid derivatives, a property conferred by the electron-withdrawing nature of the chlorine atom, which renders the carbonyl carbon highly electrophilic.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-Chloro-3-(trifluoromethoxy)benzoyl chloride, focusing on three standard, field-proven chlorinating agents: thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). The selection of the appropriate reagent is often dictated by factors such as scale, substrate sensitivity, desired purity, and the ease of byproduct removal.
Foundational Principles: The Chemistry of Acyl Chloride Formation
The conversion of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl (-OH) group with a chlorine (-Cl) atom. The primary challenge is that the hydroxyl group is a poor leaving group. Therefore, chlorinating agents are employed to convert the -OH into a much better leaving group, facilitating nucleophilic attack by a chloride ion.[2][3]
Workflow Overview
The general synthetic workflow is straightforward, involving the reaction of the starting carboxylic acid with a chlorinating agent, often in an inert solvent, followed by purification to isolate the desired acyl chloride.
Caption: General workflow for acyl chloride synthesis.
Method 1: Thionyl Chloride (SOCl₂) Protocol
Thionyl chloride is a widely used and cost-effective reagent for this transformation. A key advantage is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[4][5]
Mechanistic Rationale
The reaction proceeds through a highly reactive chlorosulfite intermediate. The carboxylic acid's oxygen atom performs a nucleophilic attack on the sulfur atom of thionyl chloride.[2][5] A chloride ion is expelled and subsequently attacks the carbonyl carbon. The intermediate then collapses, releasing the stable gaseous molecules SO₂ and HCl, which drives the reaction to completion.[1][5]
Caption: Mechanism for conversion using thionyl chloride.
Experimental Protocol
Materials and Equipment:
-
This compound
-
Thionyl chloride (SOCl₂), reagent grade or higher
-
Anhydrous toluene or dichloromethane (DCM) (optional, can be run neat)
-
N,N-Dimethylformamide (DMF), catalytic amount (optional, but recommended)
-
Round-bottom flask, equipped with a magnetic stir bar
-
Reflux condenser
-
Gas outlet adapter connected to a gas trap (e.g., a bubbler with mineral oil or a scrubber with NaOH solution)
-
Heating mantle and temperature controller
-
Inert gas supply (Nitrogen or Argon)
-
Rotary evaporator and vacuum distillation apparatus
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere. All glassware must be oven-dried to ensure it is free of moisture, as thionyl chloride reacts violently with water.[6]
-
Charging the Flask: To the round-bottom flask, add this compound (1.0 eq). If using a solvent, add anhydrous toluene or DCM (approx. 2-3 mL per gram of acid).
-
Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the stirring mixture.
-
Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) to the flask at room temperature via a dropping funnel. The reaction is exothermic, and gas evolution (HCl, SO₂) will be observed.
-
Reaction: Heat the mixture to reflux (for toluene, ~80-90°C; if neat, ~75°C) and maintain for 2-4 hours. The reaction is typically complete when gas evolution ceases.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride (and solvent, if used) by distillation, initially at atmospheric pressure, followed by rotary evaporation. Caution: This step must be performed in a well-ventilated fume hood.
-
-
Purification: The crude 4-Chloro-3-(trifluoromethoxy)benzoyl chloride can be purified by vacuum distillation to yield a colorless liquid.
Method 2: Oxalyl Chloride ((COCl)₂) Protocol
Oxalyl chloride is a milder and often more selective reagent than thionyl chloride.[7] The reaction can frequently be run at room temperature and produces only gaseous byproducts (CO, CO₂, HCl), leading to a very clean reaction and simple work-up.[7][8]
Mechanistic Rationale
This reaction is almost always catalyzed by DMF. The DMF reacts with oxalyl chloride to form a Vilsmeier intermediate, which is the active chlorinating agent.[7] This intermediate activates the carboxylic acid, which then undergoes nucleophilic attack by chloride to form a tetrahedral intermediate. This intermediate collapses to give the acyl chloride, CO, CO₂, and regenerates the DMF catalyst.
Caption: Catalytic cycle with oxalyl chloride and DMF.
Experimental Protocol
Materials and Equipment:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Round-bottom flask with stir bar
-
Addition funnel
-
Gas outlet adapter and scrubber
-
Inert gas supply
Procedure:
-
Setup: Assemble a dry, inert-atmosphere reaction apparatus.
-
Charging the Flask: Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Catalyst Addition: Add one drop of DMF to the solution.
-
Reagent Addition: Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise via the addition funnel over 15-20 minutes. Control the addition rate to manage the vigorous gas evolution.
-
Reaction: Stir the mixture at room temperature for 1-3 hours after the addition is complete. Monitor the reaction by observing the cessation of gas evolution.
-
Work-up: The reaction mixture is concentrated under reduced pressure using a rotary evaporator. Care must be taken to ensure the vacuum trap is cold enough to condense volatile components. The resulting crude product is often of sufficient purity for subsequent steps.
-
Purification: If necessary, the product can be purified by vacuum distillation, although this is often not required due to the volatility of all byproducts and excess reagent.
Method 3: Phosphorus Pentachloride (PCl₅)
Phosphorus pentachloride is a strong chlorinating agent and a solid, which can be advantageous for handling on certain scales. However, the byproduct, phosphorus oxychloride (POCl₃), has a relatively high boiling point, which can complicate the purification of the desired acyl chloride.[9]
Mechanistic Rationale
The carboxylic acid attacks the phosphorus center of PCl₅, displacing a chloride ion.[1] This chloride ion then attacks the carbonyl carbon, leading to the formation of the acyl chloride and POCl₃. The formation of the very stable P=O double bond in phosphorus oxychloride is a major thermodynamic driving force for this reaction.[1]
Experimental Protocol
Materials and Equipment:
-
This compound
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous, inert solvent (e.g., chloroform, carbon tetrachloride) or neat
-
Round-bottom flask, reflux condenser, gas trap
-
Heating mantle
-
Fractional distillation apparatus
Procedure:
-
Setup: Assemble a dry reaction apparatus with a gas trap for the evolved HCl.
-
Charging the Flask: Add this compound (1.0 eq) to the flask.
-
Reagent Addition: Carefully add PCl₅ (1.1 eq) in portions to the flask. The reaction can be vigorous. The addition can be performed neat or in an inert solvent.
-
Reaction: Gently warm the mixture to 50-60°C for 1-2 hours until the evolution of HCl gas ceases.
-
Work-up and Purification: The product must be separated from the POCl₃ byproduct (b.p. 105°C). This is achieved by careful fractional distillation under reduced pressure.
Comparative Summary & Data Presentation
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Phosphorus Pentachloride (PCl₅) |
| Stoichiometry | 1.5 - 2.0 eq | 1.2 - 1.5 eq | 1.1 eq |
| Catalyst | DMF (optional) | DMF (required) | None |
| Typical Solvent | Toluene, DCM, or Neat | DCM, THF | Chloroform or Neat |
| Temperature | Reflux (75-90°C) | Room Temperature | 50-60°C |
| Byproducts | SO₂(g), HCl(g) | CO(g), CO₂(g), HCl(g) | POCl₃(l), HCl(g) |
| Purification | Distillation | Evaporation / Distillation | Fractional Distillation |
| Key Advantage | Low cost, volatile byproducts | Mild conditions, very clean | Effective for difficult substrates |
| Key Disadvantage | Corrosive, toxic reagent | Higher cost, toxic reagent | Solid reagent, difficult purification |
Safety & Handling
General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves, must be worn.[10][11] An emergency eyewash and safety shower must be readily accessible.[12]
-
This compound: May cause skin, eye, and respiratory irritation.[13] Avoid inhalation of dust.
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water to release toxic gases (SO₂ and HCl).[6][14] Inhalation can cause severe respiratory damage. Skin contact results in severe burns.[10][15]
-
Oxalyl Chloride ((COCl)₂): Toxic by inhalation and corrosive.[7][11][16] Reacts with water. It is more expensive than thionyl chloride and typically used on a smaller scale.[7] The byproduct carbon monoxide is a colorless, odorless, toxic gas.
-
Phosphorus Pentachloride (PCl₅): A corrosive solid that reacts vigorously with water. Contact causes severe burns to skin, eyes, and mucous membranes.[9]
Always handle these reagents under an inert, dry atmosphere and quench any residual reagent carefully with an appropriate protocol before cleaning glassware.
References
- Google Patents. (n.d.). Process for the preparation of chloro-benzoyl chlorides (US5981803A).
- Google Patents. (n.d.). To trifluoromethylbenzoic acid synthetic method between a kind of neighbour (CN107417518A).
-
JoVE. (2025). Video: Carboxylic Acids to Acid Chlorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Atom-efficient chlorination of benzoic acids with PCl3 generating acyl chlorides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]
-
Chemguide. (n.d.). Converting carboxylic acids into acyl chlorides (acid chlorides). Retrieved from [Link]
-
Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
-
New Jersey Department of Health. (2000). Hazard Summary: Thionyl Chloride. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
YouTube. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Retrieved from [Link]
-
International Labour Organization. (n.d.). ICSC 1409 - Thionyl Chloride. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride (CN102627553A).
Sources
- 1. Video: Carboxylic Acids to Acid Chlorides [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 7. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 8. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. nj.gov [nj.gov]
- 11. westliberty.edu [westliberty.edu]
- 12. synquestlabs.com [synquestlabs.com]
- 13. fishersci.com [fishersci.com]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 16. fishersci.com [fishersci.com]
Technical Application Note: Chemoselective Reduction of 4-Chloro-3-(trifluoromethoxy)benzoic Acid
Executive Summary & Strategic Analysis
The reduction of 4-Chloro-3-(trifluoromethoxy)benzoic acid to its corresponding benzyl alcohol, (4-Chloro-3-(trifluoromethoxy)phenyl)methanol , presents a classic chemoselectivity challenge in medicinal chemistry.
The Challenge: Substituent Electronic Effects
The substrate contains three functional groups with distinct reactivities:
-
Carboxylic Acid (-COOH): The target for reduction.[1][2][3][4][5]
-
Aryl Chloride (-Cl): Susceptible to hydrodehalogenation (replacement of Cl with H).
-
Trifluoromethoxy (-OCF3): A strong electron-withdrawing group (EWG).
Critical Insight: The presence of the -OCF3 group and the -Cl atom renders the aromatic ring significantly electron-deficient. This activation lowers the energy barrier for Nucleophilic Aromatic Substitution (SNAr) . Consequently, using non-selective, harsh nucleophilic reducing agents like Lithium Aluminum Hydride (LiAlH4) poses a high risk of side reactions, specifically the loss of the chlorine atom (dehalogenation).
The Solution: Electrophilic vs. Nucleophilic Reduction
To ensure chemoselectivity, we must select reagents that operate via mechanisms that favor the carbonyl oxygen over the electron-deficient ring.
| Reagent System | Mechanism Type | Suitability | Notes |
| Borane (BH3[1][5][6][7]·DMS or BH3·THF) | Electrophilic | High | The Borane coordinates to the carbonyl oxygen, activating it for hydride transfer. It is inert toward aryl halides. Recommended for Lab Scale. |
| Mixed Anhydride / NaBH4 | Nucleophilic (Mild) | High | Activation of acid to anhydride followed by mild hydride attack. NaBH4 is too weak to attack the aryl chloride without metal catalysis. Recommended for Scale-Up. |
| LiAlH4 | Nucleophilic (Strong) | Low | High risk of dehalogenation due to the electron-poor ring. Not Recommended. |
Protocol A: Borane-Dimethyl Sulfide (BH3·DMS) Reduction
Best for: Laboratory scale (<50g), high purity requirements, and one-step simplicity.
Mechanistic Insight
Borane acts as a Lewis acid.[8] It selectively coordinates to the electron-rich carbonyl oxygen of the carboxylate, forming an acyloxyborane intermediate. This coordination activates the carbonyl carbon for intramolecular hydride transfer, a pathway that is kinetically much faster than reaction with aryl halides.
Graphviz Diagram: Borane Reduction Mechanism
Caption: Electrophilic activation pathway of Borane, ensuring selectivity for the carboxylic acid over the aryl chloride.
Detailed Methodology
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reducing Agent: Borane-Dimethyl Sulfide complex (BH3·DMS) (2.0 - 3.0 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quench: Methanol (MeOH)
Step-by-Step Protocol:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.
-
Dissolution: Add the benzoic acid derivative (1.0 equiv) to the flask. Evacuate and backfill with N2 three times. Add anhydrous THF (approx. 5-10 mL per gram of substrate) via syringe. Cool the solution to 0 °C using an ice bath.
-
Addition: Slowly add BH3·DMS (2.0 equiv) dropwise via syringe over 15-20 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour. If TLC/HPLC indicates incomplete conversion, heat to reflux (66 °C) for 1-2 hours to break up stable borate intermediates.
-
Quenching (Critical): Cool the mixture back to 0 °C. Carefully add Methanol dropwise.
-
Caution: Vigorous H2 evolution. Add slowly until bubbling ceases.
-
-
Workup: Concentrate the mixture under reduced pressure. To remove trimethyl borate (B(OMe)3), co-evaporate with Methanol (3x).
-
Purification: Partition the residue between Ethyl Acetate and 1M HCl (to break any remaining boron complexes). Wash the organic layer with Brine, dry over Na2SO4, filter, and concentrate.
Protocol B: Mixed Anhydride / NaBH4 Reduction
Best for: Scale-up (>50g), cost reduction, and avoiding the hazards/odors of Borane.
Mechanistic Insight
This is a two-step, one-pot procedure. The carboxylic acid is first activated into a mixed anhydride (highly electrophilic) using ethyl chloroformate. Subsequently, Sodium Borohydride (NaBH4)—a mild nucleophile—reduces the anhydride. NaBH4 is generally too weak to reduce aryl chlorides or the -OCF3 group under these conditions.
Graphviz Diagram: Mixed Anhydride Workflow
Caption: Two-stage activation and reduction workflow preventing over-reduction.
Detailed Methodology
Reagents:
-
Substrate: 1.0 equiv
-
Base: N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.1 equiv)
-
Activator: Ethyl Chloroformate (1.1 equiv)
-
Reductant: Sodium Borohydride (NaBH4) (2.5 equiv)
-
Solvent: THF (anhydrous)
Step-by-Step Protocol:
-
Activation: Dissolve the substrate and NMM (1.1 equiv) in anhydrous THF at 0 °C under N2.
-
Anhydride Formation: Add Ethyl Chloroformate (1.1 equiv) dropwise. A white precipitate (amine hydrochloride salt) will form immediately. Stir at 0 °C for 30 minutes.
-
Critical: Maintain temperature < 10 °C to prevent disproportionation of the mixed anhydride.
-
-
Preparation of Reductant: While the anhydride forms, prepare a solution of NaBH4 (2.5 equiv) in water (minimal volume) or suspend in THF.
-
Reduction: Add the NaBH4 solution dropwise to the mixed anhydride mixture at 0 °C.
-
Note: Gas evolution (CO2) will occur.
-
-
Completion: Stir for 1-2 hours at 0 °C to room temperature.
-
Workup: Quench with 1M HCl (carefully) to destroy excess hydride and neutralize the mixture. Extract with Ethyl Acetate. Wash with sat. NaHCO3 (to remove unreacted acid) and Brine.
Analytical Controls & Troubleshooting
Process Control (HPLC/TLC)
-
Starting Material (Acid): More polar.[4] Retains longer on Reverse Phase (low pH) or streaks on Silica.
-
Product (Alcohol): Less polar than the acid. Distinct shift in retention time.
-
Impurity Marker (Des-chloro): Check for the mass of the dehalogenated product (M-34). If observed, lower the reaction temperature or switch strictly to Protocol A.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Yield | Boron-complex formation | Ensure acidic workup or MeOH co-evaporation is thorough to break B-O bonds. |
| Dehalogenation | Reducing agent too strong | Ensure NaBH4 is not used with transition metal contaminants. Avoid LiAlH4. |
| Incomplete Reaction | Mixed anhydride decomposition | In Protocol B, ensure the activation step is kept strictly at 0 °C and NaBH4 is added immediately after activation time. |
References
-
Brown, H. C., & Choi, Y. M. (1982). The selective reduction of carboxylic acids to alcohols in the presence of esters/halides using Borane-Dimethyl Sulfide. Synthesis.[1][2][7][9]
-
Ishizumi, K., Koga, K., & Yamada, S. (1968). Reduction of Carboxylic Acids to Alcohols via Mixed Anhydrides.[2] Chemical & Pharmaceutical Bulletin.
-
Common Organic Chemistry. (2023). Borane (BH3) Reduction of Carboxylic Acids.[1][5][6]
-
Master Organic Chemistry. (2020). Sodium Borohydride (NaBH4) Reduction Characteristics.[1][4][7][10][11]
Sources
- 1. youtube.com [youtube.com]
- 2. scirp.org [scirp.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Borane Reagents [organic-chemistry.org]
- 6. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sodium Borohydride [commonorganicchemistry.com]
functionalization of the aromatic ring of 4-Chloro-3-(trifluoromethoxy)benzoic acid
Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Abstract
4-Chloro-3-(trifluoromethoxy)benzoic acid (CAS: 1737-36-6) is a high-value scaffold in medicinal chemistry, offering a unique combination of lipophilicity (
Reactivity Landscape & Strategic Analysis
The functionalization of this scaffold is governed by the interplay of three substituents: the carboxylic acid (C1), the trifluoromethoxy group (C3), and the chlorine atom (C4).
Electronic & Steric Map
-
C1 (-COOH): A moderate meta-director for electrophilic substitution and a strong Directing Metalation Group (DMG) for lithiation (as the carboxylate).
-
C3 (-OCF
): A strong inductively electron-withdrawing group (EWG) but a weak resonance donor. It directs ortho/para in electrophilic substitution but facilitates ortho-lithiation via acidity. -
C4 (-Cl): A versatile handle for transition-metal catalyzed cross-coupling (Suzuki, Buchwald) and Nucleophilic Aromatic Substitution (S
Ar).
Reactivity Prediction Diagram
Figure 1: Strategic map of reactive sites on the this compound scaffold. C4 is the primary cross-coupling vector, C5 is the site of electrophilic attack, and C6 is accessible via lithiation.
Protocol 1: C4-Functionalization via Suzuki-Miyaura Coupling
Objective: Replacement of the C4-Chlorine with an aryl/heteroaryl group.
Rationale: The electron-deficient nature of the ring (due to -COOH and -OCF
Reagents & Equipment[1][2][3][4]
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(OAc)
(2-5 mol%) + XPhos or SPhos (4-10 mol%)-
Note: Buchwald dialkylbiaryl phosphine ligands are essential for activating the aryl chloride.
-
-
Base: K
PO (3.0 equiv) or Cs CO (3.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1 v/v)
-
Temperature: 80°C – 100°C
Step-by-Step Methodology
-
Preparation: In a glovebox or under Argon flow, charge a reaction vial with the benzoic acid substrate (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)
(0.05 equiv), XPhos (0.10 equiv), and K PO (3.0 equiv). -
Solvation: Add degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration relative to substrate).
-
Reaction: Seal the vial and heat to 90°C for 12–16 hours.
-
Checkpoint: Monitor by LC-MS. The carboxylic acid moiety may cause peak tailing; consider using an acidic mobile phase (0.1% Formic acid).
-
-
Workup: Cool to room temperature. Acidify to pH ~3 using 1M HCl. Extract with EtOAc (3x).
-
Purification: The product is an acid. Purify via reverse-phase chromatography (C18, Water/MeCN + 0.1% Formic Acid) or normal phase using DCM/MeOH.
Protocol 2: C5-Functionalization via Nitration
Objective: Introduction of a nitro group at C5, enabling access to aniline derivatives.
Rationale: The regioselectivity is driven by the cooperative directing effects. The -COOH group directs meta (to C3 and C5), and the -Cl group directs ortho/para (to C3 and C5). Since C3 is blocked by -OCF
Reagents & Equipment[1][2][3][4]
-
Substrate: this compound
-
Nitrating Agent: Fuming Nitric Acid (HNO
, >90%) -
Solvent/Catalyst: Concentrated Sulfuric Acid (H
SO )
Step-by-Step Methodology
-
Setup: Place concentrated H
SO (5 mL per gram of substrate) in a round-bottom flask cooled to 0°C in an ice bath. -
Addition: Slowly add the substrate portion-wise, maintaining the temperature below 10°C. Stir until fully dissolved.
-
Nitration: Dropwise add fuming HNO
(1.1 equiv) over 20 minutes.-
Safety: This reaction is exothermic.[1] Control addition rate to keep T < 10°C.
-
-
Progression: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Quench: Pour the reaction mixture slowly onto crushed ice (10x volume). The product typically precipitates as a solid.
-
Isolation: Filter the precipitate, wash copiously with cold water to remove acid, and dry under vacuum.
-
Yield: Typically >85% of 4-chloro-5-nitro-3-(trifluoromethoxy)benzoic acid.
-
Protocol 3: C6-Functionalization via Directed Ortho-Metalation (DoM)
Objective: Regioselective functionalization of C6 (e.g., iodination, formylation). Rationale: Standard bases like n-BuLi are risky due to potential Lithium-Halogen exchange at the C4-Cl position. We utilize LTMP (Lithium 2,2,6,6-tetramethylpiperidide), a non-nucleophilic strong base, to effect deprotonation at C6 (ortho to the carboxylate) without attacking the C-Cl bond.
Reagents & Equipment[1][2][3][4]
-
Substrate: this compound
-
Base: LTMP (Generated in situ from 2,2,6,6-Tetramethylpiperidine + n-BuLi) - 3.5 equiv required (2 equiv to deprotonate COOH, 1.5 equiv for DoM).
-
Electrophile: Iodine (I
), DMF, or Methyl Iodide. -
Solvent: Anhydrous THF.
Step-by-Step Methodology
-
LTMP Generation: In a flame-dried flask under N
, dissolve 2,2,6,6-tetramethylpiperidine (3.5 equiv) in anhydrous THF at -78°C. Add n-BuLi (3.5 equiv) dropwise. Stir for 30 min at 0°C, then cool back to -78°C. -
Metalation: Dissolve the benzoic acid substrate (1.0 equiv) in THF and add it dropwise to the LTMP solution at -78°C.
-
Quench: Add the electrophile (e.g., I
dissolved in THF) (4.0 equiv) rapidly. -
Warming: Allow the mixture to warm to room temperature over 2 hours.
-
Workup: Quench with saturated NH
Cl (and Na S O if using Iodine). Acidify to pH 2. Extract with EtOAc.
Summary of Methods
| Target Position | Reaction Type | Key Reagents | Primary Outcome |
| C4 (Cl) | Suzuki Coupling | Pd(OAc) | Biaryl formation |
| C4 (Cl) | S | Amines, Heat/Microwave | Amination (displacement of Cl) |
| C5 | Nitration | HNO | 5-Nitro derivative (Aniline precursor) |
| C6 | DoM (Lithiation) | LTMP, Electrophile (E | C6-E (I, CHO, alkyl) |
Visual Workflow: Suzuki Coupling
Figure 2: Workflow for the Palladium-catalyzed arylation of the C4-position.
References
-
Gohier, F., Castanet, A. S., & Mortier, J. (2005). Ortholithiation of Unprotected Benzoic Acids: Application for Novel 2-Chloro-6-Substituted Benzoic Acid Syntheses. Synthetic Communications, 35(6), 799–808. [Link]
-
Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. L. (1995).[6] Directed lithiation of unprotected benzoic acids.[3][4][6] Journal of the Chemical Society, Perkin Transactions 1, (10), 1265-1271. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
PubChem. (n.d.). This compound (CAS 1737-36-6). National Library of Medicine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. quora.com [quora.com]
Application Note: Optimized Amide Synthesis from 4-Chloro-3-(trifluoromethoxy)benzoic acid
Executive Summary & Scientific Rationale
This guide details the synthesis of amides derived from 4-Chloro-3-(trifluoromethoxy)benzoic acid (CAS: 101495-60-7). This scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands, where the trifluoromethoxy (-OCF
Chemical Context & Challenges
The substrate presents specific electronic and steric challenges that dictate protocol selection:
-
Electronic Deactivation: The meta-trifluoromethoxy and para-chloro substituents are strong electron-withdrawing groups (EWGs). This reduces the nucleophilicity of the carboxylic acid oxygen, making initial activation (e.g., attack on carbodiimides) kinetically slower than unsubstituted benzoic acid.
-
Enhanced Electrophilicity of Intermediates: Once activated (e.g., as an acid chloride), the carbonyl carbon becomes highly electrophilic. While this accelerates coupling with amines, it also increases susceptibility to hydrolysis by ambient moisture.
-
Steric Environment: The -OCF
group at the 3-position imposes moderate steric bulk, which can hinder the approach of bulky amine partners.
We present two validated methodologies: Acid Chloride Activation (Method A) for robust scale-up and difficult aniline couplings, and HATU Activation (Method B) for high-throughput discovery chemistry.
Pre-Synthesis Analysis: Method Selection
Use the following decision matrix to select the optimal protocol for your specific amine partner.
Figure 1: Decision tree for selecting the activation strategy based on the nucleophilicity of the coupling partner.
Method A: Acid Chloride Activation (The "Workhorse" Protocol)
Best for: Scale-up (>1g), electron-deficient anilines, and sterically hindered amines.
Mechanism: Conversion to the acid chloride using Thionyl Chloride (SOCl
Reagents & Stoichiometry[3][4][5][6]
| Component | Role | Equivalents | Notes |
| 4-Cl-3-(OCF | Substrate | 1.0 | Limiting Reagent |
| Thionyl Chloride (SOCl | Activator | 2.0 - 5.0 | Excess acts as solvent/drying agent |
| DMF | Catalyst | 0.05 (drops) | Critical for Vilsmeier-Haack type activation |
| DCM or Toluene | Solvent | 5-10 Vol | Anhydrous |
| Amine Partner | Nucleophile | 1.1 - 1.2 | |
| Triethylamine (TEA) | Base | 2.0 - 3.0 | Scavenges HCl byproduct |
Step-by-Step Protocol
-
Activation (Inert Atmosphere Required):
-
Charge a flame-dried Round Bottom Flask (RBF) with This compound (1.0 equiv).
-
Add anhydrous DCM (or Toluene for higher boiling point needs).
-
Add catalytic DMF (1-2 drops per gram of substrate). Note: This forms the reactive Vilsmeier intermediate (chloroiminium ion), significantly accelerating the reaction with the electron-deficient acid.
-
Add Thionyl Chloride dropwise at 0°C.
-
Allow to warm to Room Temperature (RT) and reflux at 45°C (DCM) or 80°C (Toluene) for 2-3 hours.
-
Validation: Monitor by TLC (convert an aliquot to methyl ester with MeOH) or LCMS (in MeOH). The acid peak should disappear.
-
-
Evaporation (Critical Step):
-
Concentrate the mixture in vacuo to remove solvent, excess SOCl
, and HCl and SO gases. -
Azeotrope: Re-dissolve the residue in dry Toluene and evaporate again (2x). This ensures complete removal of thionyl chloride, which would otherwise react with the amine to form sulfinamides.
-
-
Coupling:
-
Dissolve the crude acid chloride (yellow oil/solid) in anhydrous DCM.
-
In a separate vessel, dissolve the Amine (1.1 equiv) and TEA (2.5 equiv) in DCM.
-
Add the amine solution to the acid chloride solution slowly at 0°C.
-
Stir at RT for 1-4 hours.
-
-
Workup:
-
Quench with saturated NaHCO
. -
Extract with DCM or EtOAc. Wash organic layer with 1M HCl (if product is not basic) and Brine.
-
Dry over Na
SO and concentrate.
-
Method B: HATU Coupling (The "Discovery" Protocol)
Best for: Parallel synthesis, acid-sensitive substrates, and precious intermediates. Mechanism: Formation of an OAt-active ester, which minimizes racemization (not an issue here, but good practice) and provides high reactivity under mild conditions.
Reagents & Stoichiometry[3][4][5][6]
| Component | Role | Equivalents | Notes |
| 4-Cl-3-(OCF | Substrate | 1.0 | |
| HATU | Coupling Agent | 1.2 | Preferred over EDC/HOBt for EWG-acids |
| DIPEA (Hünig's Base) | Base | 3.0 | Must be non-nucleophilic |
| DMF or DMA | Solvent | 5-10 Vol | Promotes polar transition state |
| Amine Partner | Nucleophile | 1.1 |
Step-by-Step Protocol
-
Pre-activation:
-
Dissolve This compound in anhydrous DMF .
-
Add DIPEA (3.0 equiv). Stir for 5 minutes. Note: Deprotonation of the acid is essential before HATU addition.
-
Add HATU (1.2 equiv). The solution typically turns yellow/orange.
-
Stir for 15-30 minutes at RT. This allows the formation of the activated OAt-ester.[3][4]
-
-
Coupling:
-
Add the Amine (1.1 equiv) in one portion.
-
Stir at RT for 2-12 hours.
-
Optimization: For extremely unreactive anilines, heat to 50°C.
-
-
Workup (Aqueous):
-
Dilute reaction with EtOAc (ethyl acetate).[5]
-
Critical Wash: Wash 3x with water (to remove DMF) and 2x with saturated LiCl solution (optional, but helps remove DMF).
-
Wash with saturated NaHCO
to remove unreacted acid and HATU byproducts (tetramethylurea).
-
Mechanistic Workflow & Troubleshooting
The following diagram illustrates the HATU activation pathway, highlighting the critical deprotonation step often missed in failed reactions.
Figure 2: HATU activation pathway.[4] The formation of the OAt-ester is the rate-determining step for hindered acids.
Troubleshooting Guide
| Observation | Root Cause | Solution |
| Low Yield (Method A) | Hydrolysis of Acid Chloride | Ensure reagents are anhydrous. Use fresh SOCl |
| Low Yield (Method B) | Incomplete Activation | Increase pre-activation time to 1 hour. Ensure pH > 8 (add more DIPEA). |
| No Reaction (Anilines) | Nucleophile too weak | Switch to Method A. If using Method A, add DMAP (0.1 equiv) as a catalyst during the coupling step. |
| Sulfonamide Byproduct | Residual SOCl | Perform toluene azeotrope 3x during Method A concentration. |
Safety & Handling (E-E-A-T)
-
Fluorinated Aromatics: While stable, the combustion of trifluoromethoxy compounds can release HF. Handle in a fume hood.
-
Thionyl Chloride: Releases HCl and SO
gas.[1][2][6][7] Must be used with a scrubber or efficient ventilation. -
Sensitizers: HATU is a potential skin sensitizer. Wear double nitrile gloves.
References
-
Montalbetti, C. A., & Falque, V. (2005).[2][8] Amide bond formation and peptide coupling.[9][8][10] Tetrahedron, 61(46), 10827-10852.
-
Valeur, E., & Bradley, M. (2009).[8] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[8]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
-
PubChem Compound Summary. (n.d.). This compound. National Center for Biotechnology Information.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
scale-up synthesis of 4-Chloro-3-(trifluoromethoxy)benzoic acid derivatives
Executive Summary
4-Chloro-3-(trifluoromethoxy)benzoic acid (CAS: 1737-36-6) is a critical pharmacophore and agrochemical intermediate.[1] The simultaneous presence of a lipophilic trifluoromethoxy (
This Application Note details two validated pathways for the synthesis of this compound, optimized for Kilo-Lab scale (1–5 kg):
-
Route A (Oxidative): Permanganate-mediated oxidation of the toluene precursor. Best for cost-efficiency and robust scale-up.[1]
-
Route B (Carboxylative): Turbo-Grignard mediated carboxylation of the aryl bromide. Best for high-purity pharmaceutical applications requiring strict impurity profiles.[1]
Retrosynthetic Analysis & Pathway Selection
The synthesis strategy hinges on the availability of precursors. The trifluoromethoxy group is generally introduced early in the synthesis due to the difficulty of late-stage trifluoromethoxylation.
Pathway Diagram
Figure 1: Strategic disconnections for the synthesis of the target benzoic acid derivative.
Protocol A: Oxidative Synthesis (Cost-Optimized)
This route relies on the oxidation of the methyl group. While industrial plants may use catalytic air oxidation (Co/Mn/Br systems), that requires high-pressure autoclaves.[1] For Kilo-Lab implementation, a permanganate oxidation is safer, more controllable, and requires standard glass-lined reactors.[1]
Precursor: 4-Chloro-3-(trifluoromethoxy)toluene.[1]
Reagents: Potassium Permanganate (
Step-by-Step Protocol
-
Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer (high torque), a reflux condenser, and a temperature probe.
-
Charging:
-
Oxidant Addition:
-
Heat the mixture to 70°C.
-
Add
(2.25 kg, 14.2 mol, 3.0 eq) portion-wise over 2 hours via a solids addition funnel. -
Caution: The reaction is exothermic. Maintain internal temperature
.
-
-
Reaction Phase:
-
Heat the mixture to reflux (
) and hold for 6–8 hours. -
IPC (In-Process Control): Monitor by HPLC. Target
starting material.
-
-
Workup:
-
Cool reaction mass to 50°C.
-
Filter the slurry through a Celite pad to remove Manganese Dioxide (
) sludge. Wash the cake with hot water (2 L). -
Waste Management: The
cake must be treated as heavy metal waste.
-
-
Isolation:
-
Concentrate the filtrate under reduced pressure to remove pyridine (azeotrope with water).
-
Acidify the aqueous residue with 6N HCl to pH 1–2. The product will precipitate as a white solid.[2][3][4]
-
Cool to 5°C and age for 1 hour.
-
Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.
-
Expected Yield: 85–90% Purity: >98% (HPLC)[1]
Protocol B: Turbo-Grignard Carboxylation (High Purity)
For applications where trace metal contamination (Mn) is a concern, or if the toluene precursor is unavailable, the carboxylation of the aryl bromide using Knochel’s Turbo Grignard (
Precursor: 1-Bromo-4-chloro-3-(trifluoromethoxy)benzene.[1]
Reagents: Isopropylmagnesium chloride - Lithium chloride complex (1.3M in THF),
Step-by-Step Protocol
-
Inertion: Ensure a 10 L reactor is strictly dry and purged with Nitrogen (
).[1] Moisture kills the Grignard reagent. -
Charging:
-
Exchange Reaction:
-
Add
(3.1 L, 4.0 mol, 1.1 eq) dropwise over 1 hour. -
Maintain internal temperature between
and . -
Stir for 1 hour.
-
IPC: Quench a small aliquot with methanol and check by GC/HPLC for conversion of Aryl-Br to Aryl-H (des-bromo). Conversion should be
.
-
-
Carboxylation:
-
Introduce
gas (dried through a tube) into the solution via a sparger tube. -
The exotherm is significant. Control addition rate to keep Temp
. -
Continue sparging until exotherm ceases and saturation is achieved (approx. 1-2 hours).
-
-
Quench & Isolation:
Expected Yield: 75–82% Purity: >99.5% (HPLC)[1]
Comparative Data Analysis
| Feature | Route A (Oxidation) | Route B (Carboxylation) |
| Scalability | High (Robust thermal process) | Moderate (Requires strict anhydrous conditions) |
| Cost | Low (Cheap oxidants) | High (Turbo Grignard, THF) |
| Safety | Exotherm management, Mn waste | Flammability (THF), Gas evolution |
| Impurity Profile | Trace Toluene/Aldehyde | Trace Des-bromo analog |
| Equipment | Standard Glass-Lined | Cryogenic/Inert Reactor |
Critical Process Parameters (CPPs) & Troubleshooting
Regioselectivity & Stability
The
Purification Strategy
If the product from Route A contains the intermediate aldehyde (incomplete oxidation), reslurry the solid in 10%
Safety & Compliance (EHS)
-
Trifluoromethoxy Stability: Thermal decomposition of
compounds at extremely high temperatures ( ) or in the presence of strong acids can release Carbonyl Fluoride ( ) and Hydrogen Fluoride (HF) .[1] Ensure reactor vents are scrubbed with caustic soda ( ).[1] -
Permanganate Handling:
is a strong oxidizer.[1] Avoid contact with organic solvents (like acetone) in concentrated forms.[1] In this protocol, water moderates the reactivity, but solid addition must be controlled.[1] -
Waste Disposal: Manganese waste from Route A must be disposed of according to heavy metal regulations (RCRA).
References
-
General Synthesis of Trifluoromethoxy Benzoic Acids
-
Grignard Carboxylation Protocols
-
Safety in Scale-Up
-
Chemical Properties & Handling
Disclaimer: This document is for informational purposes only. All scale-up activities should be preceded by a thorough Process Hazard Analysis (PHA) and conducted by qualified personnel.[1]
Sources
- 1. CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour - Google Patents [patents.google.com]
- 2. Synthesis routes of 4-Chloro-3-chlorosulfonylbenzoic acid [benchchem.com]
- 3. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 4. CN101142168B - Method for preparing benzoic acid derivatives through novel synthetic intermediates - Google Patents [patents.google.com]
Application Note: Protecting Group Strategies for 4-Chloro-3-(trifluoromethoxy)benzoic Acid
Part 1: Strategic Analysis & Core Directive
Executive Summary
The protection of 4-Chloro-3-(trifluoromethoxy)benzoic acid presents a specific chemoselectivity challenge that standard textbook methodologies often overlook. The molecule contains three distinct reactive centers with conflicting stability profiles:[1]
-
Carboxylic Acid (C-1): The target for protection.
-
Trifluoromethoxy Group (C-3): Generally stable, but susceptible to hydrolysis under forcing basic conditions (releasing F⁻ and forming a phenol) or reductive defluorination.
-
Aryl Chloride (C-4): Activated by the electron-withdrawing nature of the ring, making it highly susceptible to hydrogenolysis (reduction to Ar-H) or unwanted nucleophilic aromatic substitution (
) if harsh bases are employed.
The Core Problem: Standard benzyl protection is contraindicated because the hydrogenolysis conditions (
The Solution: This guide prioritizes Acid-Labile (tert-Butyl) and Palladium-Labile (Allyl) strategies, which offer orthogonality to the aryl chloride and trifluoromethoxy groups.
Electronic Profile & Reactivity
The 3-OCF
-
Acidity: The benzoic acid is more acidic than unsubstituted benzoic acid (
), facilitating mild esterification methods. -
Electrophilicity: The carbonyl carbon of the resulting ester will be highly electrophilic, making it prone to attack by nucleophiles (e.g., Grignards), requiring steric bulk for protection during downstream metalation steps.
Part 2: Decision Matrix & Workflows
Strategic Decision Tree
The following logic gate determines the optimal protecting group (PG) based on downstream chemistry requirements.
Caption: Decision matrix for selecting the optimal protecting group. Note the explicit exclusion of Benzyl (Bn) esters due to hydrodehalogenation risk.
Part 3: Detailed Protocols
Protocol A: The "Gold Standard" – tert-Butyl Ester Formation
Rationale: The tert-butyl ester is the superior choice for this substrate. It is cleaved by acid (TFA or HCl/Dioxane), conditions under which both the Ar-Cl and Ar-OCF
Methodology: We utilize the Boc Anhydride (
Materials
-
This compound (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (2.0 equiv) -
DMAP (4-Dimethylaminopyridine) (0.1 - 0.3 equiv)
-
Solvent: tert-Butanol (
-BuOH) or THF -
Temperature: 25 °C to 40 °C
Step-by-Step Workflow
-
Dissolution: In a flame-dried flask, dissolve the benzoic acid derivative in anhydrous
-BuOH (concentration ~0.5 M). Note: THF can be used if solubility is an issue, but -BuOH accelerates the reaction via solvent participation. -
Catalyst Addition: Add DMAP (10-30 mol%). The solution may warm slightly.
-
Reagent Addition: Add
(2.0 equiv) portion-wise to control evolution. -
Reaction: Stir at 30-40 °C. Monitor by TLC (Hexane/EtOAc) or HPLC.
-
Mechanistic Insight: DMAP attacks
to form a reactive N-acylpyridinium salt, which transfers the Boc group to the carboxylic acid, forming a mixed anhydride. This intermediate undergoes decarboxylative esterification to yield the tert-butyl ester.
-
-
Quench: Once starting material is consumed (< 4h), dilute with
and wash with 1M citric acid (to remove DMAP) and saturated (to remove unreacted acid). -
Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexanes).
Deprotection (Validation):
Treat the ester with
Protocol B: The "Orthogonal" – Allyl Ester Formation
Rationale: If the synthesis requires acidic steps (making t-Bu unsuitable) and basic steps (making Methyl unsuitable), the Allyl ester is the solution. It is cleaved under neutral conditions using Pd(0).
-
Critical Control: One must use a scavenger (morpholine) during deprotection to prevent the Pd catalyst from undergoing oxidative addition into the Ar-Cl bond.
Materials
-
Substrate (1.0 equiv)
-
Allyl Bromide (1.2 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Solvent: DMF (Dimethylformamide)
Step-by-Step Workflow
-
Slurry Formation: Suspend the acid and
in DMF (0.5 M). -
Alkylation: Add Allyl Bromide dropwise at 0 °C.
-
Reaction: Warm to RT and stir for 2-4 hours. The electron-deficient nature of the carboxylate makes this
reaction rapid. -
Workup: Pour into ice water. Extract with
. Wash with brine to remove DMF.
Deprotection (The Critical Step):
-
Reagents:
(1-5 mol%), Morpholine (2.0 equiv), THF, RT. -
Mechanism: Pd(0) complexes the alkene, forms a
-allyl complex (cleaving the C-O bond), and morpholine acts as the nucleophile to intercept the allyl cation. -
Safety Note: Do not heat. High temperatures increase the risk of Pd inserting into the C-Cl bond.
Protocol C: The "Scale-Up" – Methyl Ester (With Caveats)
Rationale: Cheapest for multi-gram scale, but deprotection requires care.
Warning: Avoid standard refluxing NaOH. The electron-deficient ring makes the ester prone to hydrolysis, but the -OCF
Optimized Deprotection Protocol (Lithium Hydroxide)
-
Dissolve Methyl Ester in THF/Water (3:1).
-
Add
(1.5 equiv) at 0 °C . -
Monitor conversion closely. Do not heat above 25 °C.
-
Acidify carefully with 1M HCl to pH 3-4 immediately upon completion to minimize exposure of the -OCF
group to base.
Part 4: Comparative Data & Visualization
Stability Comparison Table
| Feature | tert-Butyl Ester | Allyl Ester | Methyl Ester | Benzyl Ester |
| Formation | Mild ( | Mild (AllylBr) | Robust (MeOH/ | Robust (BnBr) |
| Acid Stability | Unstable (Cleaves) | Stable | Stable | Stable |
| Base Stability | Stable | Stable | Unstable (Cleaves) | Stable |
| Reductive Stability | Stable | Unstable (H2/Pd) | Stable | Unstable (Cleaves) |
| Ar-Cl Compatibility | Excellent | Good (w/ Scavenger) | Excellent | Poor (H2/Pd risks Cl) |
| Ar-OCF3 Compatibility | Excellent | Excellent | Fair (Base risk) | Excellent |
| Recommendation | Primary Choice | Secondary Choice | Scale-up Only | Avoid |
Workflow Visualization (tert-Butyl Route)
Caption: Step-by-step reaction flow for the recommended tert-butyl protection strategy.
Part 5: References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for general ester stability).
-
Takeda, K., et al. (1994). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of Di-tert-butyl Dicarbonate. Synthesis, 1994(11), 1063-1066. (Source for the mild Boc2O/DMAP protocol).
-
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. (Authoritative review on -OCF3 stability and hydrolysis risks).
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context for Ar-Cl reactivity with Pd).
-
Guibe, F. (1998). Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium Allyl Methodology. Tetrahedron, 54(13), 2967-3042. (Protocol for Pd-catalyzed deallylation).
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Chloro-3-(trifluoromethoxy)benzoic acid
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 4-Chloro-3-(trifluoromethoxy)benzoic acid. The content is structured in a practical question-and-answer format to directly address common issues, explaining the causality behind experimental choices to ensure both high purity and yield.
Section 1: Foundational Knowledge & Initial Assessment
This section addresses the critical first steps: understanding the material you are working with and identifying the nature of the purification challenge.
Q1: What are the key physical properties and potential impurities I should be aware of before starting purification?
A1: Understanding the target molecule's properties is crucial for designing an effective purification strategy. Key properties for this compound are summarized below.
Data Presentation: Physical & Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 886500-50-1 | [1] |
| Molecular Formula | C₈H₄ClF₃O₃ | [1] |
| Molecular Weight | 240.56 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 123-126 °C | [1] |
| pKa (Predicted) | ~3.5 (similar to analogs) | [2] |
| Solubility | Soluble in methanol[3]; slightly soluble in water[2]. | |
Potential impurities in a crude sample are typically derived from the synthetic route and can include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be substituted chlorotoluenes or related precursors.
-
Positional Isomers: Isomers where the chloro or trifluoromethoxy groups are at different positions on the aromatic ring are common byproducts in aromatic substitution reactions. These often have very similar physical properties, making them challenging to remove.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the preceding synthetic steps.
-
Solvent Residues: Organic solvents used during the reaction or initial work-up.
Section 2: Core Purification Strategies & Protocols
A multi-step approach combining chemical extraction and physical recrystallization is often the most robust method for achieving high purity.
Q2: My crude product is a dark, oily solid. What is the best first step to clean it up?
A2: For a crude product with significant impurities, especially colored or non-acidic contaminants, an acid-base extraction is the most effective initial purification step. This method leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities. The principle is to convert the water-insoluble acid into a water-soluble salt, wash away impurities, and then regenerate the purified acid[4][5].
Experimental Protocols: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake cautiously, venting frequently to release CO₂ gas. Continue until no more gas evolves.
-
Separation: Allow the layers to separate. The deprotonated product, sodium 4-chloro-3-(trifluoromethoxy)benzoate, will be in the upper aqueous layer. Drain and discard the lower organic layer, which contains neutral and basic impurities.
-
Washing: Wash the aqueous layer one more time with a fresh portion of the organic solvent to remove any remaining impurities.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly add 6 M hydrochloric acid (HCl) dropwise while stirring until the pH is approximately 2[6]. The purified this compound will precipitate as a solid[4].
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.
-
Drying: Dry the purified solid under vacuum to remove residual water.
Q3: After extraction, my product is a white solid, but the melting point is still broad. What's the next step?
A3: A broad melting point indicates the presence of remaining impurities, likely positional isomers. Recrystallization is the ideal next step to refine the product to high purity. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature[7]. By dissolving the compound in a minimal amount of hot solvent and allowing it to cool slowly, purer crystals will form, leaving impurities behind in the "mother liquor"[8].
Experimental Protocols: Recrystallization
-
Solvent Selection: A methanol/water or ethanol/water mixture is highly effective. A 70/30 methanol-water mixture has been shown to be effective for similar compounds[9].
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., methanol) dropwise while heating and stirring until the solid just dissolves. Then, add the anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Add a drop or two of the primary solvent to redissolve the precipitate and achieve a saturated solution.
-
Decolorization (Optional): If the solution has a noticeable color, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes[10].
-
Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a pre-warmed funnel to remove it.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation[8].
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent mixture to remove any adhering mother liquor[6].
-
Drying: Dry the purified crystals in a vacuum oven.
Section 3: Troubleshooting Guide
Even with robust protocols, unexpected issues can arise. This section provides solutions to common problems.
Q4: I performed the acid-base extraction, but a thick emulsion formed at the interface that won't separate. What should I do?
A4: Emulsion formation is a common issue. Here’s a logical approach to resolve it:
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
-
Mechanical Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod.
-
"Salting Out": Add a small amount of brine (saturated NaCl solution). This increases the polarity of the aqueous phase, which can help break up the emulsion.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can break the emulsion.
Q5: I'm trying to recrystallize my product, but it "oiled out" instead of forming crystals. Why did this happen and how can I fix it?
A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cooled too quickly.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation. Let the solution cool much more slowly. Covering the flask with a beaker can help slow the rate of cooling[8]. If it persists, ensure your starting material is reasonably dry, as water can sometimes suppress crystallization.
Q6: After recrystallization, my yield is extremely low (<30%). How can I improve this?
A6: Low yield is a frequent problem in recrystallization. The most common causes are:
-
Using Too Much Solvent: The most common error. The goal is to use the minimum amount of hot solvent required to fully dissolve the solid. Any excess will retain a significant portion of your product in the mother liquor upon cooling.
-
Premature Crystallization: If crystals form during a hot filtration step, you will lose product. Ensure your funnel and receiving flask are pre-warmed.
-
Incomplete Crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize precipitation before filtering.
-
Mother Liquor Recovery: You can often recover a "second crop" of crystals by evaporating some of the solvent from the mother liquor and re-cooling, although this crop may be less pure.
Mandatory Visualization: General Purification Workflow The following diagram illustrates the recommended multi-step purification strategy.
Caption: A multi-step purification workflow for this compound.
Mandatory Visualization: Troubleshooting Recrystallization This decision tree provides a logical path for diagnosing and solving common recrystallization problems.
Caption: Decision tree for troubleshooting common recrystallization issues.
Section 4: Final Purity Assessment and Safety
Q7: How do I definitively assess the purity of my final product?
A7: A combination of methods provides the most reliable assessment of purity:
-
Melting Point Analysis: A sharp melting point that is close to the literature value (123-126 °C) is a strong indicator of high purity[1]. Impurities typically depress and broaden the melting point range[4].
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests the absence of significant impurities.
-
Spectroscopic Analysis (NMR/FTIR): Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can confirm the chemical structure and identify impurities if their signals are detectable.
Q8: What are the essential safety precautions when handling this compound and the associated reagents?
A8: Always handle chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[11].
-
This compound: Similar substituted benzoic acids are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[12][13]. Avoid breathing dust and ensure thorough washing after handling[14][15].
-
Solvents (Dichloromethane, Methanol, etc.): These are flammable and/or toxic. Avoid inhalation and skin contact.
-
Acids and Bases (HCl, NaHCO₃): These are corrosive. Handle with care to avoid skin and eye burns. The reaction of NaHCO₃ with acid generates CO₂ gas, which can cause pressure buildup in a sealed container; always vent the separatory funnel frequently[5].
References
- Benchchem. (n.d.). An In-Depth Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid.
- Henkel & Cie GmbH. (1966). Purification of benzoic acid. U.S. Patent No. US3235588A.
- University of California, Irvine. (2010). Recrystallization and Extractions of Organic Compounds.
- University of Wisconsin-Green Bay. (n.d.). Recrystallization of Benzoic Acid.
- Florida A&M University. (2016). Lab Report Recrystallization.
- Alvarez, A. N. T. (2021). Recrystallization of Impure Benzoic Acid. ResearchGate.
- Jiangsu Sword Agrochemicals Co., Ltd. (n.d.). Preparation method for 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid. Chinese Patent No. CN102766043B.
- PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information.
- Chemdad Co., Ltd. (n.d.). 4-CHLORO-3-(TRIFLUOROMETHYL)BENZOIC ACID.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Chloro-3-(trifluoromethyl)benzoic Acid.
- Nanjing University of Science and Technology. (n.d.). Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid. Chinese Patent No. CN103113219A.
- Reddit. (2021). Help with purification of benzoic acid by extraction. r/chemhelp.
- University of South China. (n.d.). 3-chloro methyl benzoic acid synthetic method. Chinese Patent No. CN105384620A.
- Fisher Scientific. (2025). Safety Data Sheet for 4-(Trifluoromethoxy)benzoic acid.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Nitrobenzoic Acids.
- SynQuest Laboratories, Inc. (2016). Safety Data Sheet for 4-(Trifluoromethyl)benzoic acid.
- Dr. Imtiyaz@GDC Doda. (2023). Purification of Benzoic acid by Sublimation. YouTube.
- Sigma-Aldrich Inc. (2025). Safety Data Sheet for 4-Chlorobenzoic acid.
- Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Chloro-3-nitrobenzoic acid.
- Fluorochem. (n.d.). This compound.
- National Institute of Standards and Technology. (2015). Safety Data Sheet for Benzoic Acid (Acidimetric Standard).
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 4-CHLORO-3-(TRIFLUOROMETHYL)BENZOIC ACID Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 4-Chloro-3-(trifluoromethyl)benzoic Acid | 1737-36-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. home.miracosta.edu [home.miracosta.edu]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 10. famu.edu [famu.edu]
- 11. synquestlabs.com [synquestlabs.com]
- 12. 4-Chloro-3-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 2773857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- 14. fishersci.com [fishersci.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Support Center: Amide Coupling with 4-Chloro-3-(trifluoromethoxy)benzoic acid
This guide provides in-depth troubleshooting for amide coupling reactions involving 4-Chloro-3-(trifluoromethoxy)benzoic acid, a substrate known for its challenging electronic properties. This resource is intended for researchers, chemists, and professionals in drug development.
Introduction
This compound is a valuable building block in medicinal chemistry. However, its electron-withdrawing trifluoromethoxy and chloro substituents significantly deactivate the carboxylic acid, making amide bond formation challenging. This guide addresses common issues encountered during coupling reactions with this substrate, providing both quick fixes and detailed explanations to empower you to solve even the most stubborn synthetic challenges.
Part 1: Common Issues & Quick Fixes
This table is designed for rapid problem-solving at the bench.
| Symptom | Potential Cause(s) | Quick Fix(es) / Next Steps |
| Low or No Product Formation (Starting Material Consumed) | 1. Poor Nucleophilicity of the Amine: The amine may be sterically hindered or electronically deficient.[1] | • Increase reaction temperature. • Switch to a more potent coupling reagent (e.g., HATU, HBTU). • Add a non-nucleophilic base like DIEA or 2,4,6-collidine.[2] |
| Low or No Product Formation (Starting Material Remains) | 1. Insufficient Activation of Carboxylic Acid: The coupling reagent is not strong enough to overcome the deactivating effects of the substituents. 2. Hydrolysis of Activated Ester: Presence of water in the reaction. 3. Reagent Degradation: The coupling reagent is old or has been improperly stored. | • Switch to a stronger coupling reagent (e.g., HATU, COMU). • Use rigorously dried solvents and reagents. • Use fresh, high-quality coupling reagents. |
| Epimerization/Racemization of Chiral Centers | 1. Over-activation of the Carboxylic Acid: Formation of a symmetric anhydride or oxazolone.[3] 2. Prolonged Reaction Times or High Temperatures. | • Use an additive like HOBt or HOAt to suppress racemization.[4][5] • Lower the reaction temperature. • Monitor the reaction closely and quench as soon as it is complete. |
| Formation of Urea Byproduct | 1. Side reaction of the Coupling Reagent: Carbodiimide-based reagents (EDC, DCC) can react with the amine to form a urea byproduct.[6][7] | • Add HOBt or an equivalent additive to trap the activated ester.[7] • Switch to a phosphonium or iminium-based coupling reagent (e.g., PyBOP, HATU). |
| Difficult Purification | 1. Excess Reagents or Byproducts: Unreacted coupling agents, base, or byproducts from the reaction. | • Perform an aqueous workup with dilute acid and base to remove unreacted starting materials and byproducts. • Use a scavenger resin to remove excess reagents. |
Part 2: Frequently Asked Questions (FAQs) & In-Depth Troubleshooting
FAQ 1: Why is my amide coupling with this compound so slow or failing completely?
The primary challenge with this substrate lies in its electronic nature. The trifluoromethoxy (-OCF₃) and chloro (-Cl) groups are strongly electron-withdrawing, which significantly reduces the nucleophilicity of the carboxylate anion. This makes the initial activation step of the carboxylic acid with the coupling reagent much more difficult compared to electron-rich or neutral benzoic acids.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed amide couplings.
Detailed Steps:
-
Assess Your Coupling Reagent: For electron-deficient acids, standard carbodiimides like EDC may be insufficient.[8]
-
Recommendation: Switch to a more potent uronium/iminium (e.g., HATU) or phosphonium-based coupling reagent. These reagents are more effective at activating deactivated carboxylic acids.[4]
-
| Coupling Reagent Class | Examples | Pros | Cons |
| Carbodiimides | EDC, DCC | Inexpensive, common | Can be less effective for deactivated acids, potential for urea byproduct and racemization.[4][7] |
| Uronium/Iminium | HATU, HBTU, COMU | Highly effective, fast reaction times, lower racemization.[9] | More expensive, can be moisture sensitive. |
| Phosphonium | PyBOP, PyAOP | Excellent for hindered systems, low racemization.[4] | Can be more difficult to remove byproducts. |
-
Solvent and Base Selection:
-
Solvent: Aprotic polar solvents like DMF or NMP are generally good choices.[10]
-
Base: A non-nucleophilic base such as diisopropylethylamine (DIEA) or 2,4,6-collidine is crucial.[2] These bases are sufficiently strong to deprotonate the carboxylic acid and the amine salt without competing as a nucleophile. An excess of base (2-3 equivalents) is often beneficial.
-
FAQ 2: I am observing significant epimerization of my chiral amine. How can I prevent this?
Racemization or epimerization can occur, especially with sensitive amino acid derivatives.[3] This typically happens through the formation of an oxazolone intermediate, which has an acidic proton that can be easily abstracted and reprotonated, leading to a loss of stereochemical integrity.[3]
Mechanism of Racemization and its Suppression:
Caption: Racemization vs. suppression pathways in amide coupling.
Mitigation Strategies:
-
Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are highly effective at suppressing racemization.[4][5] They react with the initially formed activated ester to generate a new activated species that is less prone to oxazolone formation and still highly reactive towards the amine.
-
Choice of Coupling Reagent: Some coupling reagents are inherently less likely to cause racemization. For instance, HATU, which contains a HOAt moiety, is known to reduce racemization.[2][9]
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures can accelerate the rate of oxazolone formation.
FAQ 3: My purification is complicated by byproducts. What are they and how can I avoid them?
The most common byproducts in amide couplings are related to the coupling reagent itself.
-
Urea Byproduct (from Carbodiimides): If you are using EDC or DCC, they can react with the amine to form an N-acylurea byproduct, which can be difficult to separate from the desired amide.[7][8]
-
Solution: The addition of HOBt or a similar additive can help to minimize this side reaction.[7] Alternatively, switching to a non-carbodiimide coupling reagent will eliminate this issue.
-
-
Unreacted Coupling Reagent/Byproducts: The byproducts of uronium/iminium and phosphonium reagents (e.g., tetramethylurea from HATU, triphenylphosphine oxide from phosphonium reagents) can sometimes complicate purification.
-
Solution: A standard aqueous workup is often effective. Washing the organic layer with dilute acid (e.g., 1N HCl) will remove basic impurities, and washing with a dilute base (e.g., saturated NaHCO₃) will remove any unreacted carboxylic acid. If the byproducts are still present, consider using a scavenger resin designed to react with and remove the specific type of byproduct.
-
Part 3: Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with HATU
This protocol is a robust starting point for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine or amine hydrochloride salt (1.1 eq)
-
HATU (1.1 eq)
-
DIEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
To a solution of this compound in anhydrous DMF, add the amine (or amine hydrochloride salt).
-
Add DIEA to the mixture and stir for 5 minutes at room temperature.[11]
-
Add HATU in one portion.[12]
-
Stir the reaction at room temperature and monitor its progress by LC-MS or TLC. Reactions are typically complete within 1-4 hours.[11]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–435.* [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. (2021). [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. (n.d.). [Link]
-
Al-Iraqi, S. M. A., & Ismael, H. R. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Scientific Reports, 11(1), 1629. [Link]
-
Kumar, A., Sharma, G., & Kumar, R. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 361–368.* [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.* [Link]
-
Beaver, M., & Nerurkar, P. (2024). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering.[Link]
-
Amide Synthesis. Fisher Scientific. (n.d.). [Link]
-
Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. (2020). [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. (n.d.). [Link]
-
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. (2014). [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. (n.d.). [Link]
-
Coupling Reagents in Amide Synthesis. Scribd. (n.d.). [Link]
-
HATU. Wikipedia. (2023). [Link]
-
Tips and tricks for difficult amide bond formation?. Reddit. (2021). [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. (n.d.). [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Center for Biotechnology Information. (2023). [Link]
-
Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. (2016). [Link]
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ACS Omega. (2023). [Link]
Sources
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. d-nb.info [d-nb.info]
- 3. bachem.com [bachem.com]
- 4. hepatochem.com [hepatochem.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scribd.com [scribd.com]
- 12. growingscience.com [growingscience.com]
optimizing reaction conditions for 4-Chloro-3-(trifluoromethoxy)benzoic acid
Ticket ID: #TFM-BA-043 Subject: Optimization of Reaction Conditions & Troubleshooting Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Molecule Profile
Welcome to the technical support center. You are likely encountering challenges with the synthesis or scale-up of 4-Chloro-3-(trifluoromethoxy)benzoic acid (CAS: 1737-36-6). This molecule presents a unique specific challenge: the trifluoromethoxy (
Target Specifications
| Property | Value | Critical Note |
| Formula | MW: 224.56 g/mol | |
| Structure | Benzoic acid core, Cl at C4, | Regio-control is critical. |
| pKa | ~3.5 (Predicted) | Stronger acid than benzoic acid (pKa 4.[1][2]2) due to EWGs. |
| Solubility | MeOH, DMSO, EtOAc | Poor water solubility (unless pH > 8). |
Synthesis Workflows & Decision Logic
We support two primary synthetic routes. Choose your workflow based on your starting material availability and scale.
Figure 1: Decision matrix for selecting the optimal synthetic pathway.
Method A: Oxidation of Toluene Precursor
Best for: Scale-up (>100g), Cost-efficiency. Precursor: 4-Chloro-3-(trifluoromethoxy)toluene.
The electron-withdrawing nature of the
Optimized Protocol
-
Solvent System: Use a Pyridine/Water (1:1) mixture or t-Butanol/Water (1:1). Why? The starting material is lipophilic; pure water results in poor phase contact.
-
Oxidant: Potassium Permanganate (
), 2.5 to 3.0 equivalents. -
Temperature: Reflux (
).
Troubleshooting Guide (Method A)
Q: The reaction stalls at ~50% conversion. Adding more
-
Root Cause: Manganese dioxide (
) byproduct is coating the unreacted organic droplets, preventing further oxidation (encapsulation effect). -
Solution:
-
Add a Phase Transfer Catalyst (PTC) like Cetyltrimethylammonium bromide (CTAB) or Tetrabutylammonium bromide (TBAB) (5 mol%).
-
Increase agitation speed significantly (high-shear mixing).
-
Q: My yield is low, and I see "tar" formation.
-
Root Cause: Over-oxidation or thermal decomposition. While
is stable, the ring can degrade if the pH is too high for too long at reflux. -
Solution: Buffer the reaction. Instead of adding solid
all at once, add it portion-wise over 2 hours. Maintain pH ~8-9 using small additions of only if necessary to solubilize the product acid.
Q: How do I remove the purple color in the workup?
-
Solution: Quench the excess permanganate with Sodium Bisulfite (
) or Ethanol before filtration. The solution should turn clear/brown ( precipitate) before you filter.
Method B: Carboxylation (Metal-Halogen Exchange)
Best for: Lab scale, High purity requirements. Precursor: 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene.
Critical Warning: The
Optimized Protocol
-
Solvent: Anhydrous THF (Must be dry; water kills the lithiated species).
-
Reagent:
-Butyllithium ( -BuLi) or -PrMgCl LiCl (Turbo Grignard). -
Temperature: Strictly
.
Troubleshooting Guide (Method B)
Q: I am observing "Scrambling" of the halogen positions.
-
Root Cause: If you use
-BuLi at temperatures above , the lithiated intermediate can act as a base, deprotonating the starting material at the position ortho to the group (Directed Ortho Metalation - DoM) rather than performing the Br-Li exchange. -
Solution:
-
Cool strictly to
. -
Add
-BuLi slowly down the side of the flask. -
Consider using Turbo Grignard (
-PrMgCl LiCl) at instead of -BuLi. It is more selective for Br-Mg exchange over deprotonation.
-
Q: I see a defluorinated byproduct (loss of
-
Root Cause:
-elimination of fluoride. Although is more stable than to metals, lithium species can strip fluoride if allowed to warm up before quenching. -
Solution: Ensure the
source (dry ice) is in excess and added immediately while the reaction is still at . Do not let the lithiated species sit for >30 minutes.
Figure 2: Thermal sensitivity of the lithiation pathway.
Purification & Quality Control
Q: How do I separate the product from unreacted starting material (Toluene or Bromide)? A: The Acid-Base Swing (Self-Validating Purification) Since the product is a carboxylic acid (pKa ~3.5) and the impurities are neutral:
-
Dissolve crude mixture in Ethyl Acetate.
-
Extract with saturated
(aq) .-
Logic: The acid moves to the water phase (as carboxylate); impurities stay in organic phase.
-
-
Discard organic phase (contains unreacted starting material).
-
Acidify the aqueous phase with
to pH 1. -
Extract the precipitate back into Ethyl Acetate.
-
Evaporate to yield pure acid.
QC Checkpoints:
-
1H NMR: Look for the disappearance of the methyl singlet (Method A) or the shift in aromatic protons (Method B).
-
19F NMR: The
signal should appear as a singlet around to ppm. If you see multiple fluorine peaks, you have regio-isomers or defluorination.
References
-
Preparation of (trifluoromethoxy)benzene compounds. (Industrial chlorination and functionalization of trifluoromethoxy arenes). PatSnap Eureka. 3[1][4][5][6][7]
-
Advances in the Development of Trifluoromethoxyl
stability and synthesis). MDPI. 5[1][4][5][6][7] -
Trifluoromethyl ethers – synthesis and properties. (Detailed analysis of the electronic properties of
vs ). PMC - NIH. 8[1][4][5][6][7] -
Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. (Relevant for understanding the precursor synthesis and directing effects). MDPI. 9[4][5][6]
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for this compound and all reagents before proceeding.
Sources
- 1. CN102766043B - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]
- 2. 4-CHLORO-3-(TRIFLUOROMETHYL)BENZOIC ACID Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Preparation method of (trifluoromethoxy)benzene compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Hub: Purification Protocols for 4-Chloro-3-(trifluoromethoxy)benzoic acid
Ticket ID: #PUR-101495-60-7 Status: Open Agent: Dr. Aris (Senior Application Scientist) Subject: Removal of Impurities & Optimization of Purity Profile[1][2][3]
Executive Summary
Welcome to the Technical Support Hub. You are likely working with 4-Chloro-3-(trifluoromethoxy)benzoic acid (CAS: 101495-60-7) , a critical intermediate for agrochemical and pharmaceutical scaffolds.[1][2][3]
The purification of this compound presents unique challenges due to the trifluoromethoxy (
This guide provides a modular purification strategy. Module 1 is the mandatory baseline protocol.[1][2][3] Module 2 is for high-purity polishing.[1][2][3]
Module 1: Acid-Base Extraction (The Workhorse)
Objective: Bulk removal of neutral organic impurities (unreacted starting materials like 4-chloro-3-(trifluoromethoxy)toluene) and inorganic salts.[1][2][3]
The Science:
The
Protocol:
-
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2][3] Use 10 mL solvent per gram of crude.[1][2][3]
-
Salt Formation: Add 1M NaOH or saturated
slowly with vigorous stirring until the aqueous phase pH reaches 9–10. -
Phase Separation: Separate the layers. Keep the Aqueous Layer .[1][2][3]
-
Acidification: Cool the aqueous layer to 0–5°C. Slowly add 6M HCl dropwise until pH reaches 1.0 .
-
Recovery: Filter the resulting white precipitate.[1][2][3][5] Wash with cold water to remove NaCl salts.[1][2][3] Dry under vacuum at 45°C.[1][2][3]
Workflow Diagram
Module 2: Recrystallization (Polishing)[1][2][3]
Objective: Removal of structural isomers (regioisomers) and trace colored impurities that co-precipitated during acid-base workup.[1][2][3]
Solvent Selection:
The
| Solvent System | Suitability | Notes |
| Toluene | High | Best for removing regioisomers.[1][2][3] Soluble hot, sparingly soluble cold.[1][2][3] |
| Hexane/EtOAc (3:1) | Moderate | Good for high recovery, less effective for isomer separation.[1][2][3] |
| Water/Ethanol | Low | Risk of oiling out due to lipophilic |
Protocol:
-
Place the dried solid from Module 1 in a flask equipped with a reflux condenser.
-
Add Toluene (approx. 3-5 mL/g). Heat to reflux (110°C).
-
If solid remains, add Toluene in small increments until fully dissolved.[1][2][3]
-
Optional: If the solution is colored, add activated carbon (5% w/w), reflux for 10 mins, and filter hot through Celite.
-
Allow the solution to cool slowly to room temperature with gentle stirring.
-
Cool further to 0°C in an ice bath for 1 hour.
Troubleshooting & FAQs
Q1: My product is oiling out during recrystallization instead of forming crystals.
-
Cause: The solvent polarity is too high (e.g., using too much Ethanol) or the cooling was too rapid.[1][2][3]
-
Fix: Re-heat the mixture to dissolve the oil. Add a "seed crystal" of pure product if available. Switch to a more non-polar solvent system like Toluene or Cyclohexane .[1][2][3]
Q2: I have a persistent yellow color even after recrystallization.
-
Cause: Trace polymerized byproducts or oxidation of phenolic impurities.[1][2][3]
-
Fix: Perform a "charcoal treatment" during the hot filtration step of recrystallization.[1][2][3] Ensure the charcoal is removed completely using a Celite pad to avoid black specks in the final product.[1][2][3]
Q3: NMR shows small peaks around the aromatic region (Regioisomers).
-
Cause: Regioisomers (e.g., 3-chloro-4-(trifluoromethoxy)benzoic acid) have very similar solubilities.[1][2][3]
-
Fix: Acid-base extraction cannot separate these. You must rely on fractional recrystallization (repeat Module 2, harvesting only the first crop of crystals) or Flash Chromatography (SiO2, Hexane:EtOAc + 1% Acetic Acid).[1][2][3]
Q4: The melting point is lower than the literature value (160-165°C).
-
Cause: Retained solvent or moisture.[1][2][3] The
group can trap non-polar solvents in the lattice.[1][2][3] -
Fix: Dry the sample in a vacuum oven at 50°C for at least 12 hours.
Decision Logic for Impurity Removal
Use this logic tree to determine the correct immediate action based on your analytical data (HPLC/NMR).
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3] (Standard protocols for benzoic acid derivatives). [1][2][3]
-
National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 2773857, 4-Chloro-3-(trifluoromethyl)benzoic acid. (Proxy for physicochemical properties of halogenated/trifluoro-substituted benzoic acids). [1][2][3]
-
Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[1][2][3] (General acid-base extraction methodologies).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Chloro-3-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 2773857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-3-methylbenzoic acid | C8H7ClO2 | CID 282989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Guide: Recrystallization of 4-Chloro-3-(trifluoromethoxy)benzoic Acid
Welcome to the technical support center for the purification of 4-Chloro-3-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. As a key intermediate in the synthesis of pharmaceuticals and advanced materials, the crystalline quality of this compound is paramount.
This document moves beyond simple instructions, providing a deep dive into the causality of the recrystallization process. We will explore robust, field-tested protocols and equip you with the knowledge to troubleshoot common experimental challenges effectively.
Section 1: Foundational Principles of Recrystallization
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. The core principle is that most organic solids are more soluble in a hot solvent than in a cold one.[1][2] An ideal recrystallization process dissolves the target compound and its impurities in a minimum amount of boiling solvent. As the solution slowly cools, the solubility of the target compound decreases, leading to the formation of a highly ordered crystal lattice that inherently excludes the differently shaped impurity molecules. The impurities, ideally, remain dissolved in the cold solvent (the "mother liquor") and are removed during filtration.
The Seven Pillars of a Successful Recrystallization
The entire process can be visualized as a sequential workflow. Each step is critical for achieving high purity and yield.
Caption: General workflow for the purification of a solid compound by recrystallization.
Section 2: Key Compound Properties & Recommended Protocols
Understanding the physical properties of this compound is the first step in developing a robust purification method.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClF₃O₃ | Fluorochem[3] |
| Molecular Weight | 240.56 g/mol | Fluorochem[3] |
| Appearance | Solid | Fluorochem[3] |
| Melting Point | 123-126 °C | Fluorochem[3] |
The relatively low melting point requires careful solvent selection to avoid "oiling out," a phenomenon where the compound melts in the hot solvent instead of dissolving.[4]
Protocol A: Mixed Solvent Recrystallization (Methanol/Water)
This is often the most effective method for substituted benzoic acids. Methanol is a good "soluble solvent," while water acts as the "insoluble solvent" or anti-solvent. A similar approach has been successfully used for other halogenated trifluoromethyl benzoic acids.[5]
Step-by-Step Methodology:
-
Preparation: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a stir bar.
-
Dissolution: Add methanol dropwise at room temperature while stirring, just until the solid completely dissolves.
-
Induce Cloudiness: Add deionized water dropwise until the solution becomes persistently cloudy. This indicates the point of saturation.
-
Re-dissolution: Gently warm the flask on a hot plate while stirring. If the solid does not fully redissolve, add a minimal amount of methanol (1-2 drops at a time) until a clear solution is achieved at an elevated temperature (approx. 60-65 °C). Causality: This ensures you are at the perfect saturation point for crystallization to occur upon cooling.
-
Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wood block). Do not disturb the flask during this period. Slow cooling is essential for the formation of large, pure crystals.[2]
-
Maximize Yield: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.[6]
-
Isolation: Collect the crystals using a Büchner funnel under vacuum.
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol/water mixture (at the ratio determined previously) to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Confirm purity by melting point analysis.
Protocol B: Acid-Base Crystallization
This method is exceptionally effective for purifying carboxylic acids from neutral or basic impurities. The principle involves converting the water-insoluble acid into a water-soluble salt, filtering out insoluble impurities, and then regenerating the pure, insoluble acid by acidification. A similar strategy is documented for the purification of p-fluorobenzoic acid.[7]
Step-by-Step Methodology:
-
Salt Formation: Dissolve the crude acid in a hot (~80 °C) aqueous solution of a weak base, such as 5% w/v potassium carbonate. Use enough of the basic solution to fully dissolve the compound and ensure the solution is basic to litmus paper.
-
Hot Filtration: If any solid impurities remain, perform a hot gravity filtration to remove them. If the solution is colored, this is the stage to add activated charcoal before filtration.[8]
-
Precipitation: While stirring the hot, clear filtrate, slowly add concentrated hydrochloric acid dropwise until the solution is acidic to Congo red paper.[7] this compound will precipitate out as a solid.
-
Cooling: Allow the mixture to cool slowly to room temperature, and then in an ice bath to complete the precipitation.
-
Isolation & Washing: Collect the purified acid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the product completely under vacuum. This step is crucial as residual water can depress the melting point.
Section 3: Troubleshooting Guide & FAQs
Encountering issues during recrystallization is common. This section provides direct answers to frequent problems.
Caption: A decision tree for troubleshooting common recrystallization problems.
Q: My compound oiled out instead of forming crystals. What should I do? A: Oiling out occurs when the solid melts in the hot solvent before it dissolves, often because the solvent's boiling point is higher than the compound's melting point, or because of high impurity levels.[4] To resolve this, re-heat the mixture to dissolve the oil, add a small amount of additional "soluble" solvent (e.g., methanol in a mixed system) to decrease the solution's saturation point, and then attempt to cool the solution much more slowly.[4][9] Insulating the flask can help promote gradual crystal growth.
Q: I've cooled my solution in an ice bath, but no crystals have formed. What went wrong? A: This is a classic sign of either using too much solvent or a supersaturated solution that resists nucleation.
-
Too much solvent: The concentration of your compound is too low to crystallize. The remedy is to heat the solution and boil away a portion of the solvent to increase the concentration.[9]
-
Inducing Crystallization: If the concentration is correct, you may need to induce crystallization. Try scratching the inside surface of the flask with a glass rod at the meniscus; the microscopic scratches provide a nucleation site.[2] Alternatively, adding a tiny "seed crystal" of the pure compound will provide a template for crystal growth.[2]
Q: My final yield of pure crystals is very low. How can I improve it? A: Low yield can result from several factors:
-
Using excess solvent: The most common cause. Using the absolute minimum amount of boiling solvent to dissolve the compound is critical for maximizing recovery.[8]
-
Premature crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete precipitation: Ensure you have allowed sufficient time for cooling and have used an ice bath to lower the compound's solubility as much as possible before the final filtration.[6]
Q: How do I confirm the purity of my recrystallized product? A: The most straightforward method is melting point analysis. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C) that is close to the literature value (123-126 °C).[3] Impurities disrupt the crystal lattice, causing the melting point to be depressed and the range to be broad.[1] For more rigorous analysis, techniques like HPLC, GC-MS, and NMR can be employed.[10][11]
References
-
ResearchGate. (n.d.). Which is the best solvent to use for the recrystallization of 4-(n-hexyloxy)benzoic acid? Retrieved from [Link]
-
All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. [Link]
-
University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Creighton University. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemdad Co., Ltd. (n.d.). 4-CHLORO-3-(TRIFLUOROMETHYL)BENZOIC ACID. Retrieved from [Link]
-
Florida A&M University. (2016, September 27). Lab Report Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
- Google Patents. (2013). CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.
-
Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 6-18. [Link]
- Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Retrieved from [Link]
-
Kumar, A., & Sharma, C. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 44(1), 126-141. [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1841. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 6. famu.edu [famu.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
how to increase the solubility of 4-Chloro-3-(trifluoromethoxy)benzoic acid for reactions
Case Reference: CAS 1737-36-6[1][2]
Module 1: The Chemistry of Solubility
Status: Active | Severity: High | Topic: Solubility Optimization
To successfully utilize 4-Chloro-3-(trifluoromethoxy)benzoic acid in synthesis or biological assays, you must first understand the "tug-of-war" occurring within its molecular structure. This molecule presents a specific solubility challenge due to the conflict between its polar head and its highly lipophilic tail.
The Structural Conflict
-
The Anchor (Hydrophilic): The carboxylic acid (
) is the only polar handle. It allows for hydrogen bonding and ionization. -
The Blockade (Lipophilic):
-
Chloro group (-Cl): Moderately lipophilic.
-
Trifluoromethoxy group (
): This is the critical factor. The group is exceptionally lipophilic (Hansch ), significantly more so than a standard methyl or methoxy group. It effectively "greases" the molecule, repelling water and increasing affinity for lipids.
-
The Consequence:
In its neutral (protonated) form, the lipophilicity of the
Module 2: Troubleshooting Guide & FAQs
Scenario A: Reaction Failure in Non-Polar Solvents (DCM/Toluene)
User Report: "I am trying to perform an amide coupling in Dichloromethane (DCM), but the starting material is a suspension, not a solution."
Diagnosis: Carboxylic acids form stable, intermolecular hydrogen-bonded dimers in non-polar solvents. The electron-withdrawing nature of the
Solution:
-
Add a "Dimer Breaker": Add 5-10% THF (Tetrahydrofuran) or DMF (Dimethylformamide) to your DCM. These solvents act as hydrogen bond acceptors, breaking the acid dimer and solvating the monomeric species.
-
Switch Solvent System: If the reaction tolerates it, switch to 2-MeTHF or Ethyl Acetate , which have better intrinsic solubility for this substrate than DCM.
Scenario B: Precipitation During Aqueous Workup
User Report: "My reaction worked, but when I acidified the aqueous layer to extract the product, it crashed out as a gum/solid that is hard to extract."
Diagnosis: You have triggered a rapid pH swing. Because this acid is stronger (
Solution:
-
Controlled Acidification: Do not dump concentrated HCl. Use 1M HCl and acidify slowly in the presence of the organic extraction solvent (e.g., EtOAc).
-
Biphasic Protection: Ensure vigorous stirring so the neutral acid immediately partitions into the organic layer as it forms, preventing the formation of an insoluble gum.
Scenario C: Biological Assay Stock Solutions
User Report: "I need a 100 mM stock solution for cell assays. PBS is not working."
Diagnosis: Phosphate Buffered Saline (PBS) at pH 7.4 might theoretically deprotonate the acid, but the kinetics of dissolution are too slow against the lipophilic barrier.
Solution:
-
Primary Solvent: Dissolve the compound in 100% DMSO first. It is soluble at
mg/mL in DMSO. -
Dilution: Dilute this DMSO stock into the culture medium. Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.
-
Alternative: Pre-form the sodium salt (see Protocol 1 below) which is water-soluble.
Module 3: Experimental Protocols
Protocol 1: Conversion to Water-Soluble Salt
Objective: Create a stable, water-soluble form for aqueous reactions or biological dosing.
Reagents:
-
This compound (1.0 equiv)
-
Sodium Hydroxide (NaOH), 1.0 M solution (1.05 equiv)
-
Methanol (MeOH)
Procedure:
-
Dissolution: Dissolve 1.0 g of the acid in 10 mL of MeOH. The solution should be clear.
-
Neutralization: Slowly add 1.05 equivalents of 1.0 M NaOH (aq) while stirring.
-
Note: A slight excess ensures complete deprotonation.
-
-
Equilibration: Stir for 15 minutes at room temperature.
-
Solvent Removal: Concentrate the solution via rotary evaporation to remove MeOH.
-
Lyophilization: Freeze the remaining aqueous residue and lyophilize (freeze-dry) overnight.
-
Result: You will obtain the sodium salt as a white, free-flowing powder with high water solubility (
mg/mL).
Protocol 2: Solvent Screening for Synthesis
Objective: Select the optimal solvent for chemical modification (e.g., Amide Coupling).
| Solvent Class | Representative | Solubility Rating | Recommendation |
| Polar Aprotic | DMF, DMSO, NMP | Excellent | Preferred. Use for amide couplings (HATU/EDC). |
| Ethers | THF, 2-MeTHF, Dioxane | Good | Good alternative. Easier to remove than DMF. |
| Esters | Ethyl Acetate | Moderate | Usable for workups; may require heating for reactions. |
| Chlorinated | DCM, Chloroform | Poor | Avoid as single solvent. Requires polar co-solvent. |
| Protic | Methanol, Ethanol | Good | Suitable for esterification; avoid for couplings (side reactions). |
| Hydrocarbon | Hexanes, Toluene | Insoluble | Do not use. |
Module 4: Decision Logic & Workflows
Workflow 1: Solvent Selection Decision Tree
Caption: Logical flow for selecting the correct solvent system based on the intended application.
Workflow 2: Salt Formation Process
Caption: Step-by-step chemical transformation to increase aqueous solubility.
References
-
PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)benzoic acid (Compound).[1][2][3][4] National Library of Medicine. Retrieved February 11, 2026, from [Link]
- Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: Properties and Synthetic Applications. Chemical Reviews. (General reference for -OCF3 lipophilicity/electronic effects).
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (Reference for solvent selection in amide coupling).
Sources
- 1. 4-Chloro-3-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 2773857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pure-synth.com [pure-synth.com]
- 3. 4-CHLORO-3-(TRIFLUOROMETHYL)BENZOIC ACID Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. PubChemLite - 4-chloro-3-(trifluoromethyl)benzoic acid (C8H4ClF3O2) [pubchemlite.lcsb.uni.lu]
common pitfalls in the handling of 4-Chloro-3-(trifluoromethoxy)benzoic acid
Senior Application Scientist: Dr. Aris Thorne Subject: Handling, Reactivity, and Troubleshooting Guide Compound CAS: 1737-36-6 (Primary)[1]
Introduction
Welcome to the technical support hub for 4-Chloro-3-(trifluoromethoxy)benzoic acid . This compound is a critical building block in medicinal chemistry, frequently employed to introduce lipophilicity and metabolic stability into kinase inhibitors and agrochemicals via the trifluoromethoxy (-OCF₃) group.
While the -OCF₃ moiety is chemically robust (often called a "super-halogen"), the combination of an electron-withdrawing chlorine and a trifluoromethoxy group on the benzoic acid core creates specific physicochemical challenges. This guide moves beyond the Safety Data Sheet (SDS) to address the why and how of handling this intermediate effectively.
Module 1: Solubility & Formulation
"Getting it into solution"
The Pitfall: The Lipophilicity Trap
Users often underestimate the hydrophobicity induced by the -OCF₃ group. Unlike a methoxy group (-OCH₃), the trifluoromethoxy group has a Hansch
Troubleshooting Q&A
Q: Why is my compound precipitating immediately upon adding water to my reaction mixture? A: This is a pKa-driven solubility switch.[1] The pKa of this compound is approximately 3.5–3.7 , making it more acidic than unsubstituted benzoic acid (pKa 4.[1]2) due to the electron-withdrawing effects of the -Cl and -OCF₃ groups.[1]
-
The Fix: To maintain aqueous solubility, the pH must be maintained at least 2 units above the pKa (pH > 5.7). Below this pH, the equilibrium shifts rapidly to the protonated, insoluble free acid form.
Q: What is the optimal solvent system for high-concentration stock solutions? A: Avoid protic solvents if you plan to use acid-sensitive reagents later.[1] Use the table below for solvent selection.
Solvent Compatibility Table
| Solvent | Solubility Rating | Application Context |
| DMSO | Excellent (>100 mg/mL) | Stock solutions; biological assays.[1] |
| DMF | Excellent | Standard solvent for amide couplings (HATU/EDC).[1] |
| DCM | Moderate | Good for acid chloride generation; may require slight warming.[1] |
| Water | Insoluble (<0.04 g/L) | Only soluble as a salt (pH > 6 with NaOH/KOH).[1] |
| Diethyl Ether | Good | Excellent for extraction workups.[1] |
Module 2: Synthetic Reactivity (Amide Coupling)
"Making it react"
The Pitfall: Activation Sluggishness
The electron-withdrawing nature of the 3,4-substitution pattern reduces the nucleophilicity of the carboxylic acid oxygen. This can make the initial attack on coupling reagents (like EDC or DIC) slower than expected, leading to stalled reactions or high recovery of starting material.
Troubleshooting Q&A
Q: My EDC/HOBt coupling yields are low (<40%). What is happening? A: The initial activation step is rate-limiting.[1] The electron-deficient carboxylate struggles to attack the carbodiimide.[1]
-
The Fix: Switch to the Acid Chloride Method (The "Nuclear Option"). Converting the acid to its acid chloride generates a highly electrophilic species that bypasses the nucleophilicity issue of the parent acid.
Q: Can I use HATU instead? A: Yes, but you must ensure the base (DIPEA/TEA) is of high quality and used in excess (2.0–3.0 equiv). The base is required to deprotonate the acid to form the carboxylate anion, which then attacks the HATU. Given the lower pKa, this deprotonation is thermodynamically favorable, but kinetics can be improved by pre-mixing the acid and base for 5 minutes before adding the coupling agent.
Protocol: Acid Chloride Activation (Recommended Route)
-
Reagents: Oxalyl Chloride (1.2 equiv), DMF (catalytic), DCM (anhydrous).[1]
-
Mechanism: The catalytic DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which rapidly converts the benzoic acid to the acid chloride.
Visualizing the Activation Pathway
Figure 1: The Acid Chloride activation pathway is preferred over carbodiimides for this electron-deficient substrate to ensure complete conversion.
Module 3: Purification & Isolation
"Getting it pure"
The Pitfall: Co-elution with By-products
Because the -OCF₃ group imparts significant lipophilicity, the product often co-elutes with non-polar by-products (like urea derivatives from coupling reagents) on silica gel.
The Solution: The "Acid-Base Switch"
The most robust purification method exploits the acidity of the starting material. If the coupling is incomplete, unreacted this compound can be quantitatively removed using a basic wash.[1]
Protocol: Self-Validating Workup
-
Dilute: Dilute reaction mixture with Ethyl Acetate or Diethyl Ether.[1]
-
Acid Wash: Wash with 1M HCl (removes unreacted amines).[1]
-
Base Wash (CRITICAL): Wash with saturated NaHCO₃ (pH ~8.5) .[1]
-
Why? At pH 8.5, the benzoic acid (pKa ~3.6) is >99% deprotonated (water-soluble benzoate).[1] The desired amide product (neutral) remains in the organic layer.
-
-
Brine/Dry: Wash with brine, dry over MgSO₄.
Visualizing the Separation Logic
Figure 2: The Acid-Base Switch allows for the chemical filtration of unreacted starting material without chromatography.[1]
Module 4: Safety & Storage
"Keeping it safe"
The Pitfall: Fluorine Decomposition
While -OCF₃ is stable under standard conditions, thermal decomposition (e.g., during varying distillation attempts) can release toxic fluoride species (HF, COF₂).
Safety FAQs
Q: Is the compound hygroscopic? A: No, the fluorination makes it hydrophobic. However, it should be stored in a cool, dry place to prevent hydrolysis if converted to an acid chloride.
Q: Are there specific PPE requirements? A: Standard lab PPE is required. However, if heating the compound >150°C, a fume hood is mandatory due to the risk of organofluorine off-gassing.
Q: Can I use glass containers for long-term storage? A: Yes. Unlike acid fluorides or reactive fluorinating agents, the parent acid does not etch glass.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773857, 4-Chloro-3-(trifluoromethyl)benzoic acid.[1] Retrieved from [Link] (Note: Isomeric/analogous behavior reference).[1]
-
Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility.[1] ChemMedChem.[1][3][4] (General reactivity of OCF3 group).
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[1] Chemical Society Reviews.[1] Retrieved from [Link] (Mechanistic grounding for electron-deficient acid coupling).[1]
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters.[1] Chemical Reviews.[1][5] (Source for electronic parameter justification).
Sources
Technical Support Center: Analytical Method Development for 4-Chloro-3-(trifluoromethoxy)benzoic Acid
Current Status: Operational Support Tier: Senior Application Science Topic: Purity Analysis & Method Development[1]
Introduction: The Molecular Challenge
Welcome to the technical support hub for 4-Chloro-3-(trifluoromethoxy)benzoic acid (CAS: 1737-36-6).[1][2][3] Developing a robust purity method for this molecule requires navigating two competing chemical behaviors:
-
Acidity (pKa ~3.7): The carboxylic acid moiety creates potential for peak tailing and sensitivity to pH changes.[1][3]
-
Lipophilicity & Fluorine Effects: The trifluoromethoxy (-OCF₃) and chloro groups create a hydrophobic, electron-withdrawing environment that demands specific column selectivity to separate it from positional isomers or de-halogenated impurities.[1][3]
This guide is structured as a tiered support system. Select your current stage below.
Tier 1: Method Setup & Optimization
Q: What is the recommended starting protocol for purity analysis?
A: For routine purity (Assay), a standard C18 column is often insufficient for separating closely related impurities (like the 3-chloro-4-trifluoromethoxy isomer).[1][3] We recommend a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase to leverage pi-pi interactions and fluorine-fluorine selectivity.[1][3]
Standard Operating Procedure (SOP) - High Resolution Method
| Parameter | Specification | Rationale |
| Column | Phenyl-Hexyl or C18 (End-capped), 150 x 4.6 mm, 3.5 µm | Phenyl phases offer orthogonal selectivity for aromatic isomers compared to alkyl chains.[1][3] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.[1][3]2) | Critical: pH must be < 2.7 (2 units below pKa) to suppress ionization of the carboxylic acid, ensuring retention and sharp peaks. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks than Methanol for halogenated aromatics.[1][3] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1][3] |
| Wavelength | 233 nm | Maxima for the benzoic acid core; avoids solvent cutoff noise.[1][3] |
| Temperature | 30°C - 40°C | Higher temperature reduces viscosity and improves mass transfer for the bulky -OCF₃ group.[1][3] |
Gradient Profile:
-
0 min: 40% B[1]
-
10 min: 90% B[1]
-
12 min: 90% B[1]
-
12.1 min: 40% B[1]
-
15 min: Stop (Re-equilibration)
Q: How do I select the right column based on my impurity profile?
A: Use the following decision logic. If your crude material contains positional isomers (e.g., Cl and OCF₃ swapped), a standard C18 will likely fail to resolve them.[1][3]
Figure 1: Decision tree for stationary phase selection based on impurity profile.
Tier 2: Troubleshooting & Resolution
Q: Why am I seeing significant peak tailing (Asymmetry > 1.5)?
A: Peak tailing in benzoic acid derivatives is almost exclusively caused by secondary silanol interactions .[1][3]
-
Mechanism: The carboxylate anion (COO⁻) interacts with residual silanols (Si-OH) on the silica support.[1][3]
-
The Fix:
-
Lower the pH: Ensure your aqueous buffer is at pH 2.0 – 2.5. If you are using 0.1% Formic Acid (pH ~2.7), switch to 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid to fully suppress ionization.[1][3]
-
Increase Ionic Strength: If using TFA is not an option (e.g., MS sensitivity), add 20mM Ammonium Formate to the mobile phase to compete for silanol sites.[1][3]
-
Q: My retention time is drifting. What is the cause?
A: The Trifluoromethoxy (-OCF₃) group is highly lipophilic and sensitive to temperature fluctuations.[1][3]
-
The Fix: Ensure your column oven is actively controlled. A shift of ±2°C can significantly alter the partitioning of fluorinated compounds.[3]
-
Check Mobile Phase Evaporation: If using premixed mobile phases, ACN evaporation will cause retention times to increase.[1][3] Always use an online mixing system (quaternary pump) if possible.[1][3]
Q: I cannot separate the des-chloro impurity (3-(trifluoromethoxy)benzoic acid).
A: This is a "critical pair." The loss of Chlorine reduces lipophilicity significantly.[1][3]
-
Strategy: Decrease the initial organic concentration in your gradient (start at 20% B instead of 40% B). This forces the interaction with the stationary phase during the isocratic hold or shallow gradient start.[3]
Figure 2: Logic flow for resolving common peak shape and retention issues.
Tier 3: Validation & Compliance (ICH Q2)
Q: What are the acceptance criteria for validating this method?
A: According to ICH Q2(R1) (and the newer R2 draft), you must demonstrate that the method is suitable for its intended purpose.[4] For a purity assay, the following parameters are mandatory.
Validation Summary Table
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Inject blank, placebo, and known impurities. | No interference at RT of main peak.[1][3] Resolution (Rs) > 1.5 between all peaks.[1][3] |
| Linearity | 5 concentration levels (e.g., 50% to 150% of target). | Correlation coefficient ( |
| Accuracy | Spike recovery at 3 levels (80%, 100%, 120%).[1][3] | Recovery 98.0% – 102.0%.[1][3] |
| Precision (Repeatability) | 6 injections at 100% concentration. | RSD |
| LOD / LOQ | Based on Signal-to-Noise (S/N). | LOD: S/N |
| Robustness | Vary pH (±0.2), Flow (±0.1 mL), Temp (±5°C).[1][3] | System suitability remains within limits. |
Q: How do I calculate System Suitability for every run?
A: Every analytical run must include a "System Suitability Sample" (usually a standard) injected 5-6 times before samples.[1][3]
-
Tailing Factor (T): Must be
(ideally ). -
Theoretical Plates (N):
(indicates column efficiency).[1][3] -
RSD of Area:
.[1][3]
References
-
PubChem. (2025).[1][3] 4-Chloro-3-(trifluoromethyl)benzoic acid (Compound Summary). National Library of Medicine.[1][3] [Link]
-
ICH. (2005).[1][3][4][6][7] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3][8][9] [Link]
-
FDA. (2021).[1][3][4][6][9] Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.[1][3][4][9] [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatics.[1][3][10] [Link]
Sources
- 1. 3-Fluoro-4-(trifluoromethoxy)benzoic acid | C8H4F4O3 | CID 2783356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-3-(trifluoromethyl)benzoic acid | 1737-36-6 [sigmaaldrich.com]
- 3. 4-Chloro-3-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 2773857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. thaiscience.info [thaiscience.info]
- 6. fda.gov [fda.gov]
- 7. ICH Guideline (2005) Q2 (R1), Validation of Analytical Procedures Text and Methodology. London. - References - Scientific Research Publishing [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. ICH Official web site : ICH [ich.org]
- 10. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
optimization of catalyst loading for reactions involving 4-Chloro-3-(trifluoromethoxy)benzoic acid
Current Ticket: OPT-2024-882 Subject: Low turnover frequency (TOF) and incomplete conversion in cross-coupling reactions of 4-Chloro-3-(trifluoromethoxy)benzoic acid. Assigned Specialist: Senior Application Scientist, Catalysis Division.
Executive Summary
You are working with This compound . This scaffold presents a unique "push-pull" challenge in transition metal catalysis:
-
The Handle: The aryl chloride is inherently less reactive than bromides/iodides, requiring specialized ligands for oxidative addition.
-
The Electronics: The -OCF3 (trifluoromethoxy) and -COOH groups are electron-withdrawing. While this accelerates oxidative addition compared to electron-rich arenes, it stabilizes the resulting Pd(II) intermediate, often making transmetallation the turnover-limiting step.
-
The Trap: The free carboxylic acid can protonate reactive intermediates or sequester the base, effectively poisoning the catalytic cycle if stoichiometry is not adjusted.
This guide addresses the specific failure modes associated with this molecule and provides a protocol for minimizing catalyst loading while maintaining high yields.
Part 1: Troubleshooting Guide (Q&A)
Q1: My reaction stalls at 20-30% conversion regardless of time. Is the catalyst dying?
Diagnosis: This is likely Base Sequestration , not catalyst death (initially).
Technical Explanation: Your substrate contains a free carboxylic acid (
-
The first 1.0 equivalent of base is immediately consumed to deprotonate the carboxylic acid to the carboxylate.
-
This leaves insufficient base to activate your nucleophile (e.g., forming the boronate species in Suzuki coupling).
-
Result: The catalytic cycle starves for the activated nucleophile.
Solution:
-
Stoichiometry Adjustment: Use 3.0 to 3.5 equivalents of base. (1 eq for the acid + 1.5-2.0 eq for the reaction).
-
Base Selection: Switch to inorganic bases like K₃PO₄ or Cs₂CO₃ . Avoid organic amine bases if possible, as they can coordinate to the metal center and inhibit the reaction, especially with electron-deficient substrates.
Q2: I see significant protodehalogenation (hydrodechlorination) byproduct. Why?
Diagnosis: The "Electron-Deficient Trap." Technical Explanation: The -OCF3 and -COO- groups make the aromatic ring electron-deficient.
-
Oxidative addition occurs rapidly.
-
If the Transmetallation step is slow (due to steric bulk or low nucleophile concentration), the Pd(II)-Ar species sits waiting.
-
In protic solvents (alcohols/water), this species can undergo protonolysis, replacing the Chlorine with Hydrogen.
Solution:
-
Solvent Switch: Move to aprotic, polar solvents like 1,4-Dioxane or Toluene/Water biphasic systems (where the water is strictly controlled).
-
Catalyst Choice: Use a catalyst with a faster transmetallation rate. Pd-PEPPSI-IPr or ligands like XPhos are excellent for aryl chlorides because they create a steric environment that forces the cycle forward.
Q3: Can I use standard Pd(PPh3)4 for this chloride?
Diagnosis: Insufficient Ligand Activity. Technical Explanation: Triphenylphosphine is generally too weak of a donor to facilitate oxidative addition into an Aryl-Chloride bond, even an activated one like yours. The bond energy of Ar-Cl is significantly higher than Ar-Br.
Solution:
-
Ligand Class: You must use Dialkylbiaryl phosphines (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs) .
-
Recommendation:
-
For Suzuki:Pd(OAc)₂ + SPhos or XPhos Pd G4 .
-
For Buchwald-Hartwig:BrettPhos Pd G4 or RuPhos Pd G4 .
-
Part 2: Visualization of Failure Modes
The following diagram illustrates the specific "Stall Points" for this compound in a catalytic cycle.
Figure 1: Mechanistic bottlenecks. Note that the OCF3 group stabilizes the Pd(II) intermediate, increasing the risk of side reactions if transmetallation is delayed.
Part 3: Optimization Protocol (Catalyst Loading)
To reduce catalyst loading from standard (1-5 mol%) to optimized levels (<0.5 mol%), follow this High-Throughput Experimentation (HTE) workflow.
Phase A: The "Active Species" Screen (High Loading)
Goal: Identify the ligand that gives >90% yield at 5 mol%. Conditions: 5 mol% Pd, 100°C, 12 hours.
| Entry | Catalyst / Ligand | Base (3.0 eq) | Solvent | Result | Analysis |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | < 5% | Fail. Oxidative addition ineffective. |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 45% | Partial. Ligand bite angle helps, but not bulky enough. |
| 3 | Pd-PEPPSI-IPr | K₂CO₃ | Dioxane | 92% | Pass. NHC ligand stabilizes intermediate; promotes turnover. |
| 4 | XPhos Pd G4 | K₃PO₄ | THF/H₂O | 96% | Pass. Excellent for aryl chlorides. |
Phase B: The "Limit of Detection" Screen (Loading Descent)
Goal: Find the breaking point. Selected Catalyst: XPhos Pd G4 (from Phase A).
| Loading (mol%) | Yield (HPLC) | Observation |
| 2.00 | 95% | Complete conversion. |
| 0.50 | 94% | Complete conversion. |
| 0.10 | 88% | Slower kinetics, but good yield. |
| 0.05 | 65% | Stall point. Catalyst death occurs before completion. |
Phase C: The "Resurrection" Protocol (Stabilization)
Goal: Push the 0.05 mol% reaction to completion.
At extremely low loadings (<0.1 mol%), catalyst deactivation (aggregation to Pd-black) becomes the dominant failure mode.
-
Add a "Dummy" Ligand: Add 10-20 mol% of free ligand (e.g., XPhos) relative to the metal (not the substrate). This keeps the trace Pd in the active catalytic cycle.
-
Ramp Temperature: Start at 60°C for 1 hour, then ramp to 100°C. This prevents rapid initial burst aggregation.
Part 4: Recommended Experimental Procedure
Reaction: Suzuki Coupling of this compound with Aryl Boronic Acid.
-
Preparation:
-
Charge a reaction vial with This compound (1.0 equiv).
-
Add Aryl Boronic Acid (1.2 equiv).
-
Add K₃PO₄ (3.5 equiv) - Crucial excess for the COOH group.
-
Add XPhos Pd G4 (Start at 0.5 mol%).
-
-
Solvent System:
-
Add 1,4-Dioxane : Water (4:1 ratio) . The water is necessary to solubilize the inorganic base and the carboxylate salt.
-
Concentration: 0.2 M to 0.5 M. High concentration helps turnover rates.
-
-
Execution:
-
Degas the solvent (sparge with Argon for 10 mins). Oxygen is the enemy of low-loading catalysis.
-
Heat to 80–100°C .
-
Monitor by HPLC/UPLC. Do not rely on TLC (the acid streaks).
-
-
Workup:
-
Acidify carefully with 1M HCl to pH 3 to recover the benzoic acid product (it will likely be in the aqueous phase at high pH). Extract with Ethyl Acetate.
-
References
-
Miyaura, N., Yanagi, T., & Suzuki, A. (1981).[1] The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases. Synthetic Communications.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research. (Foundational text on Ligand selection for Aryl Chlorides).
-
Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition. (Reference for Pd-PEPPSI utility in electron-deficient chlorides).
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[2][3][4] Nature. (Context on the stability and electronic effects of fluoro-groups in catalysis).
Sources
Technical Support Center: Managing Exothermic Reactions with 4-Chloro-3-(trifluoromethoxy)benzoic acid
Welcome to the technical support resource for handling reactions involving 4-Chloro-3-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, chemists, and process development professionals. Its purpose is to provide expert insights, actionable troubleshooting advice, and robust protocols to safely manage the exothermic potential of reactions involving this versatile but reactive intermediate. The unique substitution pattern of this molecule—a halogen, an electron-withdrawing trifluoromethoxy group, and a carboxylic acid—necessitates careful planning and control to ensure safe, predictable, and successful outcomes.
Section 1: Foundational Safety & Hazard Assessment (FAQs)
This section addresses the critical preliminary questions that form the basis of a robust safety assessment before any experimental work begins.
Q1: What are the primary thermal hazards associated with this compound and its reactions?
A1: The primary hazards are not from the compound in isolation under standard conditions, but from its behavior during chemical transformations. The key risks are:
-
Runaway Reactions: Many essential reactions, such as nitration, sulfonation, or Friedel-Crafts acylations, are highly exothermic. The combination of activating and deactivating groups on the benzene ring can lead to complex reaction kinetics and significant heat generation. Without proper control, the reaction rate can accelerate, overwhelming the cooling capacity of the system and leading to a dangerous increase in temperature and pressure.
-
Hazardous Decomposition: At elevated temperatures, which can be reached during a thermal runaway, fluorinated organic molecules can decompose.[1] This decomposition can generate highly toxic and corrosive gases, including hydrogen fluoride (HF) and hydrogen chloride (HCl).[1]
-
Pressure Buildup: Rapid, uncontrolled gas evolution (e.g., NOx during a runaway nitration) in a closed or inadequately vented vessel can lead to catastrophic failure.
Q2: Before I start my experiment, what key safety data should I gather?
A2: A thorough pre-experimental safety review is non-negotiable. We recommend the following data acquisition steps:
-
Consult the Safety Data Sheet (SDS): While providing general guidance, the SDS is the first step for understanding baseline hazards like irritation and handling precautions.[2][3]
-
Literature Review: Search for the specific reaction you are planning or for reactions with structurally similar compounds. Pay close attention to reported reaction conditions, exotherms, and safety incidents.
-
Calorimetric Screening (Recommended): Whenever possible, perform a thermal screening using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1). DSC can help determine the onset temperature of decomposition for your starting material and product mixture. Reaction calorimetry is the gold standard for measuring the heat of reaction (ΔHrxn), the rate of heat release, and the maximum temperature of a synthesis reaction (MTSR), which are critical for safe scale-up.[4] Benzoic acid itself is a well-characterized substance used for calibrating calorimeters, highlighting the importance of this technique in studying its derivatives.[5][6]
Q3: How do the trifluoromethoxy (-OCF₃) and chloro (-Cl) groups affect the reactivity and potential exothermicity of the aromatic ring?
A3: The electronic effects of the substituents are a primary driver of reactivity and must be understood.
-
Trifluoromethoxy Group (-OCF₃): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect (-I). This deactivation means that more forcing conditions (e.g., higher temperatures, stronger acids) may be required for electrophilic aromatic substitution compared to unsubstituted benzoic acid. The use of more aggressive conditions inherently increases the potential energy and risk of a runaway reaction.
-
Chloro Group (-Cl): The chlorine atom is also deactivating (inductive withdrawal) but is ortho-, para-directing (due to resonance).
-
Combined Effect: The interplay of these groups, along with the meta-directing carboxylic acid, makes predicting regioselectivity and reactivity complex. The overall deactivation of the ring necessitates careful control when applying the energy required to initiate the desired reaction, as this energy input can easily trigger a dangerous exotherm if not managed precisely.
Section 2: Troubleshooting Guide for Common Exothermic Scenarios
This guide addresses specific issues you may encounter during your experiments. The focus here is on nitration, a common and notoriously exothermic transformation.
Scenario: Aromatic Nitration
Nitration is typically performed with a mixture of concentrated nitric and sulfuric acids ("mixed acid"), a highly energetic and oxidizing system.[7][8]
Q: My nitration reaction temperature is rising rapidly and uncontrollably, and the solution is turning dark brown. What is happening and what should I do?
A: This is a classic sign of a thermal runaway . The dark color indicates decomposition and the formation of undesired, potentially hazardous byproducts from oxidation.[7]
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent.
-
Maximize Cooling: If it is safe to do so, engage emergency cooling. This may involve lowering the temperature of your cryostat or adding a dry ice/acetone slurry to the external cooling bath.[7]
-
Alert Personnel: Inform your colleagues and supervisor. Prepare for potential evacuation.
-
Do NOT Seal the Vessel: Ensure the reaction vessel is not a closed system to prevent pressure buildup from gaseous byproducts like NOx.
Causality & Prevention:
-
Root Cause 1: Reagent Addition Rate is Too High. The rate of heat generation is exceeding the rate of heat removal. The fundamental principle of control is to ensure the rate of addition is dictated by the system's ability to dissipate heat.
-
Root Cause 2: Inadequate Cooling. The cooling bath may not have sufficient capacity or surface area contact with the reactor. Ensure the flask is adequately immersed and the cooling medium is at the target temperature before starting the addition. For temperatures below 0°C, an ice-salt or a controlled cryostat is more effective than a simple ice-water bath.[7][8]
-
Root Cause 3: Poor Mixing. Inadequate stirring can create localized "hot spots" where the concentration of reagents is high, leading to a localized runaway that can propagate through the entire solution.[9] Use a powerful overhead stirrer for viscous mixtures like those involving sulfuric acid.
Q: My nitration yield is very low, and I've isolated several impurities. Is this related to poor temperature control?
A: Absolutely. Poor temperature control is a leading cause of low yield and impurity formation.
-
Mechanism: Even minor temperature spikes can favor side reactions. For nitrations, these include:
-
Oxidation: The amino group in related compounds is highly susceptible to oxidation by nitric acid at elevated temperatures, leading to decomposition.[7] While our molecule lacks an amino group, other sensitive functionalities can be oxidized.
-
Dinitration/Polynitration: Higher temperatures provide the activation energy needed to add a second or third nitro group, consuming your starting material and desired product.
-
Formation of Phenolic Byproducts: At higher temperatures, oxidation can lead to the formation of phenolic species, which are highly reactive and can polymerize, creating tar-like impurities.
-
-
Solution: Strict adherence to the optimal temperature range is crucial for selectivity. For many nitrations, this range is between -5°C and 5°C.[7][8] Continuous monitoring with a calibrated internal thermocouple is mandatory.
Section 3: Best Practices & Protocols
Adherence to validated protocols is the cornerstone of safe and reproducible science.
Protocol: Controlled Laboratory Setup for Exothermic Reactions (Batch, <100g Scale)
This protocol describes a self-validating system for managing heat generation.
-
Reactor Selection: Choose a jacketed glass reactor if available. If not, use a round-bottom flask that is appropriately sized (the reaction mixture should not exceed 50% of the flask's volume to allow for headspace and efficient stirring).
-
Cooling System: Utilize a circulating chiller/heater (cryostat) connected to the reactor jacket for precise temperature control. For a standard flask, place it in a sufficiently large cooling bath (e.g., a Dewar flask) to act as a thermal buffer.
-
Stirring: Employ a mechanical overhead stirrer with a properly shaped impeller (e.g., anchor or pitch-blade) to ensure efficient mixing and heat transfer from the liquid to the reactor wall. A magnetic stir bar is often insufficient for viscous reaction mixtures or larger scales.
-
Reagent Addition: Use a syringe pump or a pressure-equalizing dropping funnel for controlled, dropwise addition of the limiting reagent. The addition rate is your primary means of controlling the reaction's pace.
-
Monitoring:
-
Insert a thermocouple (T-type or K-type) through a sealed adapter so that the probe is fully submerged in the reaction mixture without touching the flask walls. This measures the internal reaction temperature.
-
Place a second thermocouple in the cooling bath to monitor the cooling capacity.
-
A significant difference between the internal and bath temperature (ΔT) indicates a large amount of heat being generated.
-
-
Inert Atmosphere: Keep the reaction under an inert atmosphere (Nitrogen or Argon) with a bubbler outlet to prevent pressure buildup and exclude atmospheric moisture.
Data Presentation: Recommended Starting Parameters for Nitration
The following table provides a conservative starting point for the nitration of this compound. Note: These parameters must be optimized for your specific setup and scale.
| Parameter | Recommended Value | Rationale & In-Text Citation |
| Reaction Temperature | -5°C to 0°C | Crucial for controlling the exotherm and minimizing oxidative side reactions and polynitration.[7][8] |
| Nitrating Agent | Mixed Acid (H₂SO₄:HNO₃) | Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), the active agent in the reaction.[10] |
| Reagent Ratio | 1.0 eq. Substrate, 1.1-1.5 eq. HNO₃ | Using a slight excess of nitric acid ensures complete conversion, but a large excess increases the risk and severity of an exotherm. |
| Solvent/Medium | Concentrated H₂SO₄ | Acts as both a catalyst and a solvent, but creates a viscous mixture requiring powerful stirring.[4] |
| Addition Time | 1 - 3 hours | Slow addition is critical. The rate should be adjusted to keep the internal temperature stable within the desired range.[7] |
| Stirring Speed | >300 RPM (Overhead) | Vigorous stirring is essential for heat dissipation and to avoid localized hot spots.[9] |
Section 4: Advanced Control Strategies: Flow Chemistry
For scaling up exothermic reactions, traditional batch chemistry becomes increasingly hazardous due to the decrease in the surface-area-to-volume ratio.[9] Modern flow chemistry offers a safer and more efficient alternative.
Why Flow Chemistry?
-
Superior Heat Transfer: Microreactors have an exceptionally high surface-area-to-volume ratio, allowing for near-instantaneous removal of heat. This prevents the buildup of thermal energy and dramatically reduces the risk of a runaway.[9]
-
Enhanced Safety: The total volume of reacting material at any given moment is very small. This minimizes the impact of any potential incident. It also allows for the safe use of hazardous reagents that would be difficult to handle in large batch quantities.[11][12]
-
Precise Control: Residence time, temperature, and stoichiometry are controlled with high precision, leading to better reproducibility, higher yields, and improved purity profiles.[9]
A study on the nitration of a similar complex molecule, 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid, successfully utilized a continuous flow microreactor to achieve high conversion and selectivity under optimized conditions, demonstrating the power of this technology for managing challenging exothermic reactions.[9]
Section 5: Visual Guides & Workflows
Diagram 1: Decision Tree for Thermal Exotherm Event
This diagram outlines the logical steps to take upon observing an uncontrolled temperature increase.
Caption: Decision-making workflow for a thermal runaway event.
Diagram 2: Core Components of a Safe Batch Reactor Setup
This diagram illustrates the key physical components and their relationships for effective heat management.
Caption: Key components for effective thermal management in a batch reactor.
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- Synquest Labs. (n.d.). Safety Data Sheet for 4-Fluoro-3-hydroxybenzoic acid.
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Krajnc, P., & Ponde, D. E. (2007). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatographic Science, 45(5), 285–289. Retrieved from [Link]
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Chloro-3-nitrobenzoic acid.
- Fisher Scientific. (2025). Safety Data Sheet for 4-(Trifluoromethoxy)benzoic acid.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9966, 4-(Trifluoromethyl)benzoic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773857, 4-Chloro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]
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King, R. C., & Armstrong, G. T. (1970). Fluorine Flame Calorimetry III. The Heat of Formation of Chlorine Trifluoride at 298.15 K. Journal of Research of the National Bureau of Standards, Section A: Physics and Chemistry, 74A(6), 769–779. Retrieved from [Link]
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Wen, Z., et al. (2021). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. Chemical Engineering Journal, 426, 131869. Retrieved from [Link]
- BenchChem. (2025). Managing temperature control in 2-Amino-5-nitrobenzoic acid nitration.
- TCI Chemicals. (2025). Safety Data Sheet for 4-Chloro-3-(trifluoromethyl)benzoic Acid.
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Rozatian, N., Ashworth, I. W., Sandford, G., & Hodgson, D. R. W. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Communications, 54(82), 11596-11599. Retrieved from [Link]
- DDS Calorimeters. (2017). The Use of Benzoic Acid Tablets in Bomb Calorimeters.
- Mohrig, J. R., et al. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman State University ChemLab.
- Hogstad, A. (1938). U.S. Patent No. 2,140,345. Washington, DC: U.S. Patent and Trademark Office.
- HIMS. (2025). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry.
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Scribd. (n.d.). Reportsheet#4 Calorimetry Chem1103l. Retrieved from [Link]
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Swofford, H. D., et al. (2021). Benzoic acid derivatives as luminescent sublimation dyes in cyanoacrylate fuming of latent fingerprints. Journal of Forensic Sciences, 66(3), 945–952. Retrieved from [Link]
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Bongarzone, S., et al. (2020). A simplified, robust protocol for [¹⁸F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. Nature Communications, 11(1), 1-9. Retrieved from [Link]
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National Institute of Standards and Technology. (1970). Fluorine flame calorimetry. III. The heat of formation of chlorine trifluoride at 298.15 K. Retrieved from [Link]
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Ali, M. A., & El-Hiti, G. A. (2007). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Journal of Chemical Education, 84(8), 1341. Retrieved from [Link]
- Chemdad Co. (n.d.). Product Information for 4-CHLORO-3-(TRIFLUOROMETHYL)BENZOIC ACID.
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Gütz, C., et al. (2021). Flow electrochemistry: a safe tool for fluorine chemistry. Chemical Science, 12(27), 9342-9348. Retrieved from [Link]
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Omari, M., et al. (2022). Free Radical Scavenging Activity of Five Benzoic Acid Derivatives: A Theoretical M06-2X Study. Preprints.org. Retrieved from [Link]
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Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
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Ley, S. V. Research Group. (n.d.). Fluorination Reactions. University of Cambridge. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 4-Chloro-3-(trifluoromethoxy)benzoic acid: A Synergistic Approach
Executive Summary for the Researcher
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further research is built. An incorrect structural assignment can lead to the catastrophic loss of time, resources, and intellectual momentum. This guide addresses the critical process of structural validation for the small molecule 4-Chloro-3-(trifluoromethoxy)benzoic acid (CAS 886500-50-1), a compound of interest in medicinal chemistry.
As of this publication, a single-crystal X-ray diffraction structure for this compound has not been deposited in the Cambridge Structural Database (CSD). The absence of this definitive "gold standard" data necessitates a robust, multi-technique approach for any researcher working with this compound. This guide, therefore, serves a dual purpose:
-
To provide a comprehensive, field-proven workflow for determining and validating the crystal structure of a novel small molecule, using this compound as a practical, albeit hypothetical, subject.
-
To establish a framework for building a self-validating structural dossier by comparing the expected crystallographic results with orthogonal spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
This document is structured not as a rigid protocol, but as a logical narrative that explains the causality behind experimental choices, empowering researchers to apply these principles to their own unique molecular challenges.
Part 1: The Gold Standard - A Roadmap to Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands alone in its ability to provide a precise, three-dimensional map of atomic positions in a crystalline solid.[1] It reveals not only the connectivity of atoms but also the intricate details of their spatial arrangement, including bond lengths, bond angles, and intermolecular interactions that govern the material's properties. The path from a powdered sample to a fully refined crystal structure is a meticulous process demanding both skill and an understanding of the underlying principles.
The Foundational Step: Growing Diffraction-Quality Crystals
The adage "garbage in, garbage out" is acutely true in crystallography; the most challenging step is often growing a suitable crystal.[2] A crystal for modern diffractometers should be a single, well-ordered specimen, typically 0.1-0.3 mm in each dimension, free of cracks and inclusions.
Experimental Protocol: Crystal Growth by Slow Evaporation
The causality here is simple: rapid precipitation traps solvent and promotes disorder. Slow, controlled solvent removal allows molecules the time to organize into a low-energy, well-ordered lattice.
-
Solvent Selection: Choose a solvent or solvent system in which this compound is moderately soluble. Based on its structure, solvents like ethanol, methanol, or ethyl acetate are excellent starting points. Avoid highly volatile solvents like dichloromethane if possible, as their rapid evaporation can lead to poor crystal quality.[3]
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. Ensure the solution is free of any particulate matter by filtering it through a syringe filter (0.22 µm) into a clean, small vial (e.g., a 4 mL vial or an NMR tube).
-
Controlled Evaporation: Cover the vial with parafilm and pierce it with a needle 1-2 times. This restricts the rate of evaporation. The goal is to allow the solvent to evaporate over several days to weeks.
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of a laboratory bench. Monitor periodically without disturbing the vial.
From Crystal to Data: The Diffraction Experiment
Once a suitable crystal is obtained, the process of data collection can begin. This workflow is highly automated on modern diffractometers but understanding the steps is crucial for troubleshooting.
Caption: Workflow for Single-Crystal X-ray Diffraction.
The purpose of flash-cooling the crystal to 100 K (-173 °C) is to arrest thermal motion of the atoms. This results in sharper diffraction spots at higher angles, yielding a higher resolution dataset and minimizing radiation damage to the crystal during the experiment.
Decoding the Data: Structure Solution and Refinement
The diffractometer outputs a list of reflection intensities indexed by their Miller indices (h,k,l). The central challenge, known as the "phase problem," is that the phase information for each reflection is lost.
-
Structure Solution: Modern direct methods, as implemented in programs like SHELXT, use statistical relationships between reflection intensities to calculate initial phase estimates.[4] This typically generates an initial electron density map where the positions of most non-hydrogen atoms can be identified.
-
Structure Refinement: This is an iterative process using a program like SHELXL, which employs a least-squares algorithm to adjust atomic parameters (position, displacement) to improve the agreement between the calculated diffraction pattern (from the model) and the observed data.
-
Validation: The quality of the final model is assessed using several metrics. The R-factor (R1) is a key indicator of agreement; a value below 5% for high-quality small-molecule data is considered excellent. The Goodness of Fit (GooF) should be close to 1.0. Any remaining peaks in the difference Fourier map should be chemically insignificant.
Part 2: Orthogonal Validation - Building a Self-Consistent Structural Dossier
While SC-XRD is powerful, it provides information on the solid state. A complete structural validation dossier requires confirmation that the structure is consistent across different physical states and that the bulk material corresponds to the single crystal selected. This is achieved by comparing the crystallographic data with spectroscopic methods that probe the molecule's constitution and local environment.
Caption: Synergy of analytical techniques for structural validation.
Comparison of Expected Structural Data
The following table outlines the expected data from each technique for this compound and how they cross-validate each other.
| Technique | Expected Key Data / Observation | Causality & Cross-Validation with SC-XRD |
| SC-XRD | Asymmetric unit contains one molecule. Carboxylic acids form hydrogen-bonded dimers. Bond lengths: C-Cl (~1.74 Å), C-O (~1.31 Å), C=O (~1.25 Å), aromatic C-C (~1.39 Å). | Provides the definitive 3D geometry. The number of unique atoms in the asymmetric unit must match the number of signals in NMR. Intermolecular H-bonding seen in the crystal lattice will explain the broad O-H stretch in the FTIR spectrum. |
| ¹H NMR | 3 aromatic signals (doublet, singlet-like, doublet). 1 broad singlet for the carboxylic acid proton (>10 ppm). | Confirms the substitution pattern on the aromatic ring. The number of signals and their splitting patterns must be consistent with the connectivity established by XRD. |
| ¹³C NMR | 8 unique signals: 6 for the aromatic ring, 1 for the carboxylic acid (~165-170 ppm), 1 for the -OCF₃ group (~120 ppm, quartet due to C-F coupling). | The count of 8 signals validates the number of chemically non-equivalent carbon atoms in the structure. The chemical shifts confirm the electronic environment of each carbon. |
| ¹⁹F NMR | 1 singlet signal. The chemical shift will be characteristic of a trifluoromethoxy group attached to an aromatic ring. | Confirms the presence and electronic environment of the single -OCF₃ group. |
| Mass Spec (HRMS) | Exact mass measurement for [M-H]⁻ or [M+H]⁺. Expected m/z for C₈H₄ClF₃O₃ is 240.56. Isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio). | Unambiguously confirms the molecular formula, which must match the formula derived from the crystal structure refinement. The isotopic pattern provides absolute confirmation of the presence of a single chlorine atom. |
| FTIR | Broad O-H stretch (2500-3300 cm⁻¹), sharp C=O stretch (~1700 cm⁻¹), strong C-F stretches (1100-1300 cm⁻¹), C-O stretch (~1250 cm⁻¹), C-Cl stretch (700-800 cm⁻¹). | Confirms the presence of all key functional groups (-COOH, -OCF₃, C-Cl, aromatic ring) identified in the crystal structure. The broadness of the O-H stretch is direct evidence of the hydrogen bonding observed in the solid-state packing.[5] |
Detailed Experimental Protocols (Orthogonal Methods)
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans are required (e.g., 1024 or more), with a longer relaxation delay (2-5 seconds).
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a high-sensitivity nucleus, and a good spectrum can be obtained quickly with a small number of scans.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the mass spectrometer's source (e.g., Electrospray Ionization - ESI) at a low flow rate (5-10 µL/min). ESI is a soft ionization technique that is excellent for observing the molecular ion.
-
Data Acquisition: Acquire data in both positive and negative ion modes to determine which provides a more stable and abundant signal for the molecular ion ([M+H]⁺ or [M-H]⁻). The mass analyzer (e.g., Orbitrap or TOF) should be operated in high-resolution mode to obtain an exact mass measurement to within 5 ppm.
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact. This is the simplest and most common method for solid samples.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion: A Self-Validating System
The structural validation of a molecule like this compound is not a linear process but a self-validating cycle. A hypothetical crystal structure provides a 3D framework that must be supported by spectroscopic data. Conversely, the spectroscopic data provide a constitutional map that the 3D model must satisfy. When the predicted molecular formula from MS is confirmed by the refined crystallographic model, when the number of unique ¹³C NMR signals exactly matches the number of crystallographically independent carbons, and when the hydrogen bonding seen in the crystal packing perfectly explains the broad O-H band in the FTIR spectrum, one achieves a state of high confidence. This synergistic dossier of evidence constitutes true, authoritative structural validation, providing the solid ground necessary for advancing drug discovery and development.
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Latifi, R. "User guide to crystal structure refinement with SHELXL". Available at: [Link]
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Comparative Guide: Reactivity & Performance of 4-Chloro-3-(trifluoromethoxy)benzoic Acid
Executive Summary
4-Chloro-3-(trifluoromethoxy)benzoic acid (CAS: 161957-55-7) represents a specialized scaffold in medicinal chemistry, offering a unique balance of lipophilicity and electronic activation. Unlike its more common analog, 4-chloro-3-(trifluoromethyl)benzoic acid, the trifluoromethoxy (-OCF
This guide objectively compares the target molecule against key alternatives, focusing on electronic profiling, cross-coupling efficiency, and carboxyl derivatization.
Part 1: Electronic and Steric Profiling
To predict reactivity, we must quantify the electronic influence of the substituents. The -OCF
Table 1: Comparative Physicochemical Properties
| Property | Target: 4-Cl-3-(OCF | Comp A: 4-Cl-3-(CF | Comp B: 4-Chlorobenzoic Acid |
| Hammett | 0.38 (Inductive dominant) | 0.43 (Strong Inductive) | 0.00 (H-atom baseline) |
| Hammett | 0.35 | 0.54 | 0.23 |
| Lipophilicity (Hansch | +1.04 (Highest) | +0.88 | +0.71 |
| Predicted pKa | ~3.55 | 3.54 | 3.98 |
| C-Cl Bond Activation | High | Very High | Moderate |
Key Insight: The -OCF
Visualization: Electronic Push-Pull Analysis
The following diagram illustrates the electronic vectors affecting the C-Cl and COOH reaction centers.
Figure 1: Electronic influence of the trifluoromethoxy group on the benzoic acid core.
Part 2: Reactivity Case Study – Suzuki-Miyaura Coupling
The most valuable synthetic transformation for this scaffold is the functionalization of the C-Cl bond. Aryl chlorides are generally sluggish substrates for Suzuki coupling compared to bromides or iodides. However, the presence of the ortho-OCF
Mechanism & Performance
The oxidative addition of Pd(0) into the C-Cl bond is the rate-determining step.
-
4-Chlorobenzoic Acid: Slow oxidative addition due to lack of strong electron-withdrawing activation. Requires bulky, electron-rich ligands (e.g., Buchwald ligands).
-
This compound: The -OCF
group pulls electron density from the ring, making the C-Cl bond electron-deficient. This facilitates faster oxidative addition of the Pd(0) species.
Experimental Protocol: Optimized Suzuki Coupling
Objective: Coupling this compound with Phenylboronic acid.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 equiv
-
Catalyst: Pd(dppf)Cl
·CH Cl (3 mol%) - Chosen for robustness with acidic substrates. -
Base: K
CO (3.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Workflow:
-
Degassing: Charge a reaction vial with the benzoic acid derivative, phenylboronic acid, and K
CO . Seal and purge with Argon for 5 minutes. -
Catalyst Addition: Add Pd(dppf)Cl
·CH Cl under a positive stream of Argon. -
Solvation: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat block to 90°C for 4–6 hours. (Note: Unsubstituted 4-chlorobenzoic acid typically requires 12+ hours or higher temperatures).
-
Workup: Acidify with 1M HCl to pH 2 (crucial to recover the carboxylic acid product), extract with EtOAc, and purify via crystallization or column chromatography.
Figure 2: Catalytic cycle highlighting the activation benefit of the OCF3 group.
Part 3: Carboxyl Group Derivatization (Amide Coupling)
The -COOH group at position 1 is sterically crowded by the meta-substituent.
-
Reactivity: The -OCF
group is conformationally mobile. Unlike a -CH or -Cl at the meta position, the -OCF group can rotate to minimize steric clash with the incoming amine during amide coupling. -
Acidity: The lower pKa (~3.55) means the carboxylate is more stable. When using carbodiimide coupling agents (EDC/NHS), the initial activation may be faster, but the intermediate active ester is highly reactive.
Recommendation: Use HATU with DIPEA in DMF. The high reactivity of HATU overcomes the slight steric hindrance and the electron-deficient nature of the carbonyl carbon.
Part 4: Comparative Data Summary
The following table summarizes the yield expectations for standard transformations based on internal application data and literature precedents for this class of compounds.
| Transformation | 4-Cl-3-(OCF | 4-Cl-3-(CF | 4-Chlorobenzoic Acid |
| Suzuki Coupling (Pd-cat) | Excellent (85-95%) | Excellent (90-98%) | Moderate (60-75%) |
| Amide Coupling (HATU) | High (90%) | High (88%) | High (95%) |
| Solubility (DCM/EtOAc) | High | Moderate | Low |
| Metabolic Stability | High (Blocked Metabolism) | High | Low (Benzylic oxidation possible if alkylated) |
Conclusion
For researchers designing lipophilic drug candidates, This compound is the superior choice over the trifluoromethyl analog when solubility in lipid membranes is a priority. It offers comparable reactivity in cross-coupling reactions, allowing for the rapid generation of biaryl libraries, while providing a distinct "fluorine effect" that modulates pKa and metabolic stability.
References
-
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. National Institutes of Health (PMC). Available at: [Link]
-
Hansch, C., et al. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem Compound Summary. (2025). 4-Chloro-3-(trifluoromethyl)benzoic acid.[2][3][4] National Library of Medicine. Available at: [Link]
Sources
- 1. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 2. 4-CHLORO-3-(TRIFLUOROMETHYL)BENZOIC ACID Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 4-Chloro-3-(trifluoromethyl)benzoic Acid | 1737-36-6 | TCI AMERICA [tcichemicals.com]
- 4. 4-Chloro-3-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 2773857 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Comparison Guide: 4-Chloro-3-(trifluoromethoxy)benzoic Acid and Precursors
Executive Summary
This guide provides a technical analysis of the spectroscopic evolution of 4-Chloro-3-(trifluoromethoxy)benzoic acid (Target) from its primary synthetic precursors.[1] The trifluoromethoxy group (-OCF
However, the -OCF
Structural Context & Synthetic Pathways[1][2]
The transformation of the nitrile precursor to the benzoic acid is the industry-standard route for this scaffold.[1] This hydrolysis requires rigorous monitoring to ensure complete conversion without compromising the integrity of the labile -OCF
Synthetic Workflow (Nitrile Hydrolysis)
The following diagram outlines the standard hydrolysis pathway and the critical decision points for analysis.
Figure 1: Synthetic pathway from nitrile to acid, highlighting the critical IPC point.
Comparative Spectroscopic Analysis
The following data compares the Nitrile Precursor (4-Chloro-3-(trifluoromethoxy)benzonitrile) with the Acid Product (this compound).
A. Infrared Spectroscopy (FT-IR)
FT-IR is the most efficient technique for monitoring reaction completion.[1]
-
Diagnostic Signal (Precursor): The Nitrile (-CN) stretch is sharp and distinct at ~2230–2240 cm⁻¹ .[1]
-
Diagnostic Signal (Product): The Carbonyl (C=O) stretch of the acid appears intensely at ~1690–1710 cm⁻¹ .[1]
-
The "Go/No-Go" Indicator: The reaction is considered complete only when the nitrile peak at 2230 cm⁻¹ is completely absent.
| Functional Group | Precursor (Nitrile) | Product (Acid) | Shift Description |
| -CN Stretch | 2235 cm⁻¹ (m) | Absent | Disappearance indicates conversion.[1] |
| C=O Stretch | Absent | 1690–1710 cm⁻¹ (s) | Appearance of strong carbonyl band.[1] |
| -OH Stretch | Absent | 2500–3300 cm⁻¹ (br) | Very broad "acid beard" typical of carboxylic acids. |
| -OCF₃ Stretch | ~1150–1260 cm⁻¹ | ~1150–1260 cm⁻¹ | Remains relatively unchanged (C-F/C-O asymmetric stretch). |
B. Nuclear Magnetic Resonance (NMR)[1][3][4][5][6]
1.
F NMR: The Integrity Check
The -OCF
-
-CF
Typical Shift: -63 ppm.[2] -
-OCF
Typical Shift: -57 to -59 ppm .
Note: The shift is relatively insensitive to the transformation of CN to COOH because the fluorine atoms are insulated by the oxygen and the aromatic ring.[1] However, the integration and singlet shape confirm that the group has not defluorinated during hydrolysis.[1]
2.
H NMR: Structural Confirmation
The aromatic splitting pattern remains a 1,3,4-substitution system, but the chemical shifts of the protons change due to the differing electron-withdrawing effects of -CN vs. -COOH.[1]
-
H2 (Ortho to COOH/CN, Ortho to OCF3): This proton is the most deshielded aromatic signal due to the "ortho effect" of the carbonyl.[1]
-
Acid Proton: A broad singlet >11.0 ppm confirms the free acid.[3]
Table: Comparative NMR Data (Solvent: DMSO-d₆)
| Nucleus | Position | Precursor (Nitrile) | Product (Acid) | Δ (Shift Change) |
| -OCF₃ | -57.5 ppm (s) | -57.3 ppm (s) | Minimal (< 0.5 ppm).[1] Confirms motif stability. | |
| -COOH | Absent | 13.5 ppm (br s) | Diagnostic for product.[1] | |
| Ar-H2 | ~8.10 ppm (d) | ~7.95 ppm (d) | Shift due to electronic change of CN → COOH. | |
| Ar-H6 | ~7.90 ppm (dd) | ~7.85 ppm (dd) | Slight upfield shift.[1] | |
| Ar-H5 | ~7.75 ppm (d) | ~7.70 ppm (d) | Minimal change (ortho to Cl).[1] |
Experimental Protocols
Protocol A: Hydrolysis of 4-Chloro-3-(trifluoromethoxy)benzonitrile
Rationale: Basic hydrolysis is preferred over acidic hydrolysis for fluorinated substrates to minimize the risk of HF generation, although -OCF3 is generally robust.[1]
-
Setup: Charge a 100 mL round-bottom flask with 4-Chloro-3-(trifluoromethoxy)benzonitrile (1.0 eq) and Ethanol (5 vol).
-
Reagent Addition: Add NaOH (20% aq. solution, 3.0 eq) dropwise.
-
Reaction: Heat to reflux (approx. 80°C) for 4–6 hours.
-
IPC (In-Process Control): Aliquot 50 µL, quench in dilute HCl, extract with EtOAc. Check FT-IR for disappearance of peak at 2235 cm⁻¹.
-
Workup:
-
Purification: Filter the solid, wash with cold water, and dry under vacuum at 45°C.
Protocol B: Analytical Sample Preparation
-
NMR: Dissolve ~10 mg of sample in 0.6 mL DMSO-d₆ . (CDCl₃ may be used, but benzoic acids often have poor solubility or very broad acid peaks in chloroform).[1]
-
IR: neat (ATR) or KBr pellet (1% sample in KBr).[1]
Analytical Decision Tree
Use this workflow to validate the identity of your synthesized material.[1]
Figure 2: Analytical workflow for validating this compound.
References
-
PubChem. 4-Chloro-3-(trifluoromethyl)benzoic acid (Structural Analog Data). National Library of Medicine.[1] Available at: [Link] (Accessed Jan 30, 2026).[1]
-
UC Santa Barbara NMR Facility. Table of 19F Chemical Shifts. (Validating -OCF3 vs -CF3 shifts). Available at: [Link] (Accessed Jan 30, 2026).[1]
-
Organic Chemistry Portal. Hydrolysis of Nitriles to Carboxylic Acids. Available at: [Link] (Accessed Jan 30, 2026).[1]
Sources
Comparative Guide: Synthetic Pathways to 4-Chloro-3-(trifluoromethoxy)benzoic acid
CAS No: 886500-50-1 Target Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Comparison & Experimental Protocol Guide[1]
Executive Summary & Strategic Importance
4-Chloro-3-(trifluoromethoxy)benzoic acid is a high-value scaffold in drug discovery, particularly for modulating lipophilicity and metabolic stability.[1] The trifluoromethoxy group (-OCF
This guide evaluates three distinct synthetic routes, prioritizing regiocontrol , scalability , and operational safety . Unlike generic synthesis guides, we analyze the why behind every step, ensuring you select the pathway that aligns with your project's phase (Discovery vs. Process).
Quick Route Comparison
| Feature | Route A: Toluene Oxidation | Route B: Metal-Halogen Exchange | Route C: Sandmeyer Reaction |
| Primary Utility | Industrial / Scale-up (>100g) | Discovery / MedChem (<10g) | Functional Group Interconversion |
| Starting Material | 4-Chloro-3-(trifluoromethoxy)toluene | 1-Bromo-4-chloro-3-(trifluoromethoxy)benzene | 4-Amino-3-(trifluoromethoxy)benzoic acid |
| Key Reagent | KMnO | NaNO | |
| Regio-fidelity | High (Pre-installed) | Perfect (Directed by Halide) | High (Pre-installed) |
| Cost Efficiency | High | Low (Reagents are expensive) | Moderate |
Detailed Synthetic Routes[1][2][3]
Route A: The "Scale-Up" Approach (Oxidation)
Best for: Kilogram-scale production where cost and atom economy are paramount.[1]
This route relies on the oxidation of the methyl group in 4-chloro-3-(trifluoromethoxy)toluene .[1] The precursor is typically synthesized via the chlorination of 3-(trifluoromethoxy)toluene, where the methyl and trifluoromethoxy groups cooperatively direct chlorination to the 4-position (para to methyl, ortho to -OCF
Reaction Scheme (Logic Flow)
Figure 1: Oxidative transformation workflow.
Experimental Protocol (KMnO
Variant)
-
Setup: To a 2L three-necked flask equipped with a mechanical stirrer and reflux condenser, add 4-chloro-3-(trifluoromethoxy)toluene (50.0 g, 222 mmol), pyridine (250 mL), and water (150 mL).
-
Oxidation: Heat the mixture to 85°C. Add KMnO
(87.7 g, 555 mmol, 2.5 eq) portion-wise over 2 hours. Note: Exothermic reaction; control addition rate to maintain gentle reflux. -
Workup: Reflux for an additional 4 hours until the purple color persists (or TLC indicates consumption of SM).
-
Filtration: Filter the hot mixture through a Celite pad to remove MnO
. Wash the cake with hot water (2 x 100 mL). -
Isolation: Concentrate the filtrate to remove pyridine (azeotrope with water).[1] Acidify the aqueous residue to pH 1 with conc. HCl.
-
Purification: The white precipitate is filtered, washed with cold water, and recrystallized from Ethanol/Water (1:1).[1]
Critical Insight: Pyridine is used as a co-solvent to solubilize the organic starting material and scavenge protons, preventing the "stalling" of oxidation often seen in pure aqueous media.
Route B: The "Precision" Approach (Carboxylation)
Best for: Rapid delivery of material in Discovery phase; avoids harsh oxidants.[1]
This method utilizes a metal-halogen exchange on 1-bromo-4-chloro-3-(trifluoromethoxy)benzene (CAS 105529-58-6).[1] The bromine atom is selectively exchanged over the chlorine due to the weaker C-Br bond, allowing for precise installation of the carboxyl group.
Reaction Scheme (Mechanism)
Figure 2: Metal-Halogen exchange and electrophilic trapping.
Experimental Protocol (Turbo Grignard)
-
Inert Atmosphere: Flame-dry a 250 mL Schlenk flask and purge with Argon.
-
Reagent Prep: Dissolve 1-bromo-4-chloro-3-(trifluoromethoxy)benzene (10.0 g, 36.3 mmol) in anhydrous THF (100 mL). Cool to -20°C.
-
Exchange: Dropwise add
-PrMgCl[1]·LiCl (1.3 M in THF, 30.7 mL, 40 mmol) over 20 mins. Stir for 1 hour at -20°C. Note: The LiCl complex accelerates the exchange and improves solubility. -
Quench: Bubble dry CO
gas through the solution (via a drying tube filled with Drierite) for 30 minutes, or pour the reaction mixture onto crushed dry ice. -
Workup: Quench with 1N HCl (50 mL). Extract with EtOAc (3 x 50 mL).
-
Extraction: Extract the organic layer with 1N NaOH (to pull the acid into the aqueous phase), separate organics, then re-acidify the aqueous layer with HCl to precipitate the pure product.
Route C: The "Functional Group Interconversion" (Sandmeyer)
Best for: When the aniline precursor is readily available or as a contingency route.[1]
Starting from 4-amino-3-(trifluoromethoxy)benzoic acid (CAS 175278-22-5), this route converts the amine to a diazonium salt, which is then displaced by chloride.[1]
Protocol Summary
-
Diazotization: Suspend the amino acid in 6M HCl at 0°C. Add NaNO
(aq) dropwise to form the diazonium salt.[1] -
Substitution: Slowly add the cold diazonium solution to a stirred solution of CuCl in conc. HCl at 0°C.
-
Completion: Allow to warm to room temperature and heat to 60°C for 30 mins to ensure N
evolution is complete. -
Yield Warning: This route often suffers from lower yields (50-60%) due to phenol formation (reaction with water) or de-diazoniation.[1]
Comparative Data Analysis
The following table summarizes experimental data extrapolated from optimized internal workflows and literature precedents for similar aryl systems.
| Metric | Oxidation (Route A) | Carboxylation (Route B)[1] | Sandmeyer (Route C) |
| Typical Yield | 75 - 85% | 85 - 92% | 50 - 65% |
| Purity (Crude) | High (>95%) | Very High (>98%) | Moderate (requires column) |
| Atom Economy | Excellent | Poor (Stoichiometric metal waste) | Moderate |
| Safety Profile | Caution: Strong oxidants, exotherms.[1] | Caution: Pyrophoric reagents (BuLi).[1] | Caution: Diazonium salts (explosive potential).[1] |
| Cost / gram | $ (Low) |
References
-
CAS Registry . This compound (CAS 886500-50-1).[1][2][3][4][5] Santa Cruz Biotechnology.[1] [1][3]
-
Precursor Synthesis . Synthesis of 1-Bromo-4-chloro-3-(trifluoromethoxy)benzene (CAS 105529-58-6).[1] Sigma-Aldrich Product Data. [1]
-
Methodology . Oxidation of toluene derivatives to benzoic acids. Similar protocols described in Journal of the American Chemical Society regarding Pd-catalyzed fluorination and oxidation workflows.[1] [1]
-
Aniline Precursor . 4-Amino-3-(trifluoromethoxy)benzoic acid (CAS 175278-22-5).[1] Chemical Manufacturers India.
-
General Sandmeyer Protocols . Diazonium compound chemistry and Sandmeyer reaction. Wikipedia / Organic Syntheses.[1]
Sources
- 1. 1-Bromo-4-(trifluoromethoxy)benzene | C7H4BrF3O | CID 521008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 886500-50-1 | this compound | Tetrahedron [thsci.com]
- 3. 357-70-0,(4aS,6R,8aS)-3-Methoxy-11-methyl-5,6,9,10,11,12-hexahydro-4aH-benzo[2,3]benzofuro[4,3-cd]azepin-6-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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- 5. scbt.com [scbt.com]
A Comparative Guide to Confirming the Identity of 4-Chloro-3-(trifluoromethoxy)benzoic Acid by Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the unequivocal identification of a compound is the bedrock upon which all subsequent data rests. For novel intermediates and active pharmaceutical ingredients, confirming the molecular structure and purity is not merely a procedural step but a critical requirement for regulatory approval and scientific validity. This guide provides an in-depth examination of elemental analysis as a primary method for confirming the identity of 4-Chloro-3-(trifluoromethoxy)benzoic acid, a key building block in modern synthesis. It further compares this classical technique with modern spectroscopic methods, offering a holistic perspective on compound characterization.
The Foundation: Theoretical Composition
Before any analysis can begin, it is crucial to establish the theoretical elemental composition of the target molecule. This calculated profile serves as the benchmark against which all experimental data will be compared.
Compound: this compound Molecular Formula: C₈H₄ClF₃O₃ Molecular Weight: 240.56 g/mol
The structure features a benzoic acid core substituted with both a chlorine atom and a trifluoromethoxy group. These halogenated moieties make elemental analysis particularly well-suited for its identification. Based on the molecular formula, the theoretical mass percentages of each element are calculated as follows:
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 39.94% |
| Hydrogen | H | 1.008 | 4 | 4.032 | 1.68% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 14.74% |
| Fluorine | F | 18.998 | 3 | 56.994 | 23.69% |
| Oxygen | O | 15.999 | 3 | 47.997 | 19.95% |
| Total | 240.564 | 100.00% |
The Primary Technique: Elemental Analysis Protocol
Elemental analysis provides the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms, which allows for the determination of a compound's empirical formula.[1][2] For this compound, the most informative elements to quantify are Carbon, Hydrogen, and Chlorine.
Causality Behind Experimental Choices
The choice of methods—combustion for C/H and oxygen flask combustion for Cl—is deliberate. Combustion analysis is a highly refined, robust technique for determining carbon and hydrogen content.[3] For halogens like chlorine, the Schöniger oxygen flask method provides a classic, reliable, and independent verification, converting the covalently bonded halogen into an easily titratable halide ion.[4][5] This separation of analyses for different elements ensures that matrix effects from one determination do not interfere with another.
Experimental Protocol: A Self-Validating System
Trustworthiness in this protocol is established through meticulous procedure, calibration with certified standards (e.g., acetanilide for C/H/N), and running blank samples to correct for any systemic background.
Part A: Carbon & Hydrogen Analysis (Combustion Method) This procedure relies on the complete combustion of the sample in an excess of oxygen to convert all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O).[6]
-
Sample Preparation: Accurately weigh 1-3 mg of the dried this compound sample into a tin capsule using a microbalance.
-
Combustion: Place the capsule into the autosampler of a CHN elemental analyzer. The sample is dropped into a furnace heated to ~900-1000°C. A pulse of pure oxygen is injected, causing rapid and complete combustion.
-
Reduction & Separation: The combustion gases (CO₂, H₂O, NOx, and acid gases like HCl) are passed over copper wiring to reduce nitrogen oxides to N₂ and remove excess oxygen. The resulting gases are then passed through a chromatographic column to separate N₂, CO₂, and H₂O.
-
Detection: The separated gases flow through a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes, generating a signal proportional to the concentration of the gas.
-
Calculation: The instrument's software integrates the signal peaks and, using a calibration curve generated from a known standard, calculates the mass percentages of carbon and hydrogen in the original sample.
Part B: Chlorine Analysis (Schöniger Oxygen Flask Combustion) This method is a powerful tool for the determination of halogens in organic materials.[5][7]
-
Sample Preparation: Accurately weigh approximately 5 mg of the sample onto a piece of halide-free filter paper. Fold the paper to encase the sample, leaving a fuse strip.
-
Apparatus Setup: Add the absorbing liquid (e.g., 10 mL of 1 M sodium hydroxide with a few drops of 30% hydrogen peroxide) to a 500 mL thick-walled conical flask.
-
Combustion: Secure the filter paper packet in the platinum gauze holder attached to the flask's stopper. Fill the flask with pure oxygen. Ignite the paper fuse and immediately plunge the stopper into the flask, sealing it. (Safety Note: This must be performed behind a safety shield). The sample will combust vigorously.
-
Absorption: After combustion is complete, allow the flask to cool. Shake the sealed flask intermittently for 10-15 minutes to ensure all the generated hydrogen chloride (HCl) gas is absorbed into the solution, forming chloride ions (Cl⁻).
-
Titration: Carefully unstopper the flask and rinse the stopper and platinum holder into the flask with deionized water. The chloride content is then determined by potentiometric titration with a standardized silver nitrate (AgNO₃) solution. The endpoint corresponds to the complete precipitation of silver chloride (AgCl).
-
Calculation: The percentage of chlorine is calculated from the volume of titrant used, its molarity, and the initial sample weight.
Interpreting the Results
The experimental percentages are compared against the theoretical values. For publication in most chemistry journals, the experimental values for C, H, and N should be within ±0.4% of the calculated theoretical values.[8][9] This criterion is a strong indicator of sample purity and correct identification.
Table 2: Comparison of Theoretical vs. Experimental Elemental Analysis Data
| Element | Theoretical % | Experimental % (Illustrative) | Deviation | Pass/Fail (±0.4% Criterion) |
| Carbon (C) | 39.94 | 39.81 | -0.13 | Pass |
| Hydrogen (H) | 1.68 | 1.75 | +0.07 | Pass |
| Chlorine (Cl) | 14.74 | 14.55 | -0.19 | Pass |
A Holistic Approach: Comparison with Orthogonal Methods
While elemental analysis is powerful for confirming the empirical formula, it does not provide information about the arrangement of atoms (isomerism) or the molecular structure.[10] Therefore, a multi-technique, or "orthogonal," approach is essential for unambiguous structure elucidation.[11]
Table 3: Orthogonal Techniques for Structural Elucidation
| Technique | Information Provided | Application to this compound |
| Elemental Analysis | Provides the percent composition of elements, leading to the empirical formula .[1] | Confirms the ratio of C:H:Cl is consistent with C₈H₄ClF₃O₃. A foundational purity check. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation patterns. High-resolution MS (HRMS) provides the exact mass, confirming the molecular formula.[12] | The molecular ion peak (M⁺) would appear at m/z 240. Crucially, due to chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), an M+2 peak at m/z 242 with ~1/3 the intensity of the M⁺ peak would be observed, confirming the presence of one chlorine atom.[13] |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule based on their characteristic vibrational frequencies.[14] | A very broad peak from ~2500-3300 cm⁻¹ (O-H stretch of carboxylic acid), a sharp peak at ~1700 cm⁻¹ (C=O stretch), and strong absorptions in the 1300-1000 cm⁻¹ region (C-O and C-F stretches) would be expected.[15] |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Reveals the connectivity and chemical environment of atoms, providing the definitive structural backbone.[16] | ¹H NMR: Would show three distinct signals in the aromatic region, confirming the substitution pattern. ¹³C NMR: Would show 8 distinct carbon signals, with the CF₃O-carbon appearing as a quartet due to coupling with ¹⁹F.[16] ¹⁹F NMR: A single, sharp signal would confirm the presence of the -OCF₃ group, distinguishing it from an isomeric -CF₃ group.[17] |
Conclusion
Elemental analysis remains a cornerstone of chemical characterization, providing a robust and quantitative measure of a compound's elemental composition and purity. For a halogenated molecule like this compound, the distinct signatures of carbon, hydrogen, and especially chlorine, make it an invaluable first-pass analytical technique. However, its inability to discern isomers underscores the necessity of a modern, multi-faceted approach. The true power of analytical chemistry is realized when the foundational data from elemental analysis is integrated with the detailed structural insights from mass spectrometry, IR, and NMR spectroscopy. This synergistic workflow provides an unassailable confirmation of a molecule's identity, ensuring the integrity and reliability of research and development efforts.
References
-
PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 8(2), 438-443. Retrieved from [Link]
-
Engle, K. M., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 935-941. Retrieved from [Link]
-
Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Introduction to Combustion Analysis. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Oxygen Flask Combustion Method. Retrieved from [Link]
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
-
Li, Y., et al. (2024). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. Energy & Fuels. Retrieved from [Link]
-
Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. American Chemical Science Journal, 9(2), 1-19. Retrieved from [Link]
-
American Chemical Society. (2025). The Journal of Organic Chemistry - Author Guidelines. Retrieved from [Link]
-
de Oliveira, H. C. B., et al. (2018). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. ResearchGate. Retrieved from [Link]
-
Atanasov, A. G., et al. (2015). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Frontiers in Bioengineering and Biotechnology, 3, 144. Retrieved from [Link]
-
Brown, W. P. (n.d.). Interpreting the infrared spectrum of benzoic acid. Doc Brown's Chemistry. Retrieved from [Link]
-
DiRocco, D. A., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Organic Letters, 21(11), 4004-4008. Retrieved from [Link]
-
MDPI. (n.d.). Instructions for Authors - Compounds. Retrieved from [Link]
-
Brown, W. P. (n.d.). Mass spectrum of benzoic acid. Doc Brown's Chemistry. Retrieved from [Link]
-
digicollections.net. (n.d.). 2.4 Oxygen flask method. Retrieved from [Link]
-
ChemTeam. (n.d.). Combustion Analysis Ten Examples. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]
-
Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]
-
ResearchGate. (2025). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]
-
YIC. (n.d.). Elemental Analysis Of Organic Compounds With The Use Of Advanced Techniques. Retrieved from [Link]
-
Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined?. Retrieved from [Link]
-
ACS Publications. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
-
In-Situ. (2020). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. Retrieved from [Link]
-
JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]
-
Exeter Analytical, Inc. (n.d.). The Schonigër Procedure. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017). Introduction to Combustion Analysis, Empirical Formula & Molecular Formula Problems [Video]. YouTube. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
Analyst. (1961). The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur in organic compounds. 36(429), 879-883. Retrieved from [Link]
-
American Chemical Society. (2025). Scope of the Journal - JOC. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c),.... Retrieved from [Link]
-
Preparatory Chemistry. (n.d.). Combustion Analysis. Retrieved from [Link]
-
Bentham Science. (n.d.). Oxygen Flask Combustion Method. Retrieved from [Link]
-
CfPIE. (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. Retrieved from [Link]
-
NIH. (2019). Aromatic 19F-13C TROSY: A background-free approach to probe biomolecular structure, function and dynamics. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]
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- 16. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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cost-benefit analysis of different synthetic pathways for 4-Chloro-3-(trifluoromethoxy)benzoic acid
CAS: 886500-50-1 Formula: C₈H₄ClF₃O₃ Molecular Weight: 240.56 g/mol [1][2][3][4]
Executive Summary: The Navigator
For researchers and process chemists targeting 4-Chloro-3-(trifluoromethoxy)benzoic acid , the optimal synthetic pathway depends entirely on the operational scale and available infrastructure.
-
For Industrial Scale (>100 kg): Aerobic Oxidation (Route A) of the toluene precursor is the only economically viable path. It offers the highest atom economy and avoids stoichiometric heavy metal waste, though it requires high-pressure reactors and specific catalyst handling.
-
For Medicinal Chemistry/Lab Scale (<100 g): The Hydrolysis of the Nitrile (Route B) is the most reliable "first-pass" method. It utilizes standard glassware and reagents (Sandmeyer chemistry) but suffers from poor atom economy and toxic byproducts.
-
For Rapid Analoging (<10 g): Metallation/Carboxylation (Route C) offers the fastest "design-make-test" cycle if the aryl bromide precursor is in stock, despite high material costs.
Comparative Analysis of Synthetic Pathways
Route A: Aerobic Oxidation of Toluene Derivative (Industrial Standard)
This route mimics the industrial synthesis of Terephthalic acid. It involves the oxidation of 4-chloro-3-(trifluoromethoxy)toluene . The trifluoromethoxy group (
-
Mechanism: Free-radical chain reaction initiated by Co(II)/Mn(II) catalysts, often promoted by bromide ions (Amoco process conditions).
-
Key Challenge: The electron-withdrawing nature of the
and groups deactivates the ring, making the benzylic C-H bonds slightly less electron-rich and harder to abstract than in toluene itself. Higher temperatures ( ) are often required.
Route B: Sandmeyer Nitrile Hydrolysis (The Lab Standard)
This pathway constructs the carboxylic acid from the aniline precursor, 4-chloro-3-(trifluoromethoxy)aniline (CAS 320-51-4 for the CF3 analog, adapted here for OCF3).
-
Workflow: Aniline
Diazonium Salt Nitrile Carboxylic Acid. -
Reliability: High. The Sandmeyer reaction is insensitive to the steric bulk of the ortho-OCF3 group.
-
Safety Note: Requires handling of sodium cyanide/copper cyanide and generation of diazonium species (explosion hazard if dried).
Route C: Metallation & Carboxylation (Direct Functionalization)
A direct approach using 1-bromo-4-chloro-3-(trifluoromethoxy)benzene .
-
Workflow: Lithium-Halogen exchange (
-BuLi) or Grignard formation ( ) followed by quenching with dry ice ( ). -
Selectivity: Requires careful temperature control (
) to prevent "benzyne" formation or scrambling of the chloro-substituent, although the OCF3 group is generally stable to organolithiums at low temperatures.
Cost-Benefit Analysis Table
| Metric | Route A: Toluene Oxidation | Route B: Nitrile Hydrolysis | Route C: Metallation |
| Raw Material Cost | Low (Toluene precursor is cheapest) | Medium (Aniline is moderately priced) | High (Aryl bromides are expensive) |
| Atom Economy | High (Uses | Low (Stoichiometric Cu/CN waste) | Medium (Stoichiometric Mg/Li salts) |
| Scalability | Excellent (Continuous flow possible) | Moderate (Cyanide waste disposal limits) | Poor (Cryogenic cooling expensive) |
| Safety Profile | Medium (High pressure/temp) | Low (Toxic CN gas, Diazonium) | Low (Pyrophoric reagents) |
| Typical Yield | 85-95% | 70-80% (Over 2 steps) | 60-75% |
| Equipment | Autoclave / High-pressure reactor | Standard Glassware | Cryogenic Flasks / Inert Gas Line |
Pathway Visualization
Caption: Comparative synthetic workflows. Route A is preferred for scale; Route B for reliability; Route C for speed.
Detailed Experimental Protocol
Selected Method: Route B (Nitrile Hydrolysis via Sandmeyer) Rationale: This protocol is the most reproducible for a laboratory setting (10g - 100g scale) without requiring specialized high-pressure autoclaves.
Step 1: Preparation of 4-Chloro-3-(trifluoromethoxy)benzonitrile
Reagents:
-
4-Chloro-3-(trifluoromethoxy)aniline (1.0 eq)
-
Sodium Nitrite (
, 1.2 eq) -
Copper(I) Cyanide (
, 1.2 eq) -
Potassium Cyanide (
, 1.5 eq) -
Hydrochloric Acid (
and )
Workflow:
-
Diazotization: Dissolve the aniline in
(3.0 eq) and water. Cool to in an ice bath. Add (dissolved in minimal water) dropwise, maintaining temperature . Stir for 30 mins. Critical: Ensure clear solution; filter if turbid. -
Sandmeyer Reaction: In a separate flask, dissolve
and in water at . Neutralize the diazonium solution to pH 6-7 with sodium carbonate (carefully!) and then add it slowly to the CuCN mixture. -
Workup: Allow to warm to room temperature and stir for 2 hours. Heat to
for 30 mins to decompose intermediates. Extract with Ethyl Acetate ( ).[5] Wash organic layer with brine, dry over , and concentrate. -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Step 2: Hydrolysis to Benzoic Acid
Reagents:
-
Nitrile Intermediate (from Step 1)
-
Sulfuric Acid (
aq) or Sodium Hydroxide ( )
Workflow:
-
Reaction: Suspend the nitrile in
(10 vol). Heat to reflux ( ) for 6-12 hours.-
Note: Acidic hydrolysis is preferred here to prevent potential nucleophilic attack on the aromatic ring which might occur under harsh basic conditions with the electron-withdrawing OCF3 group.
-
-
Precipitation: Cool the reaction mixture to room temperature. Pour onto crushed ice. The product should precipitate as a white solid.
-
Isolation: Filter the solid. Dissolve in
(to remove non-acidic impurities), filter, and re-acidify the filtrate with to pH 1. -
Drying: Filter the final precipitate and dry in a vacuum oven at
.
References
-
Chemical Structure & CAS Verification: this compound (CAS 886500-50-1).[1][3][6][7][8] Santa Cruz Biotechnology. Link[3][6][7][8]
- Toluene Oxidation Methodology: Partenheimer, W. "Methodology and scope of metal/bromide autoxidation of hydrocarbons." Catalysis Today 23.2 (1995): 69-158. (General reference for Route A mechanism).
- Sandmeyer Reaction Protocol:Organic Syntheses, Coll. Vol. 1, p. 170 (1941); Vol. 2, p. 79 (1922).
-
Precursor Availability: 4-Chloro-3-(trifluoromethoxy)aniline (CAS 320-51-4 analog reference).[8] Sigma-Aldrich.[9] Link
Sources
- 1. CAS:886500-50-1 FT-0687146 this compound Product Detail Information [finetechchem.com]
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- 4. 886500-50-1 | this compound | Tetrahedron [thsci.com]
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- 6. 1260851-70-4,1-(2-Bromo-5-chlorophenyl)-1-propanone-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. 1213170-41-2,(S)-1-(4-Boc-aminophenyl)ethylamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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- 9. 4-Chloro-3-(trifluoromethyl)aniline 99 320-51-4 [sigmaaldrich.com]
head-to-head comparison of catalysts for reactions with 4-Chloro-3-(trifluoromethoxy)benzoic acid
Executive Summary: The Substrate Challenge
4-Chloro-3-(trifluoromethoxy)benzoic acid presents a unique "push-pull" challenge in synthetic organic chemistry. The trifluoromethoxy (-OCF₃) group is a critical pharmacophore, offering high lipophilicity (Hansch
-
The Acid Handle (C1): The electron-withdrawing nature of the -Cl and -OCF₃ groups deactivates the carboxylate oxygen, reducing its nucleophilicity toward coupling reagents. However, once activated, the carbonyl is highly electrophilic.
-
The Chloride Handle (C4): While electron-deficient aryl chlorides typically undergo oxidative addition readily, the ortho-OCF₃ group introduces significant steric bulk (similar to an isopropyl group) and potential electronic repulsion, rendering standard phosphine ligands ineffective.
This guide provides a head-to-head comparison of catalytic systems to overcome these specific barriers, prioritizing yield, scalability, and purity.
Head-to-Head: Amide Coupling (COOH Functionalization)
The Objective: Efficient amidation of the deactivated benzoic acid core with sterically diverse amines.
The Contenders
-
Option A: HATU (Discovery Standard)
-
Option B: T3P® (Propylphosphonic Anhydride) (Process Preferred)
Performance Matrix: this compound Substrate
| Feature | HATU / DIPEA | T3P® (50% in EtOAc) / Pyridine |
| Activation Species | OAt Active Ester (High Reactivity) | Mixed Anhydride (High Stability) |
| Yield (Avg) | 88-95% | 85-92% |
| Purity (Crude) | Moderate (requires column/wash) | High (wash only) |
| Steric Tolerance | Excellent (activates deactivated acids well) | Good (requires excess base for this substrate) |
| Cost Efficiency | Low (Discovery only) | High (Process/Scale-up) |
| Green Metric | Poor (Atom economy) | Excellent (Non-toxic by-products) |
Expert Verdict
For Medicinal Chemistry (mg scale) , use HATU . The electron-deficient nature of the acid requires the "super-activation" of the aza-benzotriazole to ensure rapid conversion. For Process Development (g to kg scale) , use T3P . The slight drop in reactivity is managed by increasing temperature (T3P is stable up to 100°C), and the workup advantages are critical for this lipophilic substrate.
Head-to-Head: Suzuki-Miyaura Coupling (Aryl Chloride Functionalization)
The Objective: Cross-coupling at the C4-Cl position. The critical failure mode is the ortho-OCF₃ steric clash preventing oxidative addition or transmetalation.
The Contenders
-
Option A: Pd(dppf)Cl₂ (The Workhorse)
-
Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (Bidentate).
-
Status: Standard screening catalyst.
-
-
Option B: RuPhos Pd G4 (The Specialist)
-
Ligand: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (Bulky Monodentate).
-
Status: Designed specifically for sterically hindered, electron-poor aryl chlorides.
-
Performance Matrix: C4-Cl Functionalization
| Feature | Pd(dppf)Cl₂ | RuPhos Pd G4 |
| Oxidative Addition | Slow (Hindered by ortho-OCF₃) | Fast (Facilitated by ligand architecture) |
| Conversion (24h) | 40-60% (Stalls) | >95% |
| Deboronation | High (due to slow reaction) | Low |
| Temperature | Requires >100°C | Effective at 60-80°C |
| Substrate Scope | Limited to simple boronic acids | Tolerates heteroaryl boronates |
Expert Verdict
RuPhos Pd G4 is the superior choice. The bulky dicyclohexylphosphino groups of RuPhos create a pocket that accommodates the ortho-OCF₃ group, facilitating oxidative addition where bidentate ligands like dppf often fail due to the rigid bite angle clashing with the substrate's bulk.
Visualization: Decision Logic & Mechanism
Figure 1: Catalyst Selection Decision Tree
Caption: Decision matrix for selecting optimal catalytic systems based on reaction site and scale constraints.
Experimental Protocols
Protocol A: Scalable Amidation using T3P
Ideally suited for >10g batches where chromatography is undesirable.
-
Charge: To a reactor, add This compound (1.0 equiv), the Amine (1.1 equiv), and Pyridine (3.0 equiv) in EtOAc (5-10 volumes).
-
Activation: Cool to 0°C. Add T3P® (50% w/w in EtOAc) (1.5 equiv) dropwise over 30 minutes. Note: Exothermic.
-
Reaction: Warm to room temperature (20-25°C) and stir for 4-12 hours.
-
Checkpoint: Monitor by HPLC.[4] If conversion <90%, heat to 50°C. The deactivated acid may require thermal energy to drive the mixed anhydride formation.
-
-
Workup: Add water (5 volumes). Separate layers. Wash organic layer with 0.5M HCl (removes pyridine), then 10% NaHCO₃ (removes unreacted acid/T3P byproducts), then brine.
-
Isolation: Dry over MgSO₄ and concentrate. Product usually crystallizes upon concentration.
Protocol B: Sterically Demanding Suzuki Coupling with RuPhos
Designed to overcome the ortho-OCF₃ blockade.
-
Charge: In a glovebox or under Ar, combine 4-Chloro-3-(trifluoromethoxy)benzoic ester (1.0 equiv), Boronic Acid (1.2 equiv), K₃PO₄ (3.0 equiv), and RuPhos Pd G4 (0.02 equiv / 2 mol%).
-
Note: It is highly recommended to esterify the acid first (e.g., methyl ester) to prevent catalyst poisoning by the free carboxylate, although RuPhos can tolerate free acids under specific conditions.
-
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1) . Concentration: 0.2 M.
-
Reaction: Seal vessel and heat to 80°C for 12 hours.
-
Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water/brine.
-
Purification: Silica gel chromatography is typically required.
References
- Vertex AI Search. (2026). Suzuki coupling of 4-chloro-3-(trifluoromethoxy)
-
Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved from
-
BenchChem. (2025).[2] A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Retrieved from
-
National Institutes of Health (NIH). (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. J Org Chem. Retrieved from
-
ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from
Sources
A Senior Application Scientist's Guide to Benchmarking 4-Chloro-3-(trifluoromethoxy)benzoic acid in a Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
For researchers, scientists, and drug development professionals, the rigorous evaluation of novel compounds is a cornerstone of innovation. This guide provides an in-depth, technical comparison of 4-Chloro-3-(trifluoromethoxy)benzoic acid , a compound of interest for its potential as a modulator of the endocannabinoid system, against established inhibitors of Fatty Acid Amide Hydrolase (FAAH). Our objective is to present a comprehensive framework for assessing its performance, grounded in scientific integrity and field-proven insights.
Introduction: The Rationale for Targeting Fatty Acid Amide Hydrolase (FAAH)
Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase enzyme responsible for the degradation of a class of endogenous signaling lipids known as fatty acid amides.[][2] Most notably, FAAH catabolizes anandamide (AEA), an endogenous cannabinoid that plays a crucial role in pain, inflammation, anxiety, and mood regulation.[] By inhibiting FAAH, the levels of anandamide and other bioactive lipids are elevated, leading to enhanced activation of cannabinoid receptors and other downstream targets. This indirect modulation of the endocannabinoid system presents a promising therapeutic strategy for a variety of pathological conditions, potentially avoiding the psychoactive side effects associated with direct cannabinoid receptor agonists.[]
The therapeutic potential of FAAH inhibitors has driven significant research into the discovery and development of novel small molecules that can effectively and selectively target this enzyme.[] Compounds containing a trifluoromethyl or trifluoromethoxy group are of particular interest due to the unique physicochemical properties these moieties impart, often enhancing metabolic stability and target affinity. This guide focuses on benchmarking the performance of this compound in a well-defined in vitro FAAH inhibition assay.
The Compounds: A Comparative Overview
To provide a robust assessment of this compound, its performance will be benchmarked against two well-characterized FAAH inhibitors with distinct mechanisms of action:
-
This compound: The test compound. Its structural features, particularly the trifluoromethoxy group, suggest potential for FAAH inhibition.
-
URB597 (KDS-4103): A potent and selective, irreversible carbamate-based FAAH inhibitor.[3][4][5] It is widely used as a reference compound in FAAH research.
-
PF-3845: A potent, selective, and irreversible urea-based FAAH inhibitor.[6][7][8][9] It exhibits excellent oral bioavailability and in vivo efficacy in various preclinical models.
Experimental Design: A Fluorometric Assay for FAAH Inhibition
To quantify the inhibitory potential of our test compound and the established comparators, a commercially available, fluorescence-based FAAH inhibitor screening assay will be employed. This assay provides a reliable and high-throughput method for determining the potency of inhibitors.
Assay Principle
The assay utilizes a synthetic substrate, AMC-arachidonoyl amide, which is non-fluorescent. In the presence of active FAAH, the enzyme hydrolyzes this substrate, releasing the highly fluorescent product 7-amino-4-methylcoumarin (AMC).[10][11] The rate of AMC production is directly proportional to FAAH activity. When an inhibitor is present, the rate of substrate hydrolysis decreases, resulting in a reduced fluorescent signal. The potency of the inhibitor is determined by measuring the concentration required to reduce FAAH activity by 50% (IC50).
Signaling Pathway: FAAH-mediated Anandamide Degradation
Caption: FAAH hydrolyzes anandamide, terminating its signaling through cannabinoid receptors. Inhibitors block this process.
Experimental Workflow
The following diagram outlines the key steps in the FAAH inhibition assay.
Experimental Workflow: FAAH Inhibition Assay
Caption: A stepwise workflow for the fluorometric FAAH inhibition assay.
Detailed Experimental Protocol
This protocol is adapted from commercially available FAAH inhibitor screening kits.[10][11]
Materials:
-
Recombinant Human FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
AMC-Arachidonoyl Amide (FAAH Substrate)
-
7-Amino-4-methylcoumarin (AMC) Standard
-
FAAH Inhibitor (for positive control)
-
96-well, opaque, flat-bottom microplates
-
Fluorescence microplate reader
-
Test Compounds: this compound, URB597, PF-3845
-
DMSO (for compound dissolution)
Procedure:
-
Reagent Preparation:
-
Prepare a 1X FAAH Assay Buffer by diluting the concentrated stock with ultrapure water.
-
Thaw the FAAH enzyme on ice and dilute to the desired concentration in 1X FAAH Assay Buffer. Keep on ice.
-
Prepare a stock solution of the AMC standard in DMSO.
-
Prepare stock solutions of this compound, URB597, and PF-3845 in DMSO.
-
-
Assay Plate Setup:
-
Prepare serial dilutions of the test compounds and reference inhibitors in 1X FAAH Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Add the diluted compounds to the respective wells of the 96-well plate.
-
Include wells for "No Inhibitor Control" (containing only assay buffer and DMSO) and "Positive Control" (containing a known FAAH inhibitor).
-
Add the diluted FAAH enzyme solution to all wells except for the "No Enzyme Control" wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the FAAH substrate (AMC-arachidonoyl amide) to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 465 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "No Enzyme Control" wells) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of No Inhibitor Control Well)] x 100
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each compound by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Benchmarking Performance: Hypothetical Results and Interpretation
The following tables and figures represent a plausible set of results from the described assay, designed to illustrate the comparative analysis.
IC50 Values for FAAH Inhibition
| Compound | IC50 (nM) |
| This compound | [Hypothetical Value, e.g., 75 nM] |
| URB597 | 4.6 nM[3] |
| PF-3845 | 18 nM[6] |
Interpretation:
In this hypothetical scenario, this compound demonstrates inhibitory activity against FAAH with an IC50 value in the nanomolar range. While not as potent as the established inhibitors URB597 and PF-3845, an IC50 of 75 nM indicates significant biological activity and warrants further investigation. The trifluoromethoxy group likely contributes to the compound's ability to interact with the active site of the enzyme.
Dose-Response Curve
FAAH Inhibition Dose-Response Curves
Caption: Hypothetical dose-response curves comparing the inhibitory potency of the test compound and reference inhibitors on FAAH activity.
Discussion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the performance of this compound as a potential FAAH inhibitor. The use of a standardized, fluorescence-based assay allows for direct comparison with well-characterized reference compounds, providing a clear indication of its relative potency.
Based on our hypothetical results, this compound emerges as a compound of interest. The next logical steps in its evaluation would include:
-
Selectivity Profiling: Assessing the compound's inhibitory activity against other serine hydrolases and relevant off-targets to determine its selectivity.
-
Mechanism of Action Studies: Investigating whether the inhibition is reversible or irreversible.
-
Cell-Based Assays: Evaluating the compound's ability to increase endogenous anandamide levels in a cellular context.
-
In Vivo Studies: If in vitro data are promising, progressing to animal models of pain, inflammation, or anxiety to assess its therapeutic potential.
By following a structured and comparative approach, researchers can efficiently and accurately characterize novel compounds, paving the way for the development of next-generation therapeutics.
References
-
Adooq Bioscience. (n.d.). FAAH inhibitors. Retrieved from [Link]
-
Creative BioMart. (n.d.). FAAH Inhibitor Screening Assay Kit. Retrieved from [Link]
- Frontiers Publishing Partnerships. (2017). Fatty acid amide hydrolase (FAAH) inhibitor PF-3845 reduces viability, migration and invasiveness of human colon adenocarcinoma. Frontiers in Pharmacology, 8, 553.
- Google Patents. (2006). Process for preparing 4-chloro-3-hydroxybutanoic acid ester.
- Google Patents. (n.d.). 4-chloro-3-sulfamoylbenzoic acid hydrazides, a process for the preparation thereof, pharmaceutical compositions containing them and their use as medicaments.
- Google Patents. (n.d.). Application of a kind of 2-[(4-chloro-3-nitrophenyl) sulfonamido] benzoic acid in preparing insect growth regulator.
- IUCr Journals. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.
- MDPI. (2021). PF-3845, a Fatty Acid Amide Hydrolase Inhibitor, Directly Suppresses Osteoclastogenesis through ERK and NF-κB Pathways In Vitro and Alveolar Bone Loss In Vivo. International Journal of Molecular Sciences, 22(4), 1853.
- MDPI. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. International Journal of Molecular Sciences, 23(5), 2781.
- National Center for Biotechnology Information. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS Drug Reviews, 12(1), 21-38.
- National Center for Biotechnology Information. (2010). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters, 1(9), 416-420.
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-3-(trifluoromethyl)benzoic acid. PubChem Compound Database. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews, 111(10), 5881-5931.
- National Center for Biotechnology Information. (n.d.). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. British Journal of Pharmacology, 163(7), 1475-1487.
-
ResearchGate. (n.d.). 4-(3-Chloroanilino)benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). EX-597. Retrieved from [Link]
-
Wikipedia. (n.d.). Fatty-acid amide hydrolase 1. Retrieved from [Link]
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- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Safety Operating Guide
4-Chloro-3-(trifluoromethoxy)benzoic acid proper disposal procedures
4-Chloro-3-(trifluoromethoxy)benzoic Acid: Proper Disposal Procedures
Executive Summary & Operational Directive
Objective: To establish a compliant, safe, and efficient disposal protocol for This compound (CAS: 886500-50-1) .
Scope: This guide applies to laboratory personnel, safety officers, and waste management teams handling research quantities (mg to kg scale) of this fluorinated, halogenated organic acid.[1][2][3][4]
Core Directive: As a halogenated organic compound containing both chlorine and a trifluoromethoxy group, this substance must not be disposed of down the drain or in general trash.[1][2][3] It requires segregation into Halogenated Organic Waste streams destined for high-temperature incineration to prevent environmental contamination and the formation of hazardous byproducts.[1][2][3]
Chemical Characterization & Waste Classification
Accurate identification is the first step in compliant disposal.[1][2][3] Use the data below to label waste containers correctly.
| Property | Data | Relevance to Disposal |
| Chemical Name | This compound | Official manifest name.[2][3][4][5][6] |
| CAS Number | 886500-50-1 | Unique identifier for EHS/Waste vendors. |
| Molecular Formula | C₈H₄ClF₃O₃ | Indicates presence of Halogens (Cl, F).[1][3][4][5][6] |
| Molecular Weight | 240.56 g/mol | Calculation of waste load.[1][3] |
| Physical State | Solid (Powder/Crystal) | Primary waste stream is solid.[1][3][5] |
| Melting Point | 123–126 °C | Stable solid at room temperature.[1][3][5] |
| Acidity (pKa) | ~3.5 (Predicted) | Acidic; incompatible with strong bases/oxidizers.[1][3][5] |
| Solubility | Low in water; Soluble in DMSO, Methanol | Affects cleaning and liquid waste composition.[1][3][5] |
Hazard Identification & Safety Prerequisites
Before initiating disposal, ensure the following safety controls are in place.
GHS Classification:
Personal Protective Equipment (PPE):
-
Respiratory: N95 mask or half-face respirator with organic vapor/acid gas cartridges if dust generation is likely.[1][2][3]
-
Dermal: Nitrile gloves (double-gloving recommended for concentrated solids).[1][2][3] Standard lab coat.[1][2][3]
-
Ocular: Chemical safety goggles (face shield if handling large open quantities).[1][2][3]
Disposal Workflow Logic
The following decision tree outlines the segregation logic for this specific chemical.
Figure 1: Decision tree for segregating this compound waste streams.
Step-by-Step Disposal Procedures
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired reagents, synthesis products, spill cleanup residues.[1][2][3][4][5]
-
Container Selection: Use a chemically compatible wide-mouth container (HDPE or Amber Glass).[1][2][3]
-
Transfer: Carefully transfer the solid into the container using a spatula or powder funnel.[1][2][3] Avoid dust generation.[1][2][3][7][8]
-
Labeling: Attach a hazardous waste label immediately.
-
Storage: Close lid tightly. Store in a secondary containment tray inside a fume hood or designated waste cabinet until pickup.
Protocol B: Liquid Waste (Solutions & Rinsate)
Applicability: Mother liquors from synthesis, cleaning solvents (methanol/acetone rinses).[1][2][3][4][5]
-
Solvent Compatibility: Ensure the solvent used (e.g., Methanol, DMSO) is compatible with the waste container (typically HDPE).[1][2][3][4]
-
Segregation: Pour the solution into the Halogenated Solvent Waste carboy.
-
pH Check: If the solution is highly acidic (pH < 2), consider neutralizing to pH 5–9 with a dilute base (Sodium Bicarbonate) only if your facility's specific protocols require neutral pH for organic waste streams.[1][2][3] Otherwise, dispose of as acidic organic waste.[1][2][3]
Protocol C: Empty Container Disposal
Applicability: Original supplier bottles.[3]
-
Triple Rinse: Rinse the empty bottle three times with a small volume of compatible solvent (e.g., Acetone or Methanol).[1][2][3]
-
Rinsate Disposal: Collect all three rinses and dispose of them into the Liquid Halogenated Waste container (Protocol B).
-
Defacing: Deface or remove the original label. Mark the bottle as "Triple Rinsed".
-
Final Step: Discard the clean, dry bottle in the glass trash or recycle bin, depending on local facility rules.
Regulatory & Compliance Context
-
EPA RCRA (USA): While this specific CAS is not typically P-listed or U-listed, it must be characterized based on its properties.[1][2][3]
-
European Waste Catalogue (EWC):
Emergency Response: Spills
In the event of a spill during disposal:
-
Isolate: Evacuate the immediate area if dust is airborne.[1][2][3]
-
Containment:
-
Neutralization: Clean the surface with a dilute sodium bicarbonate solution to neutralize any residual acidity.[1][2][3]
-
Disposal: Place all cleanup materials (towels, absorbent) into the Solid Halogenated Waste container.
References
-
Fluorochem. (2025).[1][2][3][7][8] Safety Data Sheet: this compound (CAS 886500-50-1).[1][2][3][6] Retrieved from [1][2][3]
-
PubChem. (2025).[1][2][3] Compound Summary: 4-Chloro-3-(trifluoromethyl)benzoic acid (Structural Analog Data).[1][2][3][9] National Library of Medicine.[1][2][3] Retrieved from [1][2][3]
-
Capot Chemical. (2025).[1][2][3][7] MSDS of this compound.[1][2][3] Retrieved from [1][2][3]
-
US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][2][3][4] Retrieved from [1][2][3]
Sources
- 1. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-3-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 2773857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-CHLORO-3-(TRIFLUOROMETHYL)BENZOIC ACID Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Alkali metal - Properties, Reactivity, Uses | Britannica [britannica.com]
- 5. Alkali metal - Wikipedia [en.wikipedia.org]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. scbt.com [scbt.com]
- 10. 4-CHLORO-3-(TRIFLUOROMETHYL)BENZOIC ACID Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
Personal protective equipment for handling 4-Chloro-3-(trifluoromethoxy)benzoic acid
As researchers and scientists, our commitment to discovery is paralleled by our dedication to safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of 4-Chloro-3-(trifluoromethoxy)benzoic acid. Moving beyond a simple checklist, we will explore the rationale behind these procedures to foster a deeper understanding and a culture of safety in the laboratory.
Hazard Identification and Risk Assessment: Know Your Compound
This compound is a substituted benzoic acid derivative. Its specific structure necessitates a thorough understanding of its potential hazards. According to safety data sheets (SDS), this compound is classified as a hazardous substance.[1][2]
Primary Hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2): Can cause significant and potentially damaging eye irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation if inhaled.[1][3]
A comprehensive risk assessment is the first step before any procedure. This involves evaluating the quantity of the chemical being used, the nature of the experimental procedure (e.g., weighing, dissolution, heating), and the potential for exposure.
| Hazard Classification | GHS Category | Description of Risk |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation, redness, and discomfort upon direct contact.[1][2][3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation, which may include redness, pain, and watering.[1][2][3] |
| Specific target organ toxicity | Category 3 | Inhalation of dust or aerosols may irritate the respiratory system, leading to coughing and shortness of breath.[1][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following PPE is mandatory for all procedures involving this compound.
-
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Best Practice/Procedures with Splash Hazard: A chemical splash goggle is required. For handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with goggles. The reasoning here is to provide complete protection to the eyes and face from accidental splashes or airborne particles.
-
-
Skin and Body Protection:
-
Gloves: Chemically resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact. It is crucial to check the manufacturer's glove compatibility data for breakthrough times, especially for prolonged handling. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.
-
Lab Coat: A flame-resistant lab coat with long sleeves is required to protect the skin and clothing from contamination. Ensure the lab coat is fully buttoned.
-
Additional Protection: For procedures with a high risk of splashes or spills, a chemically resistant apron should be worn over the lab coat. Closed-toe shoes are a standard requirement in any laboratory setting.
-
-
Respiratory Protection:
-
Standard Handling: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[1][4]
-
High-Risk Procedures: If engineering controls are not sufficient to maintain exposure below permissible limits, or during large-scale operations, a NIOSH-approved respirator may be necessary. The selection of the appropriate respirator should be based on a formal risk assessment.
-
Safe Handling and Operational Protocols
Adherence to strict operational protocols is key to preventing exposure and ensuring a safe working environment.
3.1. Weighing and Dispensing:
-
Preparation: Before handling the compound, ensure that all necessary PPE is correctly worn.
-
Location: Conduct all weighing and dispensing of the solid compound within a chemical fume hood or a ventilated balance enclosure to control airborne dust.
-
Procedure: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust clouds. If the compound is a fine powder, handle it with extra care.
-
Cleanup: After dispensing, decontaminate the spatula and the weighing vessel with an appropriate solvent (e.g., 70% ethanol) and wipe the area clean. Dispose of contaminated wipes as chemical waste.
3.2. Dissolution and Reaction Setup:
-
Location: All procedures involving the dissolution of the compound or its use in reactions must be performed in a chemical fume hood.
-
Addition: When adding the solid to a solvent, do so slowly to avoid splashing. If the dissolution is exothermic, ensure the vessel is adequately cooled.
-
Container Sealing: Keep all containers tightly closed when not in use to prevent the release of vapors or dust.[1][4]
Spill Management and Emergency Procedures
Prompt and correct response to a spill is crucial to minimize hazards.
4.1. Minor Spill (Contained within a fume hood):
-
Alert: Notify colleagues in the immediate area.
-
Isolate: Keep the spill contained within the fume hood.
-
Absorb: Cover the spill with an inert absorbent material such as sand, silica gel, or a commercial chemical absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
4.2. Major Spill (Outside of a fume hood):
-
Evacuate: Immediately alert everyone in the laboratory and evacuate the area.
-
Isolate: If safe to do so, close the doors to the affected area to contain any airborne dust or vapors.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Ventilate: Ensure the area is well-ventilated, if possible, without spreading the contamination.
-
Await Response: Do not attempt to clean up a major spill without the appropriate training and equipment. Await the arrival of the trained emergency response team.
Spill Response Workflow
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
